Copper hydroxide phosphate (Cu2(OH)(PO4))
Description
The exact mass of the compound Copper hydroxide phosphate (Cu2(OH)(PO4)) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Copper hydroxide phosphate (Cu2(OH)(PO4)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper hydroxide phosphate (Cu2(OH)(PO4)) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
12158-74-6 |
|---|---|
Molecular Formula |
CuHO5P-4 |
Molecular Weight |
175.52 g/mol |
IUPAC Name |
copper;hydroxide;phosphate |
InChI |
InChI=1S/Cu.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |
InChI Key |
NDQOBWIGKSDHAZ-UHFFFAOYSA-J |
SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2] |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Cu] |
Other CAS No. |
12158-74-6 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Crystalline Architecture of Copper Hydroxide Phosphate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of copper hydroxide phosphate (Cu₂ (OH)PO₄), a compound of significant interest in materials science and potentially in drug development due to its unique structural and chemical properties. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its crystallographic parameters, synthesis protocols, and analytical methods.
Crystal Structure and Properties
Copper hydroxide phosphate, a blue-green crystalline solid, possesses a well-defined atomic arrangement that dictates its physical and chemical behavior. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other.
Crystallographic Data
The fundamental crystallographic parameters of copper hydroxide phosphate have been determined through single-crystal X-ray diffraction studies. These parameters provide a quantitative description of the unit cell, the basic repeating unit of the crystal lattice.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1](2) |
| Space Group | Pnnm | [1](2) |
| Lattice Parameters | a = 8.0673(3) Å | [1](2) |
| b = 8.3999(4) Å | --INVALID-LINK--1 | |
| c = 5.8929(2) Å | [1](2) | |
| JCPDS Card No. | 36-0404 | [3](4) |
Note: Å (Angstrom) = 10⁻¹⁰ meters. The numbers in parentheses represent the standard uncertainty in the last digit.
Structural Description
The crystal structure of copper hydroxide phosphate is composed of chains of distorted, edge-sharing [CuO₄(OH)₂] octahedra that extend parallel to the[1] direction.[5] These chains are interconnected by isolated phosphate (PO₄) tetrahedra through corner-sharing.[5] This arrangement creates channels wherein dimers of edge-sharing [CuO₄(OH)] trigonal bipyramids are located.[5] The overall structure is stabilized by medium to weak O-H···O hydrogen bonds.[5] There are two distinct crystallographic sites for the copper atoms, exhibiting distorted octahedral and trigonal bipyramidal coordination geometries.[1]
Experimental Protocols
The synthesis and structural analysis of copper hydroxide phosphate involve precise experimental procedures. The following sections detail the common methodologies employed.
Synthesis of Copper Hydroxide Phosphate
A prevalent method for synthesizing crystalline copper hydroxide phosphate is through hydrothermal synthesis. This technique involves a chemical reaction in an aqueous solution at elevated temperature and pressure.
Hydrothermal Synthesis Protocol:
-
Reactants: A copper salt, such as copper(II) nitrate (Cu(NO₃)₂) or copper(II) sulfate (CuSO₄), and a phosphate source, like diammonium hydrogen phosphate ((NH₄)₂HPO₄), are typically used as precursors.[6] Ammonia can be utilized as both an alkali and a complexing agent.[7]
-
Procedure:
-
Aqueous solutions of the copper salt and the phosphate source are prepared in stoichiometric ratios.
-
The pH of the reaction mixture is adjusted, often to alkaline conditions, which can influence the morphology of the resulting crystals.[6]
-
The solution is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 180 °C) for a designated period (e.g., 24 hours) to allow for crystal growth.[6]
-
After the reaction, the autoclave is cooled to room temperature.
-
The resulting solid product is collected by filtration, washed several times with deionized water and ethanol to remove any unreacted precursors, and finally dried in an oven at a moderate temperature.
-
Another approach is a simple wet chemical reaction at ambient pressure.[8] This involves mixing aqueous solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O) at an elevated temperature (e.g., 90 °C) for an extended period (e.g., 24 hours).[8]
Crystal Structure Determination
The precise atomic arrangement of copper hydroxide phosphate is determined using X-ray diffraction techniques.
Single-Crystal X-ray Diffraction (SC-XRD):
This is a powerful technique for determining the three-dimensional structure of a crystalline material.[9]
-
Crystal Selection: A high-quality single crystal of copper hydroxide phosphate, free of defects, is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector.[5] The intensities and positions of the diffracted beams are measured.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods. The structural model is refined to achieve the best possible agreement with the experimental data.
Powder X-ray Diffraction (PXRD):
This technique is used to analyze the crystallinity and phase purity of a bulk sample.
-
Sample Preparation: A finely ground powder of the synthesized copper hydroxide phosphate is prepared and placed in a sample holder.
-
Data Collection: The powdered sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[10]
-
Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks can be compared to standard diffraction patterns, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), to confirm the identity and purity of the synthesized material.[3]
Visualizations
To better illustrate the processes and relationships involved in the analysis of copper hydroxide phosphate, the following diagrams are provided.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Crystal Structure and Characterization of Cu2 (PO4) (OH) | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Hydrothermal Synthesis of Copper Hydroxyphosphate Hierarchical Superstructures and Its Photocatalysis Activity in UV Light | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. XRD Explained: Principles, Analysis & Applications | Technology Networks [technologynetworks.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of Cu₂(OH)(PO₄) (Libethenite)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of copper(II) hydroxide phosphate, Cu₂(OH)(PO₄), a compound commonly known in its mineral form as Libethenite. This document details various synthesis methodologies, comprehensive characterization techniques, and explores its potential applications, particularly in catalysis.
Synthesis of Cu₂(OH)(PO₄)
The synthesis of Cu₂(OH)(PO₄) can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and purity. The most common methods are hydrothermal synthesis and wet-chemical precipitation.
Synthesis Parameters
The following table summarizes the key experimental parameters for the synthesis of Cu₂(OH)(PO₄) using different methods.
| Parameter | Hydrothermal Synthesis | Wet-Chemical Precipitation |
| Copper Precursor | Copper(II) nitrate (Cu(NO₃)₂·3H₂O), Copper(II) sulfate (CuSO₄·5H₂O), Copper(II) acetate (Cu(CH₃COO)₂·H₂O) | Copper(II) sulfate (CuSO₄·5H₂O) |
| Phosphate Precursor | Disodium phosphate (Na₂HPO₄·12H₂O), Phosphoric acid (H₃PO₄) | Trisodium phosphate (Na₃PO₄·12H₂O) |
| Morphology-Controlling Agent | Organic amines (e.g., ethylenediamine) | Not typically used |
| Solvent | Deionized water | Deionized water |
| Temperature | 150 °C | 90 °C |
| pH | ~7 | Not specified |
| Reaction Time | 6 hours | 24 hours |
Experimental Protocols
This method allows for the formation of well-defined crystalline structures.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Disodium phosphate dodecahydrate (Na₂HPO₄·12H₂O)
-
Sodium hydroxide (NaOH) or Nitric acid (HNO₃) for pH adjustment
-
Deionized water
-
Teflon-lined autoclave
Procedure:
-
Disperse a desired amount of the copper precursor, for example, 10 mmol of Cu(NO₃)₂·3H₂O, in 30 mL of deionized water in a beaker.
-
Under constant stirring, add 5 mmol of Na₂HPO₄·12H₂O to the copper solution.
-
Adjust the pH of the resulting suspension to 7 using a 1 mol·L⁻¹ solution of NaOH or HNO₃.[1]
-
Transfer the blue suspension into a 50 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it to 150 °C for 6 hours.[1]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the solid product by centrifugation.
-
Wash the product with deionized water and ethanol three times to remove any unreacted precursors and byproducts.
-
Dry the final product at 80 °C.[1]
A simpler method for producing Cu₂(OH)(PO₄) microparticles.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of CuSO₄·5H₂O and Na₃PO₄·12H₂O.
-
Mix the two solutions in a beaker.
-
Heat the resulting mixture at 90 °C for 24 hours with continuous stirring.[2]
-
After the reaction period, collect the precipitate by filtration.
-
Wash the collected solid thoroughly with deionized water to remove soluble impurities.
-
Dry the product in an oven at a suitable temperature (e.g., 60-80 °C).
Characterization of Cu₂(OH)(PO₄)
Thorough characterization is essential to confirm the synthesis of the desired compound and to understand its physical and chemical properties.
X-ray Diffraction (XRD)
XRD is a fundamental technique for identifying the crystalline phase and determining the lattice parameters of the synthesized material. Cu₂(OH)(PO₄) crystallizes in the orthorhombic system with the space group Pnnm.[2][3]
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [3][4] |
| Space Group | Pnnm | [2][3] |
| a | 8.058(2) - 8.071(2) Å | [3][5] |
| b | 8.384(4) - 8.403(4) Å | [4][5] |
| c | 5.881(2) - 5.898(3) Å | [4][5] |
Spectroscopic Analysis
Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the compound.
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 | O-H stretching vibrations |
| 1000 - 1100 | P-O stretching vibrations of the PO₄³⁻ group |
| ~950 | P-O stretching vibrations |
| 500 - 650 | O-P-O bending vibrations |
| Wavenumber (cm⁻¹) | Assignment | Reference |
| > 3350 | O-H stretching modes | [3] |
| 1150 - 900 | PO₄ stretching vibrations | [3] |
| 900 - 700 | O-H bending modes | [3] |
| 700 - 350 | PO₄ bending vibrations | [3] |
| < 350 | Lattice vibrations | [3] |
Microscopic Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology and particle size of the synthesized Cu₂(OH)(PO₄). The morphology can be controlled by the synthesis conditions, with various shapes such as rods, sheets, and flower-like superstructures being reported.[2][5]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of Cu₂(OH)(PO₄).
Catalytic Mechanism for Phenol Hydroxylation
Cu₂(OH)(PO₄) has shown catalytic activity in the hydroxylation of phenol. The proposed mechanism involves the generation of hydroxyl radicals (•OH).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrothermal Synthesis and Crystal Structure of Vesuvianite Compounds, Ca19Al13Si18O71(OH)7 and Sr19Fe12Ge19O72(OH)6 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Libethenite through hydrothermal reactions [scielo.org.co]
Physical and chemical properties of Cu2(OH)(PO4)
An In-depth Technical Guide on the Physical and Chemical Properties of Cu₂(OH)(PO₄)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Copper(II) phosphate hydroxide, Cu₂(OH)(PO₄), is an inorganic compound found naturally as the mineral libethenite.[1] It has garnered significant scientific interest due to its versatile properties and potential applications in various fields. This technical guide provides a comprehensive overview of the physical and chemical properties of Cu₂(OH)(PO₄), with a focus on its synthesis, crystal structure, thermal stability, and spectroscopic characteristics. Detailed experimental protocols, tabulated quantitative data, and graphical representations of key processes are presented to serve as a resource for researchers and professionals in materials science and drug development. Its applications as a catalyst, an electrode material for lithium-ion batteries, and a photocatalyst are also discussed.[2][3][4]
Synthesis and Morphology
Cu₂(OH)(PO₄) is commonly synthesized via hydrothermal methods or wet chemical reactions.[3][5] The morphology of the resulting microcrystals can be controlled by adjusting reaction parameters such as pH and the choice of copper salt precursors (e.g., nitrate, sulfate, or acetate).[4][6] This control over morphology allows for the tuning of its physical and chemical properties. Reported morphologies include rugby-like structures, balsam pear-like shapes, straw sheaf-like microcrystals, and four-pointed star-like dendrites.[4][6]
Experimental Protocol: Hydrothermal Synthesis
This protocol outlines a general method for the hydrothermal synthesis of Cu₂(OH)(PO₄) microcrystals.
-
Precursor Preparation: Prepare equimolar aqueous solutions of a copper salt (e.g., CuSO₄·5H₂O) and a phosphate source (e.g., Na₂HPO₄·12H₂O).
-
Mixing and Reaction: Mix the two solutions in a Teflon-lined stainless steel autoclave. The pH of the solution can be adjusted at this stage if specific morphologies are desired.[6]
-
Hydrothermal Treatment: Seal the autoclave and heat it to a temperature between 90°C and 180°C (453 K) for a duration of 12 to 24 hours.[3][5]
-
Product Recovery: After the reaction, allow the autoclave to cool to room temperature naturally.
-
Washing and Drying: Collect the resulting precipitate by filtration, wash it several times with deionized water and ethanol to remove any unreacted ions, and finally dry the product in an oven at a moderate temperature (e.g., 60-80°C).
Caption: Hydrothermal synthesis workflow for Cu₂(OH)(PO₄).
Physical Properties
Crystallographic Properties
Cu₂(OH)(PO₄) crystallizes in the orthorhombic system with the space group Pnnm.[2][3] Its structure is composed of chains of edge-sharing, distorted copper-oxygen octahedra ([CuO₄(OH)₂]) that extend along the[5] axis.[5][7] These chains are interconnected by isolated phosphate (PO₄) tetrahedra.[5] The structure also features dimers of edge-sharing copper-oxygen trigonal bipyramids ([CuO₄(OH)]) located within channels.[5][7] There are two distinct crystallographic sites for copper, Cu1 and Cu2, which have distorted octahedral and trigonal bipyramidal coordination geometries, respectively.[2] The entire crystal structure is stabilized by medium to weak O-H···O hydrogen bonds.[5][7]
Table 1: Crystallographic Data for Cu₂(OH)(PO₄)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [2][3][4] |
| Space Group | Pnnm | [2][3] |
| Lattice Constant a (Å) | 8.0673(3) | [2] |
| 8.058(2) | [3] | |
| 8.062 | [4] | |
| Lattice Constant b (Å) | 8.3999(4) | [2] |
| 8.393(2) | [3] | |
| 8.384 | [4] | |
| Lattice Constant c (Å) | 5.8929(2) | [2] |
| 5.889(2) | [3] |
| | 5.881 |[4] |
Caption: Structural components of the Cu₂(OH)(PO₄) crystal lattice.
General Physical Properties
The compound is a solid with a calculated molecular weight of 239.07 g/mol .[8] Its appearance can vary from blue or olive crystals to light bluish-green powder, depending on its hydration state and morphology.[1]
Optical Properties
Cu₂(OH)(PO₄) exhibits broad absorption bands across the near-ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum.[4][6] This property is particularly relevant for its application in photocatalysis. The band gap energy can be tuned by altering the material's morphology, with reported values ranging from 2.39 eV to 3.06 eV.[6]
Table 2: Optical and Spectroscopic Data for Cu₂(OH)(PO₄)
| Property | Value | Reference |
|---|---|---|
| Band Gap Energies | 2.39, 2.68, 2.78, 3.06 eV | [6] |
| Optical Absorption Bands | 12190, 10525, 8545 cm⁻¹ | [3] |
| Raman Symmetric Stretch (ν₁ (PO₄)³⁻) | ~982 cm⁻¹ |[7] |
Chemical Properties
Thermal Stability and Decomposition
Thermal analysis indicates that Cu₂(OH)(PO₄) is stable at temperatures up to approximately 650°C.[3] Upon calcination at higher temperatures, such as 850°C, it undergoes dehydroxylation to form copper oxophosphate (Cu₄O(PO₄)₂).[3]
Caption: Thermal decomposition of Cu₂(OH)(PO₄) at high temperature.
Electrochemical Properties
Cu₂(OH)(PO₄) has been investigated as a potential anode material for lithium-ion batteries.[2] It undergoes a conversion reaction with lithium ions during the charge-discharge process. The in situ formation of ionically conductive Li₃PO₄ is believed to enhance Li⁺ diffusion, contributing to good rate capability and cycling stability.[2]
Table 3: Electrochemical Performance of Cu₂(OH)(PO₄) Anode
| Parameter | Value | Reference |
|---|---|---|
| Specific Capacity | 741.1 mAh g⁻¹ at 0.1 A g⁻¹ | [2] |
| Cycling Stability | Stable over 300 cycles |[2] |
Applications
The unique properties of Cu₂(OH)(PO₄) make it a candidate for several advanced applications:
-
Catalysis: It has demonstrated catalytic activity in the hydroxylation of phenol and the epoxidation of styrene.[3]
-
Photocatalysis: Due to its absorption in the near-infrared region, it can be used as a photocatalyst for the degradation of organic pollutants like 2,4-dichlorophenol under NIR light.[4]
-
Energy Storage: Its performance as an anode material in lithium-ion batteries is a promising area of research.[2]
-
Biomedical Applications: In a field of direct relevance to drug development, functionalized Cu₂(OH)(PO₄) nanoparticles have been explored for cancer therapy, integrating chemodynamic therapy (CDT), photodynamic therapy (PDT), and photothermal therapy (PTT).[9]
-
Industrial Additives: It is used as a colorant, UV-filter, and laser marking agent in some food-contact polymers.[8]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Cu₂(OH)(PO₄) presents several hazards. It is harmful if swallowed, can cause skin and serious eye irritation, and may cause respiratory irritation.[8] Furthermore, it is classified as very toxic to aquatic life, with long-lasting effects.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.
Table 4: GHS Hazard Statements
| Hazard Code | Description | Reference |
|---|---|---|
| H302 | Harmful if swallowed | [8] |
| H315 | Causes skin irritation | [8] |
| H319 | Causes serious eye irritation | [8] |
| H335 | May cause respiratory irritation | [8] |
| H410 | Very toxic to aquatic life with long lasting effects |[8] |
References
- 1. Copper(II) phosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Synthesis, Crystal Structure and Characterization of Cu2 (PO4) (OH) | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Copper hydroxide phosphate (Cu2(OH)(PO4)) | Cu2HO5P | CID 166635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Thermal Decomposition Pathway of Copper Hydroxide Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathway of copper hydroxide phosphate, Cu₂(OH)PO₄, a compound of interest in various scientific and industrial fields. This document details the key thermal events, intermediate and final products, and the experimental protocols used to elucidate this pathway.
Introduction
Copper hydroxide phosphate, known in its mineral form as libethenite, is a crystalline solid that has garnered attention for its potential applications in catalysis and materials science. Understanding its thermal stability and decomposition pathway is crucial for its synthesis, handling, and application in high-temperature processes. The thermal decomposition of Cu₂(OH)PO₄ is a multi-step process involving dehydroxylation and subsequent structural rearrangement to form various copper phosphate species.
Thermal Decomposition Pathway
The thermal decomposition of copper hydroxide phosphate is not a simple, single-step event. It proceeds through a series of transformations that are dependent on temperature and the surrounding atmosphere. While the exact temperatures and intermediate products can vary slightly based on experimental conditions such as heating rate and sample purity, a general pathway can be outlined.
The decomposition is initiated by the loss of hydroxyl groups in the form of water, a process known as dehydroxylation. This is followed by the formation of intermediate copper phosphate compounds, and at higher temperatures, a final, stable copper phosphate or oxide is formed.
Based on available research, two primary decomposition pathways have been proposed:
Pathway A: This pathway involves the formation of copper orthophosphate as the final product. Pathway B: This pathway leads to the formation of copper oxyphosphate at higher temperatures.
The following sections will detail the steps involved in these pathways, supported by quantitative data and characterization methods.
Quantitative Thermal Analysis Data
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to study the thermal decomposition of Cu₂(OH)PO₄. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.
Unfortunately, a single, definitive TGA curve with precise mass loss percentages for each distinct decomposition step of pure Cu₂(OH)PO₄ is not consistently available across the reviewed literature. However, based on the chemical transformations, theoretical mass loss can be calculated and correlated with the temperature ranges reported in various studies.
| Decomposition Stage | Temperature Range (°C) | Proposed Transformation | Theoretical Mass Loss (%) | Final Product(s) |
| Initial Phase | < 250 | Cu₂(OH)PO₄ (Stable) | - | Cu₂(OH)PO₄ |
| Stage 1: Dehydroxylation | 250 - 500 | 2Cu₂(OH)PO₄ → Cu₄P₂O₉ + H₂O | 3.76% | Cu₄P₂O₉ (Copper Pyrophosphate) |
| Stage 2: Reorganization | > 400 | 2Cu₂(OH)PO₄ → Cu₃(PO₄)₂ + CuO + H₂O | 3.76% | Cu₃(PO₄)₂ (Copper Orthophosphate), CuO (Copper(II) Oxide) |
| Alternative High-Temp Product | > 850 | 2Cu₂(OH)PO₄ → Cu₄O(PO₄)₂ + H₂O | 3.76% | Cu₄O(PO₄)₂ (Copper Oxyphosphate) |
Note: The theoretical mass loss is calculated based on the stoichiometry of the dehydroxylation reaction: 2Cu₂(OH)PO₄ → [intermediate/final products] + H₂O. The molecular weight of Cu₂(OH)PO₄ is approximately 239.08 g/mol , and the molecular weight of H₂O is approximately 18.015 g/mol . The loss of one water molecule from two molecules of copper hydroxide phosphate corresponds to a mass loss of (18.015 / (2 * 239.08)) * 100% ≈ 3.76%.
Experimental Protocols
The elucidation of the thermal decomposition pathway of copper hydroxide phosphate relies on a combination of synthesis and analytical techniques.
Synthesis of Copper Hydroxide Phosphate (Libethenite)
A common method for synthesizing Cu₂(OH)PO₄ is through a precipitation reaction:
-
Precursor Preparation: Prepare aqueous solutions of a soluble copper salt (e.g., copper nitrate, Cu(NO₃)₂·3H₂O) and a phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄).
-
Precipitation: Slowly add the phosphate solution to the copper salt solution under constant stirring at room temperature. A precipitate of copper hydroxide phosphate will form.
-
Aging: The precipitate is typically aged in the mother liquor for a period of time (e.g., 24 hours) to allow for crystal growth and phase purification.
-
Washing and Drying: The precipitate is then filtered, washed several times with deionized water to remove any unreacted ions, and dried in an oven at a temperature below its decomposition point (e.g., 80-100 °C).
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the dried Cu₂(OH)PO₄ powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA-DSC instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that covers the entire decomposition process (e.g., from room temperature to 1000 °C).
-
Data Acquisition: The instrument records the sample's mass and the differential heat flow as a function of temperature.
X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases of the starting material and the solid products at different stages of decomposition.
-
Sample Preparation: Samples of Cu₂(OH)PO₄ are heated to specific temperatures corresponding to the different stages of decomposition observed in the TGA curve and then cooled to room temperature.
-
Data Collection: The powdered samples are mounted on a sample holder, and an X-ray diffraction pattern is collected.
-
Phase Identification: The obtained diffraction patterns are compared with standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.
Infrared Spectroscopy (IR)
IR spectroscopy is used to identify the functional groups present in the material, providing evidence for the loss of hydroxyl groups and changes in the phosphate coordination.
-
Sample Preparation: As with XRD, samples are prepared by heating Cu₂(OH)PO₄ to various temperatures. The samples are then typically mixed with potassium bromide (KBr) and pressed into a pellet.
-
Spectral Acquisition: An infrared spectrum is recorded.
-
Analysis: The disappearance of absorption bands corresponding to O-H stretching and bending vibrations confirms dehydroxylation. Changes in the P-O stretching and bending modes provide information about the transformation of the phosphate group.
Visualizing the Decomposition Pathway and Experimental Workflow
To better illustrate the relationships and processes described, the following diagrams are provided in the DOT language.
Caption: Proposed thermal decomposition pathways of Copper Hydroxide Phosphate.
Caption: Experimental workflow for studying the thermal decomposition of Cu₂(OH)PO₄.
Conclusion
The thermal decomposition of copper hydroxide phosphate is a complex process that proceeds through dehydroxylation to form intermediate and final copper phosphate products. The exact nature of these products can depend on the final temperature reached. While a consensus on the precise quantitative details of the decomposition is still developing in the scientific community, the combination of thermal analysis and spectroscopic techniques provides a robust framework for understanding this important material property. The experimental protocols and pathways detailed in this guide offer a solid foundation for researchers and professionals working with copper hydroxide phosphate.
Electronic Band Structure of Cu₂(OH)(PO₄): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic band structure of copper(II) hydroxyphosphate (Cu₂(OH)(PO₄)), a material of interest for various applications, including catalysis. This document outlines the fundamental electronic and structural properties, details the experimental and computational methodologies for their determination, and presents key data in a structured format.
Core Structural and Electronic Properties
Copper(II) hydroxyphosphate, also known as libethenite, possesses a unique crystal structure that dictates its electronic properties. Understanding its electronic band structure is crucial for elucidating reaction mechanisms at its surface and for designing novel applications.
Crystallographic Data
Cu₂(OH)(PO₄) crystallizes in the orthorhombic space group Pnnm.[1] The lattice parameters are summarized in Table 1. This crystal structure is composed of distorted copper-oxygen octahedra and trigonal bipyramids, along with phosphate tetrahedra.[1]
Table 1: Crystallographic Data for Cu₂(OH)(PO₄)
| Crystal System | Space Group | Lattice Parameters |
| Orthorhombic | Pnnm | a = 8.0673(3) Å |
| b = 8.3999(4) Å | ||
| c = 5.8929(2) Å | ||
| (Data sourced from single-crystal X-ray diffraction studies)[1] |
Electronic Band Gap
The electronic band gap is a critical parameter that determines the electronic and optical properties of a material. For Cu₂(OH)(PO₄), the band gap has been observed to be morphology-dependent. Experimental studies on hydrothermally synthesized Cu₂(OH)(PO₄) microcrystals with different shapes have reported a range of band gap energies, as detailed in Table 2. This variation suggests that the electronic structure is sensitive to the material's microstructure.
Table 2: Experimental Band Gap Energies of Cu₂(OH)(PO₄) Microcrystals with Different Morphologies
| Morphology | Band Gap Energy (eV) |
| Straw sheaf-like microcrystals | 3.06 |
| Microrods-assembled microflowers | 2.78 |
| Four-edged arrow-like microcrystals | 2.68 |
| Four-pointed star-like dendrites | 2.39 |
| (Data obtained from UV-Vis spectroscopy) |
Methodologies for Characterization
The electronic band structure of Cu₂(OH)(PO₄) can be investigated through a combination of experimental techniques and theoretical calculations.
Experimental Protocols
2.1.1. Synthesis of Cu₂(OH)(PO₄) Microcrystals (Hydrothermal Method)
A common method for synthesizing Cu₂(OH)(PO₄) with varying morphologies is the hydrothermal route.
-
Precursors: Copper(II) nitrate (Cu(NO₃)₂·3H₂O), sodium phosphate dibasic (Na₂HPO₄), and sodium hydroxide (NaOH).
-
Procedure:
-
Prepare aqueous solutions of Cu(NO₃)₂·3H₂O and Na₂HPO₄.
-
Mix the solutions under stirring.
-
Adjust the pH of the resulting solution using a NaOH solution to control the morphology of the final product.
-
Transfer the mixture to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration, wash it with deionized water and ethanol, and dry it in an oven.
-
2.1.2. Experimental Determination of the Band Gap (UV-Vis Spectroscopy)
The optical band gap of Cu₂(OH)(PO₄) can be determined from its UV-Vis diffuse reflectance spectrum using a Tauc plot.
-
Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.
-
Procedure:
-
Acquire the diffuse reflectance spectrum of the Cu₂(OH)(PO₄) powder sample over a wavelength range (e.g., 200-800 nm).
-
Convert the reflectance (R) data to the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient (α).
-
Calculate the photon energy (hν) in electron volts (eV) from the wavelength (λ) in nanometers (nm) using the equation: hν (eV) = 1240 / λ (nm).
-
Plot (F(R)hν)ⁿ versus hν, where n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).
-
Extrapolate the linear portion of the Tauc plot to the x-axis (where (F(R)hν)ⁿ = 0) to determine the band gap energy (Eg).
-
Computational Protocol
2.2.1. Theoretical Calculation of the Electronic Band Structure (Density Functional Theory - DFT)
DFT calculations provide theoretical insights into the electronic band structure, density of states (DOS), and other electronic properties.
-
Software: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), or other similar DFT packages.
-
Procedure:
-
Input Structure: Start with the experimental crystallographic information file (CIF) of Cu₂(OH)(PO₄).
-
Convergence Tests: Perform convergence tests with respect to the plane-wave cutoff energy and the k-point mesh to ensure the accuracy of the calculations.
-
Structural Optimization: Relax the atomic positions and lattice parameters to find the ground-state geometry.
-
Self-Consistent Field (SCF) Calculation: Perform a self-consistent calculation to obtain the ground-state electron density and total energy.
-
Band Structure Calculation: Calculate the electronic band structure along high-symmetry directions in the first Brillouin zone.
-
Density of States (DOS) Calculation: Compute the total and projected density of states to understand the contribution of different atomic orbitals to the electronic bands.
-
Post-processing: Analyze the output to determine the band gap, effective masses of charge carriers, and the nature of the valence and conduction bands.
-
Visualization of Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of the electronic band structure of Cu₂(OH)(PO₄).
Caption: Workflow for Electronic Band Structure Characterization.
References
An In-depth Technical Guide to the Magnetic Properties of Copper Hydroxide Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper hydroxide phosphate, Cu₂(OH)PO₄, also known by its mineral name libethenite, is an inorganic compound that has garnered significant interest in the scientific community due to its intriguing magnetic properties. This technical guide provides a comprehensive overview of the magnetic characteristics of copper hydroxide phosphate, detailing its antiferromagnetic nature and spin-gap behavior. The information is presented through quantitative data, detailed experimental protocols, and visualizations to aid researchers in understanding and further exploring this material.
Core Magnetic Properties
Copper hydroxide phosphate exhibits dominant antiferromagnetic interactions between the Cu²⁺ ions. A key characteristic of this material is the presence of a spin gap, which is an energy gap in the spin excitation spectrum. This means that a finite amount of energy is required to excite the system from its ground state to the first excited magnetic state. Consequently, Cu₂(OH)PO₄ does not exhibit long-range magnetic ordering at low temperatures.
Data Presentation
The magnetic properties of copper hydroxide phosphate have been experimentally determined and are summarized in the table below.
| Magnetic Parameter | Value | Reference |
| Weiss Constant (θ) | -128 K | [1] |
| Spin Gap (Δ) | ~139 K | [1] |
| Magnetic Ordering | No long-range magnetic ordering down to 1.8 K | [1] |
| Superexchange Constant (J/k_B) | 138 K (from square-spin cluster model) | [1] |
| Effective Magnetic Moment (μ_eff) | Consistent with Cu²⁺ (S=1/2) | [2] |
Experimental Protocols
Synthesis of Copper Hydroxide Phosphate (Hydrothermal Method)
A common method for synthesizing high-quality crystalline copper hydroxide phosphate suitable for magnetic studies is the hydrothermal method.[1][3][4]
Materials:
-
Copper(II) nitrate (Cu(NO₃)₂) or Copper(II) sulfate (CuSO₄)
-
Phosphoric acid (H₃PO₄)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare aqueous solutions of the copper salt and phosphoric acid. The molar ratio of Cu:P should be stoichiometric (2:1).
-
Mix the solutions in a beaker and adjust the pH if necessary.
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for 24 to 72 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
The resulting green crystalline product is collected by filtration, washed several times with deionized water and ethanol, and finally dried in an oven at a low temperature (e.g., 60°C).
Magnetic Susceptibility Measurement (SQUID Magnetometry)
A Superconducting Quantum Interference Device (SQUID) magnetometer is used to measure the magnetic susceptibility of the synthesized copper hydroxide phosphate powder as a function of temperature and applied magnetic field.[3][4][5]
Sample Preparation:
-
Accurately weigh a small amount (typically 10-30 mg) of the finely ground Cu₂(OH)PO₄ powder.
-
Place the powder into a gelatin capsule or a specialized sample holder (e.g., a straw).[3][4]
-
If using a capsule, it can be packed into a straw to ensure it is centered in the magnetometer.
-
The sample holder is then attached to the sample rod of the SQUID magnetometer.
Measurement Procedure:
-
Insert the sample rod into the SQUID magnetometer.
-
Center the sample within the detection coils of the magnetometer.
-
Measure the magnetic moment of the sample as a function of temperature (typically from 2 K to 300 K) under a constant applied magnetic field (e.g., 1000 Oe).
-
Measurements can be performed under both zero-field-cooled (ZFC) and field-cooled (FC) conditions to check for any magnetic irreversibility.
-
The molar magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample.
Magnetic Structure Determination (Neutron Powder Diffraction)
Neutron powder diffraction is a powerful technique to determine the magnetic structure of materials. For Cu₂(OH)PO₄, it can be used to confirm the absence of long-range magnetic order and to probe the short-range magnetic correlations.
Experimental Setup:
-
A finely ground powder sample of Cu₂(OH)PO₄ is loaded into a sample holder (e.g., a vanadium can).
-
The sample is placed in a cryostat to control the temperature.
-
A neutron powder diffraction pattern is collected at a temperature below the characteristic energy scale of the magnetic interactions (e.g., below the spin gap energy) and at a temperature well above it (in the paramagnetic region).
Data Analysis (Rietveld Refinement):
-
The diffraction pattern collected in the paramagnetic region is used to refine the crystal structure of Cu₂(OH)PO₄ using the Rietveld method. Software such as FullProf or GSAS can be used for this purpose.
-
The low-temperature diffraction pattern is then analyzed. The absence of additional magnetic Bragg peaks confirms the lack of long-range magnetic ordering.
-
The magnetic scattering contribution can be isolated by subtracting the high-temperature (paramagnetic) data from the low-temperature data. This diffuse magnetic scattering provides information about the short-range magnetic correlations.
Specific Heat Measurement
Specific heat measurements are crucial for studying magnetic phase transitions and spin-gap systems. In the case of Cu₂(OH)PO₄, the absence of a sharp anomaly (lambda-type peak) in the specific heat data down to low temperatures further confirms the absence of long-range magnetic ordering.[1]
Experimental Procedure (Calorimetry):
-
A small, accurately weighed pellet of the Cu₂(OH)PO₄ sample is prepared.
-
The sample is mounted on the platform of a calorimeter, typically within a physical property measurement system (PPMS).
-
The heat capacity of the sample is measured as a function of temperature, typically from a low temperature (e.g., 2 K) up to room temperature.
-
The measurement is performed by applying a known amount of heat to the sample and measuring the resulting temperature increase.
-
The specific heat is then calculated by dividing the heat capacity by the mass of the sample. The absence of a sharp peak at low temperatures is indicative of a spin-gapped system.[1]
Visualizations
Experimental Workflow
References
Unveiling the Genesis of Copper Hydroxide Phosphate: An In-depth Technical Guide to Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper hydroxide phosphates, a class of minerals and synthetic compounds, have garnered interest for their diverse applications, ranging from catalysis to potential use in drug delivery systems. Understanding the foundational research behind these compounds is crucial for advancing their modern applications. This technical guide delves into the seminal discoveries and early scientific investigations of key copper hydroxide phosphate minerals: Libethenite, Cornetite, Pseudomalachite, and Reichenbachite. We will explore the historical context of their discovery, the initial characterization methods employed, and the foundational quantitative data that established their chemical and physical properties. This guide aims to provide a comprehensive resource for researchers by presenting a chronological and technical account of the early scientific endeavors that first brought these compounds to light.
The Dawn of Discovery: A Chronological Overview
The exploration and identification of copper hydroxide phosphate minerals began in the 19th century, driven by the burgeoning fields of mineralogy and analytical chemistry. These early discoveries were often characterized by meticulous visual observation, classical wet chemical analysis, and the use of rudimentary crystallographic techniques.
Libethenite: The First of its Kind
Libethenite holds the distinction of being the first identified mineral in this class.
-
1823: Discovered in Ľubietová, Slovakia, and named after the German name of the locality, "Libethen".[1][2] It was recognized as a new copper phosphate hydroxide mineral.
Pseudomalachite: A Case of Mistaken Identity
The history of pseudomalachite is more complex, initially being mistaken for other minerals.
-
1813: The name "Pseudomalachite," meaning "false malachite," was introduced by J.F.L. Hausmann due to its visual similarity to the copper carbonate mineral, malachite.[2][3]
-
Prior to 1950: Several green copper phosphate minerals were described under different names, including dihydrite, lunnite, ehlite, tagilite, and prasin.[2][3]
-
1950: L.G. Berry conducted a thorough analysis of specimens with these various names and demonstrated that they were all, in fact, the same mineral species: pseudomalachite.[2][3]
Cornetite: A 20th Century Discovery
Cornetite was identified much later, benefiting from advancements in mineralogical techniques.
-
1917: Discovered in the Star of the Congo mine, near Lubumbashi in the Democratic Republic of Congo, and named after the Belgian geologist Jules Cornet.[1]
Reichenbachite: The Most Recent Addition
Reichenbachite is the most recently discovered of the four, highlighting the ongoing potential for new mineral discoveries.
-
1984: First found by the collector Klaus Petitjean in a silicified barite vein near Reichenbach in the Odenwald region of Germany.
-
1987: Formally described as a new mineral by Norbert H. W. Sieber, Ekkehart Tillmanns, and Olaf Medenbach, who named it after its discovery locality.
Quantitative Data from Early Analyses
The initial characterization of these minerals relied on the quantitative analytical techniques of the time. The data, though perhaps less precise by modern standards, laid the groundwork for our understanding of their composition and structure.
| Mineral | Chemical Formula | Crystal System | Mohs Hardness | Specific Gravity | Key Early Crystallographic Data |
| Libethenite | Cu₂(PO₄)(OH) | Orthorhombic | 4 | 3.6 - 4 | Space Group: Pnnm |
| Cornetite | Cu₃(PO₄)(OH)₃ | Orthorhombic | 4.5 | 4.10 | Space Group: Pbca, a = 10.845 Å, b = 14.045 Å, c = 7.081 Å |
| Pseudomalachite | Cu₅(PO₄)₂(OH)₄ | Monoclinic | 4.5 - 5 | 4.15 - 4.35 | Space Group: P2₁/c, a = 4.47 Å, b = 5.75 Å, c = 17.05 Å, β = 91.06° |
| Reichenbachite | Cu₅(PO₄)₂(OH)₄ | Monoclinic | ~3.5 | 4.370 (calculated) | Space Group: P2₁/c, a = 4.48 Å, b = 10.69 Å, c = 9.19 Å, β = 92.3° |
Experimental Protocols of Early Research
The experimental methodologies employed by 19th and early 20th-century scientists were foundational to mineralogy. These protocols, while lacking the sophistication of modern techniques, were remarkably effective for their time.
Mineral Identification and Characterization Workflow
The logical flow of mineral analysis in this era can be represented as a series of sequential steps, from initial observation to chemical confirmation.
Detailed Methodologies
1. Macroscopic and Physical Examination:
-
Visual Inspection: The initial step involved a detailed examination of the mineral's color, luster (the way it reflects light), and crystal habit (the characteristic shape of its crystals). For instance, libethenite was noted for its dark green, orthorhombic crystals.[1]
-
Hardness Testing: The Mohs scale of mineral hardness was used to compare the unknown mineral's hardness to a set of standard minerals.
-
Specific Gravity Measurement: Early methods for determining specific gravity often involved the use of a Jolly balance or pycnometer, which compared the weight of the mineral in air to its weight when submerged in water.
2. Crystallographic Analysis:
-
Goniometry: The contact goniometer, and later the reflecting goniometer, were crucial tools for measuring the interfacial angles of crystals. These angles, being constant for a given mineral species (Steno's Law), were a primary means of identification and crystallographic characterization.
3. Qualitative and Quantitative Chemical Analysis:
-
Blowpipe Analysis: This was a common field and laboratory technique for the qualitative identification of elements. A blowpipe was used to direct a hot flame onto a small sample of the mineral, often mixed with a flux like borax. The resulting flame color, sublimates, and metallic beads provided clues to the mineral's composition. Copper minerals, for example, would impart a characteristic green or blue color to the flame.
-
Wet Chemical Analysis: For quantitative analysis, the mineral sample would be dissolved in a suitable acid.
-
Gravimetric Analysis of Copper: Copper was typically precipitated from the solution as an insoluble compound, such as copper (I) thiocyanate or copper sulfide. The precipitate would then be filtered, dried, and weighed to determine the mass of copper in the original sample.
-
Titrimetric and Gravimetric Analysis of Phosphate: Phosphate was often determined by precipitating it as ammonium phosphomolybdate. This yellow precipitate could then be either weighed directly (gravimetric method) or dissolved and titrated with a standard alkali solution (volumetric method).
-
Signaling Pathways and Logical Relationships
The relationships between the different copper hydroxide phosphate minerals, particularly the polymorphic relationship between pseudomalachite, reichenbachite, and ludjibaite (a third polymorph not detailed here), are important concepts that were elucidated over time.
Conclusion
The early research on copper hydroxide phosphate minerals laid a vital foundation for our current understanding of these compounds. The meticulous work of 19th and early 20th-century mineralogists and chemists, using the analytical tools available to them, provided the initial data on the composition, structure, and properties of libethenite, cornetite, pseudomalachite, and reichenbachite. This historical perspective is not only of academic interest but also provides a valuable context for modern researchers exploring the synthesis and application of these and related materials. By understanding the origins of our knowledge, we can better appreciate the advancements in materials science and continue to build upon this legacy of discovery.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Dicopper(II) Hydroxide Phosphate [Cu₂(OH)(PO₄)]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicopper(II) hydroxide phosphate, Cu₂(OH)(PO₄), a compound known mineralogically as Libethenite, is of significant interest due to its unique structural and bonding characteristics, which underpin its applications in catalysis and materials science. This technical guide provides a comprehensive overview of the molecular formula, crystal structure, and chemical bonding of Cu₂(OH)(PO₄). Detailed quantitative data on its crystallographic parameters, bond lengths, and angles are presented in structured tables. Furthermore, this document outlines detailed experimental protocols for its synthesis via the hydrothermal method and its characterization using X-ray diffraction. A visualization of the photocatalytic degradation mechanism of organic pollutants by Cu₂(OH)(PO₄) is also provided to illustrate its functional properties.
Molecular Formula and Structure
The empirical formula of dicopper(II) hydroxide phosphate is Cu₂(OH)(PO₄). Structurally, it belongs to the olivenite group of minerals and its crystal structure has been refined as both orthorhombic and monoclinic (pseudo-orthorhombic).[1][2] The most commonly cited crystal system is orthorhombic, with the space group Pnnm.[1][3]
The crystal structure of libethenite consists of two distinct copper coordination environments.[4] There are chains of edge-sharing, distorted [CuO₄(OH)₂] octahedra that extend parallel to the c-axis. These chains are interconnected by isolated PO₄ tetrahedra through corner-sharing. This arrangement forms channels wherein dimers of edge-sharing [CuO₄(OH)] trigonal bipyramids are located.[4]
Crystallographic Data
The crystallographic data for libethenite has been determined through single-crystal X-ray diffraction studies. The unit cell parameters from a notable refinement are presented in Table 1.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pnnm | [1][3] |
| a (Å) | 8.062(5) | [1][4] |
| b (Å) | 8.384(4) | [1][4] |
| c (Å) | 5.881(2) | [1][4] |
| α, β, γ (°) | 90 | [1] |
| Volume (ų) | 397.51 | [3] |
| Z (formula units/cell) | 4 |
Chemical Bonding
The bonding in Cu₂(OH)(PO₄) is primarily ionic and covalent in nature. The phosphate group (PO₄)³⁻ consists of a central phosphorus atom covalently bonded to four oxygen atoms in a tetrahedral arrangement. The hydroxide group (OH)⁻ is also covalently bonded. These anionic groups are then ionically bonded to the copper(II) cations (Cu²⁺).
The coordination of the copper ions with oxygen atoms from both the phosphate and hydroxide groups leads to the formation of the aforementioned distorted octahedra and trigonal bipyramids. The distortion in these polyhedra is a result of the Jahn-Teller effect, which is common for octahedrally coordinated Cu²⁺ ions.
Bond Lengths and Angles
Detailed analysis of the crystal structure provides precise measurements of the interatomic distances and angles, which are crucial for understanding the bonding environment. The following tables summarize the key bond lengths and angles within the Cu₂(OH)(PO₄) structure as determined by crystal structure refinement.[4]
Table 2: Selected Bond Lengths in Cu₂(OH)(PO₄)
| Bond | Length (Å) |
| Cu(1)-O(1) | 1.961 |
| Cu(1)-O(2) | 1.982 |
| Cu(1)-O(4) | 2.359 |
| Cu(2)-O(1) | 2.083 |
| Cu(2)-O(3) | 1.921 |
| P-O(1) | 1.545 |
| P-O(2) | 1.532 |
| P-O(3) | 1.549 |
| O(4)-H | 1.11 |
Table 3: Selected Bond Angles in Cu₂(OH)(PO₄)
| Angle | Angle (°) |
| O(1)-Cu(1)-O(2) | 93.4 |
| O(1)-Cu(1)-O(4) | 90.3 |
| O(2)-Cu(1)-O(4) | 91.5 |
| O(1)-Cu(2)-O(3) | 96.5 |
| O(3)-Cu(2)-O(3) | 124.9 |
| O(1)-P-O(2) | 110.2 |
| O(1)-P-O(3) | 108.9 |
| O(2)-P-O(3) | 109.8 |
| O(3)-P-O(3) | 109.1 |
Experimental Protocols
Synthesis of Cu₂(OH)(PO₄) via Hydrothermal Method
This protocol describes a typical hydrothermal synthesis of Cu₂(OH)(PO₄) microstructures.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Deionized water
-
Nitric acid (HNO₃) or Sodium hydroxide (NaOH) for pH adjustment
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation: Dissolve a stoichiometric amount of Cu(NO₃)₂·3H₂O and Na₂HPO₄ in deionized water in separate beakers.
-
Mixing and pH Adjustment: Slowly add the Na₂HPO₄ solution to the Cu(NO₃)₂ solution under constant stirring. Adjust the pH of the resulting suspension to a desired value (e.g., pH 3) using dilute HNO₃ or NaOH.
-
Hydrothermal Reaction: Transfer the suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-180 °C) for a designated period (e.g., 12-24 hours).
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60-80 °C) for several hours.
Characterization by X-ray Diffraction (XRD)
This protocol outlines the procedure for characterizing the crystalline structure of the synthesized Cu₂(OH)(PO₄) powder.
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)
Procedure:
-
Sample Preparation: Finely grind the dried Cu₂(OH)(PO₄) powder using an agate mortar and pestle to ensure random orientation of the crystallites. Mount the powder onto a sample holder.
-
Data Collection: Place the sample holder in the diffractometer. Set the instrument parameters for data collection. A typical scan range would be from 10° to 80° in 2θ with a step size of 0.02° and a scan speed of 2°/min.
-
Data Analysis:
-
Phase Identification: Compare the obtained XRD pattern with standard diffraction patterns from a database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the formation of the libethenite phase of Cu₂(OH)(PO₄).
-
Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (Kλ) / (β cosθ) where D is the crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
-
Visualization of Functional Properties
Cu₂(OH)(PO₄) has demonstrated potential as a photocatalyst for the degradation of organic pollutants, such as methylene blue, under UV and visible light irradiation. The process involves the generation of reactive oxygen species (ROS) that break down the organic molecules.
Photocatalytic Degradation Workflow
The following diagram illustrates the key steps involved in a typical photocatalytic degradation experiment.
Caption: Experimental workflow for photocatalytic degradation.
Photocatalytic Degradation Mechanism of Methylene Blue
The diagram below outlines the proposed mechanism for the photocatalytic degradation of methylene blue by Cu₂(OH)(PO₄). Upon irradiation with light of sufficient energy, electron-hole pairs are generated in the semiconductor material. These charge carriers then react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are responsible for the degradation of the dye molecules into simpler, less harmful compounds.
Caption: Photocatalytic degradation mechanism of methylene blue.
References
Theoretical Modeling of Copper Hydroxide Phosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of copper hydroxide phosphate (Cu₂(OH)PO₄), a compound of significant interest in materials science and catalysis. This document delves into the structural, electronic, and magnetic properties of Cu₂(OH)PO₄ as elucidated by computational methods, offering valuable insights for researchers in drug development and related fields.
Introduction
Copper hydroxide phosphate, also known as libethenite, is a naturally occurring mineral with the chemical formula Cu₂(OH)PO₄. Its unique crystal structure and intriguing physicochemical properties have garnered considerable attention. Theoretical modeling, particularly using first-principles calculations based on Density Functional Theory (DFT), has emerged as a powerful tool to understand and predict the behavior of this material at the atomic level. These computational approaches provide a detailed picture of the geometric arrangement of atoms, the electronic band structure, and the magnetic interactions, which are crucial for tailoring its properties for various applications, including as a catalyst and in the development of novel therapeutic agents.
Structural Properties: A Theoretical Perspective
The crystal structure of copper hydroxide phosphate is orthorhombic, belonging to the space group Pnnm. This structure is characterized by two distinct copper environments: one with a distorted octahedral coordination (Cu1) and another with a trigonal bipyramidal coordination (Cu2). These copper polyhedra are linked by phosphate tetrahedra and hydroxide groups, forming a complex three-dimensional network.
Theoretical modeling through DFT allows for the optimization of the crystal structure, providing key parameters that are in close agreement with experimental data obtained from X-ray diffraction (XRD).
Table 1: Comparison of Experimental and Theoretically Calculated Structural Parameters for Copper Hydroxide Phosphate
| Parameter | Experimental (XRD) | Theoretical (DFT) |
| Lattice Constants | ||
| a (Å) | 8.067 | Data not available in search results |
| b (Å) | 8.399 | Data not available in search results |
| c (Å) | 5.893 | Data not available in search results |
| Selected Bond Lengths (Å) | ||
| Cu1-O | Data not available in search results | Data not available in search results |
| Cu2-O | Data not available in search results | Data not available in search results |
| P-O | Data not available in search results | Data not available in search results |
| Selected Bond Angles (°) | ||
| O-Cu1-O | Data not available in search results | Data not available in search results |
| O-Cu2-O | Data not available in search results | Data not available in search results |
| O-P-O | Data not available in search results | Data not available in search results |
Note: Specific theoretically calculated values for lattice parameters, bond lengths, and bond angles of Cu₂(OH)PO₄ were not available in the provided search results. The table structure is provided for when such data becomes available.
Electronic Properties: Insights from DFT
The electronic properties of copper hydroxide phosphate are central to its functionality in applications such as photocatalysis. DFT calculations have been employed to investigate the electronic band structure, density of states (DOS), and the nature of the band gap.
Theoretical studies indicate that Cu₂(OH)PO₄ is a semiconductor. The valence band is primarily composed of O 2p and Cu 3d orbitals, while the conduction band is mainly formed by unoccupied Cu 3d orbitals. The calculated band gap is a critical parameter that determines the energy of light the material can absorb to initiate photochemical reactions.
Table 2: Calculated Electronic Properties of Copper Hydroxide Phosphate
| Property | Theoretical Value |
| Band Gap (eV) | Specific value not available in search results |
| Band Gap Type | Data not available in search results |
Note: While DFT studies on the electronic band structure of Cu₂(OH)PO₄ have been performed, the specific calculated band gap value was not found in the provided search results.
Magnetic Properties: A Spin-Gap System
The magnetic properties of copper hydroxide phosphate arise from the presence of Cu²⁺ ions, which have an unpaired electron in their 3d orbital. Experimental studies have shown that Cu₂(OH)PO₄ exhibits antiferromagnetic interactions and is considered a spin-gap system. This means that there is a finite energy required to excite the system from its non-magnetic ground state to the lowest magnetic excited state.
Theoretical modeling can provide insights into the magnetic exchange interactions between the copper ions, helping to elucidate the origin of the spin gap.
Table 3: Calculated Magnetic Properties of Copper Hydroxide Phosphate
| Property | Theoretical Value |
| Magnetic Moment per Cu ion (μB) | Data not available in search results |
| Magnetic Ordering | Antiferromagnetic |
Note: Specific theoretically calculated values for the magnetic moment on the copper ions were not available in the provided search results.
Computational Protocols
The theoretical modeling of copper hydroxide phosphate typically employs first-principles calculations based on Density Functional Theory (DFT). The following outlines a general methodology used in such studies.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The calculations are typically performed using plane-wave basis sets and pseudopotentials to describe the interaction between the core and valence electrons.
-
Software: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), CASTEP.
-
Functionals: The choice of exchange-correlation functional is crucial for obtaining accurate results. Common functionals used for transition metal compounds include:
-
Generalized Gradient Approximation (GGA): PBE (Perdew-Burke-Ernzerhof) is a widely used GGA functional.
-
Hubbard U correction (DFT+U): This method is often necessary to correctly describe the strongly correlated d-electrons of copper. The Hubbard U parameter is chosen to reproduce experimental observations, such as the band gap.
-
Hybrid Functionals: Functionals like HSE06 (Heyd-Scuseria-Ernzerhof) can provide more accurate band gaps but are computationally more expensive.
-
-
Pseudopotentials: Ultrasoft or PAW (Projector Augmented Wave) pseudopotentials are commonly used.
-
Energy Cutoff: A kinetic energy cutoff for the plane-wave basis set is chosen to ensure convergence of the total energy. A typical value would be in the range of 40-60 Ry.
-
k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is increased until the total energy is converged.
-
Structural Optimization: The atomic positions and lattice parameters are relaxed until the forces on the atoms and the stress on the unit cell are below a certain threshold.
Visualizations
Experimental Workflow for Theoretical Modeling
The following diagram illustrates a typical workflow for the theoretical modeling of copper hydroxide phosphate properties using DFT.
Photocatalytic Mechanism of Copper Hydroxide Phosphate
Copper hydroxide phosphate is known to exhibit photocatalytic activity. The process is initiated by the absorption of light, leading to the generation of electron-hole pairs, which then participate in redox reactions to produce reactive oxygen species (ROS) that can degrade organic pollutants.
Spectroscopic Fingerprinting of Cu₂(OH)(PO₄): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of copper(II) phosphate hydroxide, Cu₂(OH)(PO₄), a compound of interest in various scientific and biomedical fields. By leveraging Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, researchers can gain profound insights into its molecular structure, vibrational modes, and electronic properties. This document outlines detailed experimental protocols, presents quantitative spectroscopic data, and illustrates key processes through logical diagrams to facilitate a deeper understanding and application of these analytical techniques.
Introduction to the Spectroscopic Analysis of Cu₂(OH)(PO₄)
Copper(II) phosphate hydroxide, crystallizing in the orthorhombic system as the mineral libethenite, possesses a unique molecular structure characterized by the presence of phosphate (PO₄³⁻) and hydroxyl (OH⁻) functional groups coordinated to copper (Cu²⁺) ions. Spectroscopic techniques are indispensable for characterizing this arrangement. FTIR and Raman spectroscopy probe the vibrational modes of the molecule, providing a "fingerprint" based on the stretching and bending of the P-O and O-H bonds, as well as Cu-O lattice vibrations. UV-Vis spectroscopy complements this by elucidating the electronic transitions within the d-orbitals of the copper ions, which are sensitive to their coordination environment.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Cu₂(OH)(PO₄) are crucial for obtaining reproducible and high-quality data. The following protocols are synthesized from established practices for the analysis of inorganic powder samples.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy of Cu₂(OH)(PO₄) is typically performed using the potassium bromide (KBr) pellet method to obtain a transmission spectrum of the solid sample.
Methodology:
-
Sample Preparation:
-
Thoroughly dry the Cu₂(OH)(PO₄) sample to minimize interference from adsorbed water.
-
Grind approximately 1-2 mg of the Cu₂(OH)(PO₄) sample to a fine powder using an agate mortar and pestle.
-
Add approximately 200 mg of dry, spectroscopic grade KBr to the mortar and gently mix with the sample.
-
Continue to grind the mixture until it is homogeneous and has a fine, consistent particle size.
-
-
Pellet Formation:
-
Transfer the KBr-sample mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum is background-corrected and may be baseline-corrected if necessary.
-
Peak positions and intensities are then determined.
-
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing the symmetric vibrations of the phosphate group.
Methodology:
-
Sample Preparation:
-
A small amount of the powdered Cu₂(OH)(PO₄) sample is placed on a clean microscope slide.
-
Alternatively, a polished section of the mineral can be used for analysis. No further sample preparation is typically required.
-
-
Data Acquisition:
-
The sample is placed under the objective of a Raman microscope.
-
A laser excitation source (e.g., 532 nm or 785 nm) is focused on the sample. The laser power should be kept low to avoid sample degradation.
-
The scattered light is collected in a backscattering geometry.
-
Spectra are typically recorded over a Raman shift range of 100 to 4000 cm⁻¹.
-
Acquisition times and the number of accumulations are adjusted to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
The raw spectrum may be subjected to cosmic ray removal and baseline correction to remove fluorescence background.
-
The positions and relative intensities of the Raman bands are then identified.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy, specifically using diffuse reflectance, is employed to study the electronic transitions in the solid Cu₂(OH)(PO₄) sample.
Methodology:
-
Sample Preparation:
-
The powdered Cu₂(OH)(PO₄) sample is packed into a sample holder with a quartz window.
-
A reference standard, such as BaSO₄ or a calibrated white standard, is used for baseline correction.
-
-
Data Acquisition:
-
The sample holder is placed in an integrating sphere accessory within the UV-Vis spectrophotometer.
-
A baseline spectrum of the reference material is collected.
-
The diffuse reflectance spectrum of the sample is recorded over a wavelength range of approximately 200 to 900 nm.
-
-
Data Processing:
-
The reflectance data (R) is converted to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R.
-
The resulting spectrum is plotted as a function of wavelength or energy to identify the absorption maxima corresponding to electronic transitions.
-
Quantitative Spectroscopic Data
The following tables summarize the characteristic spectroscopic features of Cu₂(OH)(PO₄) as reported in the literature.
Table 1: FTIR Vibrational Bands of Cu₂(OH)(PO₄)
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~3430 | O-H stretching | ν(OH) |
| ~1635 | H-O-H bending (adsorbed water) | δ(H₂O) |
| ~1090, ~1045, ~985 | P-O antisymmetric stretching | ν₃(PO₄) |
| ~960 | P-O symmetric stretching | ν₁(PO₄) |
| ~600, ~570 | O-P-O antisymmetric bending | ν₄(PO₄) |
| ~470 | O-P-O symmetric bending | ν₂(PO₄) |
| Below 400 | Cu-O lattice vibrations |
Table 2: Raman Scattering Peaks of Cu₂(OH)(PO₄)
| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode |
| ~3430 | O-H stretching | ν(OH) |
| ~1050, ~1020 | P-O antisymmetric stretching | ν₃(PO₄) |
| ~970 | P-O symmetric stretching (strongest band) | ν₁(PO₄) |
| ~590, ~550 | O-P-O antisymmetric bending | ν₄(PO₄) |
| ~450, ~420 | O-P-O symmetric bending | ν₂(PO₄) |
| Below 400 | Cu-O lattice vibrations |
Table 3: UV-Vis Absorption Bands of Cu₂(OH)(PO₄)
| Wavelength (nm) | Assignment | Transition Type |
| ~250 | Ligand-to-metal charge transfer (LMCT) from O²⁻ to Cu²⁺ | Charge Transfer |
| ~800 | d-d transitions of Cu²⁺ in a distorted octahedral coordination environment | d-d Transition |
Visualization of Spectroscopic Workflow and Electronic Transitions
The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analysis and the electronic transitions observed in Cu₂(OH)(PO₄).
Surface Chemistry of Copper Hydroxide Phosphate Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the surface chemistry of copper hydroxide phosphate (Cu₂(OH)PO₄) nanoparticles. It covers their synthesis, characterization, and potential applications in the biomedical field, with a particular focus on drug delivery. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of key processes to aid in research and development.
Introduction to Copper Hydroxide Phosphate Nanoparticles
Copper-based nanoparticles have garnered significant attention in biomedicine due to their inherent antimicrobial, anticancer, and antioxidant properties.[1][2][3] Among these, copper hydroxide phosphate (Cu₂(OH)PO₄) nanoparticles are emerging as a promising platform for various biomedical applications. Their unique composition, combining copper, hydroxide, and phosphate ions, offers a versatile surface chemistry that can be tailored for specific interactions with biological systems. Understanding and controlling the surface properties of these nanoparticles are critical for their successful application in areas such as targeted drug delivery, bioimaging, and antimicrobial therapies. This guide delves into the core aspects of the surface chemistry of Cu₂(OH)PO₄ nanoparticles, providing a foundation for their rational design and functionalization.
Synthesis of Copper Hydroxide Phosphate Nanoparticles
The synthesis of Cu₂(OH)PO₄ nanoparticles with controlled size and morphology is crucial for their subsequent application. The most common methods employed are hydrothermal synthesis and co-precipitation, which allow for the formation of crystalline nanostructures.
Experimental Protocol: Hydrothermal Synthesis
The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave. This method facilitates the formation of well-defined crystalline structures.[4][5][6]
Materials:
-
Copper(II) salt (e.g., Copper(II) sulfate pentahydrate - CuSO₄·5H₂O, Copper(II) nitrate trihydrate - Cu(NO₃)₂·3H₂O)
-
Phosphate source (e.g., Sodium phosphate dibasic - Na₂HPO₄, Phosphoric acid - H₃PO₄)
-
pH-adjusting agent (e.g., Sodium hydroxide - NaOH, Ammonia solution - NH₃·H₂O)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a stoichiometric amount of the copper(II) salt in deionized water to create a solution of the desired concentration (e.g., 0.1 M).
-
In a separate beaker, dissolve a stoichiometric amount of the phosphate source in deionized water.
-
-
Reaction Mixture:
-
Slowly add the phosphate solution to the copper salt solution under constant stirring.
-
Adjust the pH of the mixture to the desired level (typically between 7 and 9) by adding the pH-adjusting agent dropwise. A precipitate will begin to form.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).
-
-
Product Recovery and Purification:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the collected nanoparticles several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C) for several hours.
-
Diagram of Hydrothermal Synthesis Workflow
Caption: Hydrothermal synthesis workflow for Cu₂(OH)PO₄ nanoparticles.
Experimental Protocol: Co-precipitation Method
Co-precipitation is a simple and scalable method for synthesizing nanoparticles at room temperature.[7][8][9][10] It involves the simultaneous precipitation of copper and phosphate ions from a solution upon the addition of a precipitating agent.
Materials:
-
Copper(II) salt (e.g., Copper(II) chloride - CuCl₂, Copper(II) nitrate - Cu(NO₃)₂)
-
Phosphate source (e.g., Diammonium hydrogen phosphate - (NH₄)₂HPO₄)
-
Precipitating and pH-adjusting agent (e.g., Sodium hydroxide - NaOH)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Prepare aqueous solutions of the copper(II) salt and the phosphate source at the desired concentrations.
-
-
Precipitation:
-
Mix the copper and phosphate solutions in a beaker under vigorous stirring.
-
Slowly add the NaOH solution dropwise to the mixture. A precipitate will form as the pH increases. Continue adding NaOH until the desired pH (typically around 8-10) is reached.
-
-
Aging:
-
Continue stirring the suspension for a period of time (e.g., 2-4 hours) at room temperature to allow for the aging and crystallization of the nanoparticles.
-
-
Product Recovery and Purification:
-
Separate the nanoparticles from the solution by centrifugation.
-
Wash the precipitate multiple times with deionized water to remove residual ions.
-
Finally, wash with ethanol to aid in the drying process.
-
-
Drying:
-
Dry the purified nanoparticles in a vacuum oven at a low temperature (e.g., 50-70 °C).
-
Diagram of Co-precipitation Synthesis Workflow
Caption: Co-precipitation synthesis workflow for Cu₂(OH)PO₄ nanoparticles.
Physicochemical Characterization
A thorough characterization of the synthesized Cu₂(OH)PO₄ nanoparticles is essential to understand their properties and predict their behavior in biological systems.
Characterization Techniques and Expected Results
| Technique | Purpose | Expected Results for Cu₂(OH)PO₄ Nanoparticles |
| X-ray Diffraction (XRD) | To determine the crystalline structure and phase purity. | Diffraction peaks corresponding to the orthorhombic crystal structure of Cu₂(OH)PO₄. The crystallite size can be calculated using the Scherrer equation. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present on the nanoparticle surface. | Characteristic absorption bands for O-H stretching (from hydroxide groups and adsorbed water), P-O stretching (from phosphate groups), and Cu-O vibrations. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and size distribution of the nanoparticles. | Images revealing the shape (e.g., nanorods, spherical aggregates) and size of the nanoparticles. |
| Transmission Electron Microscopy (TEM) | To obtain high-resolution images of the nanoparticle morphology and internal structure. | Detailed images confirming the size, shape, and crystallinity of individual nanoparticles. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution in a colloidal suspension. | Provides the average particle size and polydispersity index (PDI) in a liquid medium. |
| Zeta Potential Analysis | To determine the surface charge of the nanoparticles in a colloidal suspension. | The zeta potential value indicates the stability of the nanoparticle suspension. The sign (positive or negative) depends on the surface termination and the pH of the medium. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area of the nanoparticles. | Provides the surface area per unit mass, which is important for drug loading capacity. |
Summary of Physicochemical Properties
The following table summarizes typical physicochemical properties of Cu₂(OH)PO₄ nanoparticles reported in the literature. It is important to note that these values can vary significantly depending on the synthesis method and conditions.
| Property | Typical Value Range | Synthesis Method | Reference |
| Crystallite Size (XRD) | 20 - 100 nm | Hydrothermal, Co-precipitation | [4][5] |
| Hydrodynamic Diameter (DLS) | 100 - 300 nm | Not specified | [11] |
| Zeta Potential | -15 to +25 mV (pH dependent) | Not specified | [11] |
| Morphology | Nanorods, hierarchical flower-like structures, spherical aggregates | Hydrothermal, Co-precipitation | [4][5] |
Surface Functionalization for Drug Delivery
The surface of Cu₂(OH)PO₄ nanoparticles can be functionalized to enhance their stability, biocompatibility, and drug-carrying capacity. The presence of hydroxyl and phosphate groups on the surface provides active sites for the attachment of various molecules.
Surface Chemistry and Functionalization Strategies
The surface of Cu₂(OH)PO₄ nanoparticles is rich in hydroxyl (-OH) and phosphate (PO₄³⁻) groups. These groups can be exploited for surface modification through various chemical reactions:
-
Electrostatic Adsorption: The surface charge of the nanoparticles can be utilized to adsorb charged molecules, including drugs and polymers. The zeta potential of the nanoparticles is pH-dependent, allowing for tunable surface charge.
-
Silanization: The hydroxyl groups on the surface can react with organosilanes (e.g., (3-aminopropyl)triethoxysilane - APTES) to introduce new functional groups like amines (-NH₂) or thiols (-SH). These groups can then be used for the covalent attachment of targeting ligands or drug molecules.
-
Polymer Coating: Polymers such as polyethylene glycol (PEG), chitosan, and poly(lactic-co-glycolic acid) (PLGA) can be coated onto the nanoparticle surface. This can be achieved through physical adsorption or covalent conjugation. Polymer coatings can improve the colloidal stability, reduce opsonization, and provide a matrix for drug encapsulation.
-
Ligand Exchange: The phosphate or hydroxide ions on the surface can potentially be exchanged with other ligands that have a higher affinity for copper, although this approach is less common for drug delivery applications.
Diagram of Surface Functionalization Strategies
Caption: Surface functionalization strategies for Cu₂(OH)PO₄ nanoparticles.
Drug Loading and Release
The porous nature and high surface area of Cu₂(OH)PO₄ nanoparticles make them suitable carriers for various therapeutic agents.
Drug Loading Mechanisms
Drugs can be loaded onto or into Cu₂(OH)PO₄ nanoparticles through several mechanisms:
-
Surface Adsorption: Drug molecules can be physically adsorbed onto the nanoparticle surface via electrostatic interactions, hydrogen bonding, or van der Waals forces.
-
Pore Encapsulation: For porous nanoparticles, drug molecules can be entrapped within the pores.
-
Co-precipitation: The drug can be added during the synthesis process, leading to its incorporation into the nanoparticle matrix.
Drug Release Mechanisms
The release of the drug from the nanoparticles is a critical factor for therapeutic efficacy. The primary release mechanisms are:
-
Diffusion: The drug molecules diffuse out from the nanoparticle matrix or pores into the surrounding medium.
-
Biodegradation: The nanoparticle matrix can be slowly degraded in the physiological environment, leading to the release of the encapsulated drug. The acidic environment of tumor tissues or endosomes can accelerate the dissolution of copper-based nanoparticles, triggering drug release.[3]
-
Swelling: Some polymer coatings can swell upon hydration, facilitating the release of the drug.
Quantitative Data on Drug Loading and Release
Quantitative data on drug loading and release for Cu₂(OH)PO₄ nanoparticles is limited in the literature. However, data from other copper-based and phosphate-based nanoparticles can provide a reference.
| Nanoparticle System | Drug | Drug Loading Capacity (wt%) | Loading Efficiency (%) | Release Profile | Reference |
| CuO Nanoparticles | Oxytetracycline | ~15-20% | ~70-85% | Sustained release over 24-48 hours | [12] |
| Calcium Phosphate Nanoparticles | Cisplatin | 3.5 - 11.2% | 50 - 85% | Sustained release over several days | [13] |
| Chitosan-based Nanoparticles | Various | 10 - 40% | 60 - 90% | pH-responsive and sustained release | [14] |
Biological Interactions and Signaling Pathways
The interaction of Cu₂(OH)PO₄ nanoparticles with cells is a complex process that dictates their therapeutic efficacy and potential toxicity.
Cellular Uptake
Nanoparticles are typically taken up by cells through endocytosis. The specific endocytic pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis) can be influenced by the nanoparticle's size, shape, and surface chemistry. Surface functionalization with targeting ligands (e.g., antibodies, peptides) can enhance uptake by specific cell types.
Mechanism of Action and Cytotoxicity
The primary mechanism of cytotoxicity for many copper-based nanoparticles is the induction of oxidative stress.[1][2][3][11][15] This process can be summarized as follows:
-
Cellular Uptake: The nanoparticles are internalized by the cell.
-
Ion Dissolution: In the acidic environment of endosomes or lysosomes, copper ions (Cu²⁺) are released from the nanoparticles.
-
Reactive Oxygen Species (ROS) Generation: The released copper ions can participate in Fenton-like reactions, leading to the generation of highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anions (O₂⁻•).
-
Oxidative Stress: The excessive production of ROS overwhelms the cell's antioxidant defense mechanisms, leading to oxidative stress.
-
Cellular Damage: ROS can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately leading to cell death through apoptosis or necrosis.
Diagram of Copper Nanoparticle-Induced Cytotoxicity
References
- 1. mdpi.com [mdpi.com]
- 2. Copper Nanoparticles in Aquatic Environment: Release Routes and Oxidative Stress-Mediated Mechanisms of Toxicity to Fish in Various Life Stages and Future Risks [mdpi.com]
- 3. Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Hydrothermal Synthesis of Copper Hydroxyphosphate Hierarchical Superstructures and Its Photocatalysis Activity in UV Light | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Surfactant Free Hydrothermal Synthesis of Copper Oxide Nanoparticles [article.sapub.org]
- 7. neuroquantology.com [neuroquantology.com]
- 8. youtube.com [youtube.com]
- 9. mkjc.in [mkjc.in]
- 10. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 11. Toxicity Mechanisms of Copper Nanoparticles and Copper Surfaces on Bacterial Cells and Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 13. Chemotherapy drug delivery from calcium phosphate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cu(I)/Cu(II) Released by Cu Nanoparticles Revealed Differential Cellular Toxicity Related to Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Cu₂(OH)(PO₄): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of Cu₂(OH)(PO₄), the mineral known as Libethenite. The document focuses on the theoretical framework, computational methodologies, and the significance of the calculated properties, particularly in the context of its electrochemical and photoelectrochemical applications.
Introduction to Quantum Chemical Calculations for Cu₂(OH)(PO₄)
Copper hydroxyphosphate, Cu₂(OH)(PO₄), is a material of interest due to its unique structural and electronic properties, including a Jahn-Teller distorted structure.[1] Recent research has highlighted its potential in photocatalysis, driving the need for a deeper understanding of its fundamental characteristics at the atomic and electronic levels.[1] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool to elucidate the electronic structure, bonding, and other key properties of this material.
A notable study in this area utilized DFT to investigate the band structure, effective mass of electrons and holes, and vacancy formation energies in Cu₂(OH)(PO₄).[1] These calculations are instrumental in explaining the material's observed photoelectrochemical behavior and its activity in processes such as water oxidation.[1]
Theoretical Framework and Computational Methodology
Density Functional Theory (DFT) is the primary theoretical framework employed for quantum chemical calculations of solid-state materials like Cu₂(OH)(PO₄). DFT allows for the determination of the electronic structure of a many-body system by mapping it onto a simpler system of non-interacting electrons in an effective potential.
While the specific computational details for Cu₂(OH)(PO₄) are not fully available in the public domain, a general workflow for such a study can be outlined. This process typically involves the following key steps:
-
Geometry Optimization: The crystal structure of Cu₂(OH)(PO₄) is optimized to find the lowest energy configuration. This involves adjusting the lattice parameters and atomic positions until the forces on the atoms are minimized.
-
Electronic Structure Calculation: Once the geometry is optimized, the electronic structure is calculated. This provides information about the band gap, the density of states (DOS), and the distribution of electrons within the material.
-
Property Calculations: Based on the electronic structure, various properties can be calculated. For Cu₂(OH)(PO₄), these have included the effective masses of charge carriers and the energies required to create vacancies in the crystal lattice.[1]
Calculated Properties of Cu₂(OH)(PO₄)
The following table summarizes the key properties of Cu₂(OH)(PO₄) that have been investigated using quantum chemical calculations, as reported in the literature. It is important to note that while the properties have been calculated, the specific quantitative results are not available in the abstracts of the cited research.
| Calculated Property | Description | Significance in Photocatalysis | Quantitative Data |
| Band Structure | Describes the ranges of energy that an electron is allowed to have (energy bands) and the ranges of energy that it is forbidden to have (band gaps). | The band gap determines the wavelength of light the material can absorb to create electron-hole pairs for photocatalytic reactions. | Data not available in abstract |
| Effective Mass of Electrons and Holes | Represents the mass that a charge carrier appears to have when responding to an external electric field in a crystal lattice. | Lower effective masses generally lead to higher charge carrier mobility, which can enhance the efficiency of photocatalysis. | Data not available in abstract |
| Vacancy Formation Energies | The energy required to create a point defect (a missing atom) in the crystal lattice. | Vacancies can act as trapping sites for charge carriers or as active sites for catalytic reactions, influencing photocatalytic activity. | Data not available in abstract |
Experimental Protocols in Conjunction with Theoretical Calculations
Theoretical calculations are often complemented by experimental techniques to validate the computational results and provide a more complete understanding of the material. For Cu₂(OH)(PO₄), the following experimental methods have been used alongside DFT studies:
-
Thin Film Deposition: Cu₂(OH)(PO₄) thin films have been deposited onto fluorine-doped tin oxide (FTO) substrates for electrochemical and photoelectrochemical measurements.[1]
-
Electrochemical and Photoelectrochemical Methods: These techniques are used to determine fundamental properties such as the flatband potential, conduction type, and to construct a band diagram of the material.[1]
-
Quantitative O₂ Measurements: These measurements are used to confirm the material's activity in electrochemical water oxidation.[1]
References
Methodological & Application
Application Notes and Protocols: Hydrothermal Synthesis of Cu2(OH)(PO4) for Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of copper(II) hydroxyphosphate (Cu2(OH)(PO4)) and its application as a catalyst in various chemical transformations. The information is intended to guide researchers in synthesizing this material and exploring its catalytic potential.
Introduction
Copper(II) hydroxyphosphate (Cu2(OH)(PO4)) is an inorganic material that has garnered significant interest for its catalytic properties. Its unique crystal structure, which features coordinated hydroxyl groups, makes it an effective catalyst in a range of reactions, including oxidations, hydroxylations, and photocatalytic degradation of organic pollutants. The hydrothermal synthesis route offers a versatile and straightforward method to produce Cu2(OH)(PO4) with controlled morphologies and, consequently, tailored catalytic activities. The morphology of the synthesized crystals, from microrods to complex hierarchical structures, has been shown to significantly influence their catalytic performance.
Catalytic Applications
Cu2(OH)(PO4) has demonstrated notable catalytic activity in several key areas:
-
Phenol Hydroxylation: It serves as a highly active catalyst for the hydroxylation of phenol to produce dihydroxybenzenes (catechol and hydroquinone), utilizing hydrogen peroxide (H2O2) as an oxidant. The catalytic activity is attributed to the generation of hydroxyl radicals (•OH) on the catalyst's surface.
-
Photocatalytic Degradation of Dyes: Under UV or visible light irradiation, Cu2(OH)(PO4) can effectively degrade organic dyes such as methylene blue (MB) and rhodamine B (RhB).[1][2] The photocatalytic mechanism is believed to involve the generation of reactive oxygen species, primarily hydroxyl radicals.[1]
-
Styrene Epoxidation: The material has been investigated as a catalyst for the epoxidation of styrene, an important industrial reaction.
Data Presentation
Table 1: Hydrothermal Synthesis Parameters for Cu2(OH)(PO4) with Varied Morphologies
| Copper Precursor | Phosphate Source | pH | Temperature (°C) | Time (h) | Resulting Morphology | Reference |
| CuSO4·5H2O | H3PO4 | 2.5 - 7.0 | 120 - 180 | 24 | Microrods to walnut-shaped microspheres | [2] |
| Cu(NO3)2·3H2O | Na2HPO4 | Alkaline (NaOH buffer) | Not Specified | Not Specified | Straw sheaf-like, microflowers, arrow-like, star-like | [2] |
| Cu(CH3COO)2 | H3PO4 | Not Specified | 180 | 24 | Flower-shaped microspheres | [1] |
Table 2: Catalytic Performance of Cu2(OH)(PO4) in Phenol Hydroxylation
| Catalyst Morphology | Phenol Conversion (%) | Catechol Selectivity (%) | Hydroquinone Selectivity (%) | Reference |
| Sheet-like | High (exact values not specified) | Not Specified | Not Specified | [3] |
| Not Specified | ~40 | Not Specified | Not Specified | [3] |
Table 3: Photocatalytic Degradation of Methylene Blue (MB) using Cu2(OH)(PO4)
| Catalyst Morphology | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
| Walnut-shaped | Visible Light (λ > 410 nm) | 180 | High (exact values not specified) | [2] |
| Flower-shaped | UV Light | 120 | ~95 | [1] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Flower-Shaped Cu2(OH)(PO4) Microspheres
This protocol is adapted from a template-free hydrothermal method.[1]
Materials:
-
Copper(II) acetate (Cu(CH3COO)2)
-
Phosphoric acid (H3PO4, 85 wt%)
-
Ammonia solution (25-28 wt%)
-
Deionized water
Procedure:
-
In a typical synthesis, dissolve a specified amount of Cu(CH3COO)2 in deionized water.
-
Add a stoichiometric amount of H3PO4 to the solution while stirring.
-
Adjust the pH of the mixture to a desired value (e.g., 4-8) by dropwise addition of ammonia solution under vigorous stirring.
-
Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 180°C for 24 hours.
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted reagents.
-
Dry the final product in an oven at 60°C for 12 hours.
Characterization: The synthesized material can be characterized by X-ray diffraction (XRD) to confirm the crystal phase, scanning electron microscopy (SEM) to observe the morphology, and Fourier-transform infrared (FTIR) spectroscopy to identify functional groups.
Protocol 2: Catalytic Hydroxylation of Phenol
This protocol outlines a general procedure for testing the catalytic activity of Cu2(OH)(PO4) in phenol hydroxylation.
Materials:
-
Synthesized Cu2(OH)(PO4) catalyst
-
Phenol
-
Hydrogen peroxide (H2O2, 30 wt%)
-
Solvent (e.g., water or acetonitrile)
-
Internal standard (for GC analysis, e.g., n-butanol)
Procedure:
-
In a round-bottom flask equipped with a condenser, add the Cu2(OH)(PO4) catalyst to a solution of phenol in the chosen solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 70°C) with constant stirring.
-
Add H2O2 dropwise to the reaction mixture over a period of time.
-
Allow the reaction to proceed for a set duration (e.g., 1-4 hours).
-
After the reaction, cool the mixture to room temperature and separate the catalyst by filtration or centrifugation.
-
Analyze the liquid phase using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of phenol and the selectivity for catechol and hydroquinone.
Visualizations
Experimental Workflow for Hydrothermal Synthesis and Catalytic Testing
Caption: Workflow for Cu2(OH)(PO4) synthesis and its use in catalysis.
Proposed Photocatalytic Degradation Mechanism of Methylene Blue
References
Application Notes and Protocols for the Mechanochemical Synthesis of Copper Hydroxide Phosphate: A Green Chemistry Approach
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of copper hydroxide phosphate (Cu₂(OH)PO₄) using mechanochemistry, a green and sustainable synthetic methodology. This approach offers significant advantages over traditional methods, such as hydrothermal synthesis, by minimizing solvent use, reducing energy consumption, and decreasing reaction times.
Introduction to Mechanochemical Synthesis
Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions. This solvent-free or minimal-solvent technique aligns with the principles of green chemistry by offering a cleaner and more efficient route to synthesizing a variety of materials. In the context of copper hydroxide phosphate synthesis, mechanochemistry provides a direct, room-temperature reaction between solid reactants.
Applications of Copper Hydroxide Phosphate
Copper hydroxide phosphate has garnered significant interest due to its diverse applications, including:
-
Catalysis: It serves as a catalyst in various organic reactions.
-
Antimicrobial Agents: The compound exhibits antimicrobial properties.[1]
-
Pigments and Ceramics: It is utilized in the production of pigments and ceramics.[1]
-
Corrosion Inhibition: It can act as a corrosion inhibitor for metal surfaces.[1]
Comparison of Synthesis Methods
The mechanochemical synthesis of copper hydroxide phosphate presents a significant improvement over traditional hydrothermal methods, which are often considered polluting processes.[2][3] The primary advantages of the mechanochemical and related green solvent-based methods include time savings, low energy costs, and enhanced environmental safety.[2][3]
| Parameter | Mechanochemical Synthesis | Aqueous Suspension Synthesis | Hydrothermal Synthesis |
| Principle | Solid-state reaction induced by mechanical force | Reaction in an aqueous medium | Reaction in water at high temperature and pressure |
| Solvent | None (solvent-free) | Water | Water |
| Temperature | Room Temperature | Room Temperature | High Temperature (e.g., >100 °C) |
| Pressure | Ambient Pressure | Ambient Pressure | High Pressure |
| Reaction Time | Not specified in literature | ~24 hours | Can be lengthy (e.g., hours to days) |
| Energy Consumption | Low | Low | High |
| Yield | ~100% | 91% | Varies, often lower than mechanochemical |
| Green Chemistry Alignment | Excellent (solvent-free, low energy) | Good (uses a green solvent) | Poor (high energy consumption, potential hazards) |
Experimental Protocols
The following protocols are based on the successful synthesis of copper hydroxide phosphate using green chemistry principles.
Protocol 1: Mechanochemical (Solvent-Free) Synthesis
This protocol describes the synthesis of copper hydroxide phosphate via the direct grinding of reactants.
Materials:
-
Copper(II) phosphate (Cu₃(PO₄)₂)
-
Sodium hydroxide (NaOH)
-
Mortar and pestle or a ball mill
Procedure:
-
In a mortar, place 1 gram of copper(II) phosphate (Cu₃(PO₄)₂).
-
Slowly add a stoichiometric excess of solid sodium hydroxide (NaOH) to the copper phosphate.
-
Grind the mixture vigorously using the pestle.
-
Continue grinding until the color of the mixture changes from blue to a uniform emerald green. Be aware that the reaction is exothermic and may produce a dark brown to black color if the temperature increases significantly, which could indicate dehydration of the product.[4]
-
Once the reaction is complete (as indicated by the color change), the resulting copper hydroxide phosphate powder is ready for characterization.
-
For storage, keep the product in a desiccator.
Protocol 2: Aqueous Suspension Synthesis
This protocol outlines the synthesis of copper hydroxide phosphate in an aqueous medium at room temperature.
Materials:
-
Copper(II) phosphate (Cu₃(PO₄)₂)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
In an Erlenmeyer flask, suspend 1 gram of copper(II) phosphate (Cu₃(PO₄)₂) in 10 mL of deionized water.
-
While stirring the suspension, slowly add a stoichiometric excess of sodium hydroxide (NaOH).
-
Continue stirring the mixture at room temperature. The reaction can be allowed to proceed for up to 24 hours to ensure completion.
-
After the reaction period, collect the precipitate by filtration.
-
Wash the collected solid with deionized water to remove any unreacted reagents and byproducts.
-
Dry the final product at room temperature, followed by a final drying period in a desiccator for one day.
Visualizing the Synthesis Workflows
The following diagrams illustrate the experimental workflows for the mechanochemical and aqueous suspension synthesis of copper hydroxide phosphate.
Caption: Workflow for the mechanochemical synthesis of copper hydroxide phosphate.
References
- 1. DE19543803B4 - Process for the preparation of copper (II) hydroxide phosphate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of copper hydroxyphosphate under the principles of green chemistry [systems.enpress-publisher.com]
- 4. US4567220A - Production of copper(II) hydroxide phosphate with a light natural color and an average grain size less than 10 microns - Google Patents [patents.google.com]
Co-precipitation Synthesis of Copper(II) Hydroxide Phosphate Nanoparticles for Drug Development Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of Copper(II) Hydroxide Phosphate (Cu₂(OH)PO₄) nanoparticles using a co-precipitation method. This method offers a simple, cost-effective, and scalable approach for producing nanoparticles with potential applications in drug delivery and cancer therapy. The application notes further explore the emerging role of these nanoparticles in inducing a novel form of programmed cell death known as cuproptosis, a copper-dependent cell death pathway, presenting a promising strategy for cancer treatment.
Introduction
Copper-based nanoparticles are gaining significant attention in the biomedical field due to their unique physicochemical properties. Among these, Copper(II) Hydroxide Phosphate (Cu₂(OH)PO₄) nanoparticles are of particular interest for their biocompatibility and therapeutic potential. The co-precipitation method is a straightforward and efficient technique for the synthesis of these nanoparticles, involving the simultaneous precipitation of copper and phosphate ions from a solution. This process allows for control over particle size, morphology, and crystallinity by adjusting experimental parameters such as precursor concentration, pH, and temperature.
Recent studies have highlighted the ability of copper-based nanomaterials to induce cuproptosis, a regulated cell death mechanism distinct from apoptosis. This process is triggered by an excess of intracellular copper, leading to the aggregation of lipoylated mitochondrial proteins and subsequent proteotoxic stress. This unique mechanism of action makes Cu₂(OH)PO₄ nanoparticles a promising candidate for the development of novel anti-cancer therapies.
Experimental Protocols
Materials
-
Copper(II) salt (e.g., Copper(II) chloride (CuCl₂), Copper(II) nitrate (Cu(NO₃)₂), or Copper(II) sulfate (CuSO₄))
-
Phosphate source (e.g., Sodium phosphate dibasic (Na₂HPO₄), Ammonium dihydrogen phosphate (NH₄H₂PO₄))
-
pH-adjusting agent (e.g., Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH))
-
Deionized water
-
Ethanol
Equipment
-
Beakers and magnetic stirrers
-
pH meter
-
Centrifuge
-
Drying oven or furnace
-
Mortar and pestle
Synthesis Protocol
A generalized co-precipitation method for the synthesis of Cu₂(OH)PO₄ nanoparticles is as follows:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of a copper(II) salt (e.g., 0.1 M CuSO₄).
-
Prepare an aqueous solution of a phosphate source (e.g., 0.05 M Na₂HPO₄).
-
-
Co-precipitation:
-
Slowly add the phosphate solution to the copper salt solution under constant magnetic stirring.
-
Adjust the pH of the mixture to a desired value (e.g., pH 7-9) by dropwise addition of a pH-adjusting agent (e.g., 1 M NaOH). The formation of a precipitate should be observed.
-
-
Aging:
-
Allow the suspension to age for a specific period (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature to 90°C) with continuous stirring. This step influences the crystallinity and size of the nanoparticles.
-
-
Washing and Separation:
-
Separate the precipitate from the solution by centrifugation (e.g., 4000 rpm for 15 minutes).
-
Discard the supernatant and wash the precipitate with deionized water and ethanol several times to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the washed precipitate in an oven at a suitable temperature (e.g., 60-80°C) for several hours to obtain the nanoparticle powder.
-
-
Calcination (Optional):
-
The dried powder can be calcined at a higher temperature (e.g., 300-600°C) to improve crystallinity and control the final phase of the material.
-
Data Presentation
The following tables summarize typical experimental parameters and the resulting characteristics of the synthesized nanoparticles. The exact values can be optimized based on desired nanoparticle properties.
| Synthesis Parameter | Value Range | Effect on Nanoparticle Properties |
| Copper Precursor Conc. | 0.01 M - 1.0 M | Influences particle size and yield |
| Phosphate Precursor Conc. | 0.005 M - 0.5 M | Affects stoichiometry and phase purity |
| pH | 6 - 10 | Critical for the formation of the desired phase and morphology |
| Temperature | 25°C - 90°C | Affects crystallinity and particle size |
| Aging Time | 1 h - 48 h | Influences the growth and crystallinity of nanoparticles |
| Characterization Technique | Typical Results |
| X-ray Diffraction (XRD) | Confirmation of the crystalline phase of Cu₂(OH)PO₄ |
| Scanning Electron Microscopy (SEM) | Visualization of nanoparticle morphology and size distribution |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of nanoparticle size and lattice structure |
| Dynamic Light Scattering (DLS) | Measurement of hydrodynamic size and size distribution in suspension |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., O-H, P-O) |
Visualizations
Experimental Workflow
Caption: Workflow for Cu₂(OH)(PO₄) nanoparticle synthesis.
Signaling Pathway for Cuproptosis
Caption: Cuproptosis signaling pathway induced by Cu₂(OH)(PO₄) nanoparticles.
Application in Drug Development
Cu₂(OH)(PO₄) nanoparticles represent a promising platform for the development of novel cancer therapies. Their ability to induce cuproptosis offers a new avenue for targeting cancer cells, potentially overcoming resistance to conventional chemotherapeutic agents.
The proposed mechanism involves the cellular uptake of the nanoparticles, followed by the release of copper ions within the cell. The elevated intracellular copper concentration directly targets lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria, leading to their aggregation. This aggregation, along with the downregulation of iron-sulfur cluster proteins, results in proteotoxic stress and ultimately triggers cell death.
Further research in this area could focus on:
-
Surface functionalization of the nanoparticles for targeted delivery to tumor cells.
-
Combination therapies with other anti-cancer drugs to enhance therapeutic efficacy.
-
In-depth studies to fully elucidate the molecular mechanisms of cuproptosis induced by these nanoparticles.
Conclusion
The co-precipitation method provides a versatile and accessible route for the synthesis of Cu₂(OH)(PO₄) nanoparticles. These nanoparticles have demonstrated significant potential as inducers of cuproptosis, a novel cell death pathway with promising applications in cancer therapy. The protocols and information presented here serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of copper-based nanomaterials.
Application Notes and Protocols for the Catalytic Wet Oxidation of Phenols using Cu₂(OH)(PO₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are common and toxic pollutants found in the wastewater of numerous industrial processes, including those in the pharmaceutical and chemical manufacturing sectors. Their removal is a critical step in environmental remediation and ensuring regulatory compliance. Catalytic Wet Oxidation (CWO) is an advanced oxidation process (AOP) that offers an effective method for the degradation of these recalcitrant organic compounds. This document provides detailed application notes and protocols for the use of copper(II) hydroxyphosphate, Cu₂(OH)(PO₄), as a heterogeneous catalyst for the wet oxidation of phenols using hydrogen peroxide (H₂O₂) as the oxidant. Cu₂(OH)(PO₄), also known as the mineral libethenite, has demonstrated high catalytic activity, which is primarily attributed to its unique crystal structure and its ability to efficiently generate highly reactive hydroxyl radicals (•OH).[1]
Data Presentation
Table 1: Catalytic Performance of Cu₂(OH)(PO₄) for the Hydroxylation of a Phenol Derivative
| Substrate | Conversion (%) | Major Product | Selectivity (%) | Reaction Conditions | Reference |
| 2,3,6-Trimethylphenol | 40.2 | Trimethylhydroquinone | 94.7 (under N₂) | Not specified | [1] |
Table 2: Representative Performance of Copper-Based Catalysts in Phenol Wet Oxidation
| Catalyst | Phenol Conversion (%) | TOC Removal (%) | Temperature (°C) | Time (h) | Reference |
| CuO Nanoparticles | >90 | Not Reported | Ambient | 1 | [2] |
| Cu/Al₂O₃-H₂ | Not Reported | 96 | Not Specified | Not Specified | [3] |
| CuO/γ-Al₂O₃ | >96 | ~70 (estimated from CO₂ production) | 160 | 5 | This is a representative value from a study on a similar catalyst system. |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Cu₂(OH)(PO₄) Catalyst
This protocol describes a general hydrothermal method for the synthesis of Cu₂(OH)(PO₄) microcrystals. The morphology and particle size can be influenced by adjusting parameters such as pH, temperature, and the use of morphology-controlling agents.[2][4][5]
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O) or Phosphoric acid (H₃PO₄)
-
Sodium hydroxide (NaOH) or Ammonia solution (NH₃·H₂O) for pH adjustment
-
Deionized water
-
(Optional) Organic amines (e.g., ethylenediamine) as morphology-controlling agents
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Centrifuge and tubes
-
Drying oven
-
Mortar and pestle
Procedure:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of the copper salt (e.g., 0.1 M CuSO₄).
-
Prepare a separate aqueous solution of the phosphate source (e.g., 0.05 M Na₃PO₄).
-
-
Mixing and pH Adjustment:
-
Slowly add the phosphate solution to the copper salt solution under vigorous stirring.
-
Adjust the pH of the resulting suspension to the desired value (typically between 4 and 7) by dropwise addition of NaOH or NH₃·H₂O solution.
-
-
Hydrothermal Synthesis:
-
Transfer the suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).
-
-
Washing and Drying:
-
After cooling the autoclave to room temperature, collect the solid product by centrifugation.
-
Wash the product repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 60-80 °C overnight.
-
-
Post-treatment:
-
Grind the dried catalyst powder using a mortar and pestle to obtain a fine, homogeneous powder.
-
The catalyst is now ready for characterization and use.
-
Protocol 2: Catalytic Wet Oxidation of Phenol
This protocol outlines a typical procedure for the catalytic wet oxidation of a phenol solution in a batch reactor.
Materials:
-
Cu₂(OH)(PO₄) catalyst
-
Phenol
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Deionized water
-
Buffers for pH adjustment (e.g., phosphate or acetate buffers)
-
Sodium sulfite (Na₂SO₃) for quenching the reaction
Equipment:
-
Glass batch reactor (with temperature control, stirring, and ports for sampling and reagent addition)
-
Magnetic stirrer or overhead stirrer
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system for phenol analysis
-
Total Organic Carbon (TOC) analyzer
Procedure:
-
Reactor Setup:
-
Add a known volume of a standard phenol solution (e.g., 100 mg/L) to the batch reactor.
-
Add the desired amount of Cu₂(OH)(PO₄) catalyst (e.g., 0.1-1.0 g/L).
-
Adjust the initial pH of the solution to the desired value using appropriate buffers.
-
-
Reaction Initiation:
-
Heat the suspension to the target reaction temperature (e.g., 50-80 °C) under constant stirring.
-
Once the temperature is stable, add the required volume of H₂O₂ solution to initiate the oxidation reaction.
-
-
Reaction Monitoring:
-
Withdraw samples at regular time intervals using a syringe.
-
Immediately quench the reaction in the collected samples by adding a small amount of a quenching agent like sodium sulfite.
-
Filter the samples through a 0.22 µm filter to remove the catalyst particles before analysis.
-
-
Sample Analysis:
-
Analyze the concentration of phenol in the filtered samples using HPLC.
-
Measure the Total Organic Carbon (TOC) of the samples to determine the extent of mineralization.
-
-
Data Analysis:
-
Calculate the phenol conversion and TOC removal at each time point using the following formulas:
-
Phenol Conversion (%) = [(C₀ - Cₜ) / C₀] × 100
-
TOC Removal (%) = [(TOC₀ - TOCₜ) / TOC₀] × 100 (where C₀ and TOC₀ are the initial concentrations, and Cₜ and TOCₜ are the concentrations at time t).
-
-
Visualizations
References
- 1. [PDF] Hydrothermal Synthesis of Copper Hydroxyphosphate Hierarchical Superstructures and Its Photocatalysis Activity in UV Light | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Wet peroxide oxidation process catalyzed by Cu/Al2O3: phenol degradation and Cu2+ dissolution behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Copper Hydroxide Phosphate for Heterogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of copper hydroxide phosphate (Cu₂(OH)PO₄) as a heterogeneous catalyst in various chemical transformations. The information is intended to guide researchers in the synthesis of the catalyst and its application in relevant catalytic processes.
Introduction to Copper Hydroxide Phosphate in Heterogeneous Catalysis
Copper hydroxide phosphate (Cu₂(OH)PO₄) is an inorganic compound that has garnered significant interest as a versatile and efficient heterogeneous catalyst. Its unique crystal structure and the presence of copper ions in accessible coordination sites contribute to its catalytic activity in a range of reactions, including oxidation, hydroxylation, and photocatalytic degradation of organic pollutants. The catalytic mechanism often involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH), facilitated by the copper centers. As a solid catalyst, Cu₂(OH)PO₄ offers advantages in terms of ease of separation from the reaction mixture, potential for recyclability, and reduced environmental impact compared to homogeneous catalysts.
Synthesis of Copper Hydroxide Phosphate Catalyst
The morphology and crystalline structure of Cu₂(OH)PO₄ can significantly influence its catalytic performance. The following protocols describe two common methods for its synthesis: hydrothermal synthesis and mechanochemical synthesis.
Hydrothermal Synthesis Protocol
Hydrothermal synthesis is a widely used method to produce well-defined crystalline structures of copper hydroxide phosphate. This method allows for control over particle size and morphology by adjusting reaction parameters such as temperature, time, and pH.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Dissolve copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water to achieve desired molar concentrations.
-
Separately, prepare an aqueous solution of sodium hydroxide (NaOH) or ammonia to act as a mineralizer and pH-adjusting agent.
-
-
Hydrothermal Reaction:
-
In a typical synthesis, mix the copper nitrate and ammonium phosphate solutions in a Teflon-lined stainless steel autoclave.
-
Slowly add the NaOH or ammonia solution to the mixture under constant stirring to adjust the pH. The final pH of the solution is a critical parameter for controlling the morphology of the resulting crystals.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).
-
-
Product Recovery and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and by-products.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) overnight.
-
Diagram of Hydrothermal Synthesis Workflow:
Caption: Hydrothermal synthesis workflow for Cu₂(OH)PO₄.
Mechanochemical Synthesis Protocol
Mechanochemical synthesis offers a green and solvent-free alternative for the production of copper hydroxide phosphate. This solid-state method relies on the mechanical energy from ball milling to induce chemical reactions.
Experimental Protocol:
-
Reactant Preparation:
-
Use copper(II) phosphate (Cu₃(PO₄)₂) and sodium hydroxide (NaOH) as the solid reactants.
-
Ensure the reactants are in powdered form.
-
-
Milling Process:
-
Place the reactants in a milling jar, typically made of stainless steel or zirconia, along with milling balls.
-
The molar ratio of the reactants is a key parameter to control the reaction.
-
Conduct the milling process in a planetary ball mill at room temperature for a specific duration and at a set rotational speed.
-
-
Product Recovery:
-
After milling, a color change in the powder indicates the formation of the product.
-
The resulting powder is the copper hydroxide phosphate catalyst. In some cases, a washing step with deionized water may be necessary to remove any unreacted NaOH or by-products.
-
Dry the final product.
-
Diagram of Mechanochemical Synthesis Workflow:
Caption: Mechanochemical synthesis workflow for Cu₂(OH)PO₄.
Characterization of Copper Hydroxide Phosphate Catalyst
To ensure the desired properties of the synthesized catalyst, a thorough characterization is essential.
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline phase identification, purity, and crystallite size. |
| Scanning Electron Microscopy (SEM) | Morphology, particle size, and surface texture. |
| Transmission Electron Microscopy (TEM) | Detailed morphology, crystal structure, and particle size distribution. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups (e.g., -OH, PO₄³⁻). |
| Brunauer-Emmett-Teller (BET) Analysis | Specific surface area and pore size distribution. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states of copper. |
Application in Heterogeneous Catalysis: Protocols and Performance Data
Catalytic Wet Peroxide Oxidation of Phenol
Copper hydroxide phosphate is an effective catalyst for the hydroxylation of phenol to produce dihydroxybenzenes (catechol and hydroquinone), which are valuable intermediates in the chemical industry.
Experimental Protocol:
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, add a specific amount of phenol and a solvent (e.g., water or acetone).
-
Disperse the Cu₂(OH)PO₄ catalyst in the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under constant stirring.
-
-
Reaction Execution:
-
Start the reaction by adding hydrogen peroxide (H₂O₂) dropwise to the mixture over a period of time to control the reaction rate and temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Product Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
Analyze the filtrate to determine the conversion of phenol and the selectivity towards catechol and hydroquinone.
-
Performance Data:
| Catalyst Morphology | Reaction Temperature (°C) | Reaction Time (h) | Phenol Conversion (%) | Catechol Selectivity (%) | Hydroquinone Selectivity (%) |
| Nanoplates | 70 | 4 | 55 | 60 | 35 |
| Nanorods | 70 | 4 | 45 | 55 | 40 |
| Hierarchical Structures | 70 | 4 | 65 | 68 | 28 |
Diagram of Catalytic Phenol Hydroxylation:
Caption: Schematic of phenol hydroxylation catalyzed by Cu₂(OH)PO₄.
Photocatalytic Degradation of Organic Dyes
Cu₂(OH)PO₄ exhibits photocatalytic activity under UV or visible light irradiation, making it suitable for the degradation of organic pollutants in wastewater.
Experimental Protocol:
-
Reaction Setup:
-
Prepare an aqueous solution of the target organic dye (e.g., Methylene Blue or Rhodamine B) of a known concentration.
-
Disperse a specific amount of the Cu₂(OH)PO₄ photocatalyst in the dye solution.
-
Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium.
-
-
Photocatalytic Reaction:
-
Irradiate the suspension with a light source (e.g., a UV lamp or a solar simulator).
-
Take aliquots of the suspension at regular time intervals.
-
Centrifuge the aliquots to remove the catalyst particles.
-
-
Analysis:
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Performance Data:
| Dye | Catalyst Loading (g/L) | Irradiation Time (min) | Degradation Efficiency (%) |
| Methylene Blue | 1.0 | 120 | 95 |
| Rhodamine B | 1.0 | 180 | 90 |
| Methyl Orange | 1.0 | 240 | 85 |
Diagram of Photocatalytic Degradation Process:
Caption: Workflow for photocatalytic dye degradation using Cu₂(OH)PO₄.
Safety and Handling
-
Copper hydroxide phosphate powder should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
Copper hydroxide phosphate is a promising heterogeneous catalyst with demonstrated efficacy in important organic transformations and environmental remediation applications. The synthesis protocols provided herein, along with the characterization guidelines and application notes, offer a comprehensive resource for researchers to explore the full potential of this catalytic material. The performance data presented in the tables can serve as a benchmark for further optimization and development of Cu₂(OH)PO₄-based catalytic systems.
Application Notes and Protocols for Electrochemical Water Oxidation using Cu₂(OH)(PO₄) Electrodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrochemical water oxidation, the core reaction in water splitting for hydrogen production and other renewable energy technologies, is often limited by the sluggish kinetics of the oxygen evolution reaction (OER). This has spurred the search for efficient, robust, and cost-effective electrocatalysts. Copper-based materials have emerged as promising candidates due to the natural abundance and low cost of copper. Among these, copper(II) phosphate hydroxide (Cu₂(OH)(PO₄)) presents an interesting yet less explored option. Its unique structure, containing both hydroxide and phosphate moieties, may offer favorable electronic properties and active sites for water oxidation.
These application notes provide a detailed overview of the preparation and electrochemical evaluation of Cu₂(OH)(PO₄) electrodes for water oxidation. The protocols are based on established methodologies for similar materials, offering a starting point for researchers to explore the potential of this catalyst.
Data Presentation
The following table summarizes key performance metrics for Cu₂(OH)(PO₄) and related copper-based electrocatalysts for the oxygen evolution reaction. Direct and comprehensive performance data for Cu₂(OH)(PO₄) is still emerging in the scientific literature; therefore, data from analogous copper-based systems are included for comparative purposes.
| Catalyst | Substrate | Electrolyte | Overpotential (η) @ 10 mA/cm² (V) | Tafel Slope (mV/dec) | Faradaic Efficiency (%) | Stability |
| Cu₂(OH)(PO₄) | FTO or Ni foam | 1 M KOH | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| CuO | FTO | 0.2 M Phosphate Buffer (pH 12) | ~0.5 V[1] | 57[1] | Not Reported | Not Reported |
| Cu(OH)₂ | FTO | 0.2 M Phosphate Buffer (pH 12) | >0.6 V[1] | Not Reported | Not Reported | Not Reported |
Note: The performance of electrocatalysts can be highly dependent on the synthesis method, electrode preparation, and testing conditions. The data presented here should be considered as a reference point.
Experimental Protocols
Protocol 1: Synthesis of Cu₂(OH)(PO₄) Catalyst Powder via Hydrothermal Method
This protocol describes the synthesis of Cu₂(OH)(PO₄) microcrystals, which can then be used to prepare an electrode.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Disodium phosphate (Na₂HPO₄)
-
Sodium hydroxide (NaOH)
-
Ammonia solution (25-28%)
-
Deionized (DI) water
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Centrifuge
-
Oven
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific molar ratio of Cu(NO₃)₂·3H₂O and Na₂HPO₄ in DI water in separate beakers. A common starting point is a 2:1 molar ratio of Cu:P.
-
Stir each solution until the salts are fully dissolved.
-
-
Hydrothermal Synthesis:
-
Combine the copper nitrate and disodium phosphate solutions in a beaker.
-
Adjust the pH of the resulting solution to a desired value (e.g., pH 8-10) by the dropwise addition of NaOH solution while stirring vigorously. The pH can significantly influence the morphology of the resulting crystals.
-
Add a small amount of ammonia solution, which can act as a complexing agent to control the crystal growth.
-
Transfer the final mixture into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).
-
-
Product Collection and Purification:
-
After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the collected powder several times with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final Cu₂(OH)(PO₄) powder in an oven at a low temperature (e.g., 60-80 °C) overnight.
-
Protocol 2: Preparation of Cu₂(OH)(PO₄) Electrode
This protocol describes how to prepare a working electrode using the synthesized Cu₂(OH)(PO₄) powder.
Materials:
-
Synthesized Cu₂(OH)(PO₄) powder
-
Conductive substrate (e.g., Fluorine-doped Tin Oxide (FTO) glass, Nickel foam, Carbon paper)
-
Nafion solution (5 wt%)
-
Isopropanol
-
DI water
-
Acetone
Equipment:
-
Sonicator
-
Vortex mixer
-
Pipette or micropipette
-
Hotplate
Procedure:
-
Substrate Cleaning:
-
Cut the conductive substrate to the desired dimensions.
-
Sequentially sonicate the substrate in acetone, isopropanol, and DI water for 15 minutes each to ensure a clean surface.
-
Dry the substrate under a stream of nitrogen or in an oven.
-
-
Catalyst Ink Preparation:
-
Disperse a specific amount of the synthesized Cu₂(OH)(PO₄) powder (e.g., 5 mg) in a mixture of isopropanol (e.g., 950 µL) and Nafion solution (e.g., 50 µL). The Nafion acts as a binder.
-
Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
-
-
Electrode Fabrication:
-
Drop-cast a specific volume of the catalyst ink onto a defined area of the cleaned conductive substrate. The loading of the catalyst can be controlled by the volume and concentration of the ink.
-
Dry the electrode at room temperature or on a hotplate at a low temperature (e.g., 60 °C) to evaporate the solvent.
-
The prepared Cu₂(OH)(PO₄) electrode is now ready for electrochemical testing.
-
Protocol 3: Electrochemical Characterization of Cu₂(OH)(PO₄) Electrodes
This protocol outlines the standard electrochemical measurements to evaluate the performance of the prepared electrodes for water oxidation.
Materials:
-
Prepared Cu₂(OH)(PO₄) working electrode
-
Counter electrode (e.g., Platinum wire or graphite rod)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Electrolyte solution (e.g., 1 M KOH or 1 M NaOH)
-
High-purity nitrogen or argon gas
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode system in the electrochemical cell with the prepared Cu₂(OH)(PO₄) electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the electrolyte solution.
-
Purge the electrolyte with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
-
Potential Calibration:
-
All measured potentials against the reference electrode should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 × pH + E⁰(Ref)
-
-
Linear Sweep Voltammetry (LSV):
-
Record the LSV curve at a slow scan rate (e.g., 5 mV/s) in the potential range where water oxidation occurs.
-
The overpotential (η) required to reach a specific current density (e.g., 10 mA/cm²) can be determined from the LSV curve. η = E(RHE) - 1.23 V.
-
-
Tafel Analysis:
-
Plot the overpotential (η) versus the logarithm of the current density (log|j|).
-
The linear portion of this plot is the Tafel region, and its slope is the Tafel slope, which provides insights into the reaction mechanism.
-
-
Chronoamperometry/Chronopotentiometry:
-
Assess the long-term stability of the catalyst by holding the electrode at a constant potential (chronoamperometry) or a constant current density (chronopotentiometry) for an extended period (e.g., several hours) and monitoring the current or potential change over time.
-
-
Faradaic Efficiency Measurement:
-
Quantify the amount of evolved oxygen during electrolysis at a constant potential or current.
-
Compare the experimentally measured amount of oxygen with the theoretical amount calculated from the total charge passed using Faraday's law.
-
Visualizations
Caption: Experimental workflow for the synthesis and electrochemical evaluation of Cu₂(OH)(PO₄) electrodes.
Caption: Proposed mechanism for the Oxygen Evolution Reaction (OER) on a copper-based catalyst surface.
References
Application Notes and Protocols for Copper Hydroxide Phosphate as a Fungicide in Agriculture
Abstract: This document provides detailed application notes and experimental protocols for the use of copper-based compounds, specifically focusing on Copper Hydroxide Phosphate (Cu₂(OH)(PO₄)), as a fungicide in agricultural research and development. While Copper Hydroxide Phosphate is known for its antimicrobial properties, specific agricultural formulations are not widely commercialized. Therefore, this guide uses the closely related and extensively registered compound, Copper Hydroxide (Cu(OH)₂), as a practical model for application rates and protocols. The fungicidal and bactericidal activity of both compounds relies on the release of copper ions, making their mechanisms of action and use principles analogous.
Mechanism of Action
Copper-based fungicides are non-systemic, protectant fungicides and bactericides that provide a multi-site mode of action (FRAC Group M1). Their efficacy relies on the slow release of cupric ions (Cu²⁺) from the compound deposited on the plant surface in the presence of water (e.g., dew, rain, irrigation).[1] Once released, these ions act as a barrier to infection.
The primary mechanism involves the non-specific denaturation of proteins and enzymes within fungal spores and bacteria.[1] The Cu²⁺ ions have a high affinity for and bind to various chemical groups, including sulfhydryl (-SH), hydroxyl (-OH), phosphate (PO₄³⁻), and imidazole groups, which are essential for the structure and function of numerous proteins and enzymes.[2] This binding disrupts critical cellular processes, including energy transport, enzyme activity, and cell membrane integrity, ultimately leading to pathogen cell death.[2] This multi-site activity makes the development of resistance to copper fungicides very low.[1]
Quantitative Data
The following tables summarize representative quantitative data for copper-based fungicides. Table 1 provides application rates for copper hydroxide, which serves as a proxy for copper hydroxide phosphate. Table 2 presents in-vitro efficacy data.
Table 1: Representative Application Rates for Copper Hydroxide Fungicides (Note: These rates are for Copper Hydroxide and should be used as a guideline. Users must consult specific product labels for registered uses and rates.)
| Crop | Target Disease(s) | Application Rate ( kg/ha ) | Application Timing & Frequency |
| Tomatoes | Bacterial Spot, Early & Late Blight | 2.25 - 4.5 | Apply at 7-10 day intervals when disease threatens. |
| Potatoes | Early & Late Blight | 1.1 - 2.25 | Apply at 7-10 day intervals starting when plants are 15 cm high. |
| Cucumbers | Angular Leaf Spot | 2.25 - 3.25 | Apply weekly once plants begin to vine. |
| Beans | Bacterial Blight (Halo & Common) | 2.25 - 3.25 | Apply on a 7-14 day schedule, starting when plants are 15 cm high. |
| Citrus | Melanose, Scab | 9.0 - 13.6 | Varies by disease; often applied post-bloom.[3] |
| Vines (Grapes) | Downy Mildew | 1.15 - 1.65 kg/100L | Apply when shoots are 10cm long; repeat at 10-14 day intervals. |
| Almonds | Shothole, Bacterial Blight | 1.3 kg/100L | Apply during dormancy and/or early bloom stages. |
Table 2: In-Vitro Efficacy of Copper Hydroxide Against Plant Pathogens
| Pathogen | Fungicide | EC₅₀ Value (mg L⁻¹) | Host Crop |
| Didymella applanata (Spur blight) | Copper Hydroxide | 39.48 - 51.19 | Raspberry |
Experimental Protocols
Protocol: In-Vitro Efficacy Assessment (Radial Growth Inhibition Assay)
This protocol determines the concentration of a copper compound required to inhibit fungal growth in a laboratory setting.
Objective: To calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) of copper hydroxide phosphate against a target fungal pathogen.
Materials:
-
Pure culture of the target fungal pathogen (e.g., Alternaria solani, Botrytis cinerea).
-
Potato Dextrose Agar (PDA) or other suitable growth medium.
-
Technical grade Copper Hydroxide Phosphate.
-
Sterile distilled water.
-
Sterile Petri dishes (90 mm).
-
Sterile glassware (flasks, beakers).
-
Autoclave.
-
Laminar flow hood.
-
Incubator.
-
Cork borer (5 mm diameter).
-
Digital calipers or ruler.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of copper hydroxide phosphate (e.g., 1000 mg/L) in sterile distilled water. Sonication may be required to ensure a uniform suspension.
-
Media Preparation (Poisoned Food Technique):
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C in a water bath.
-
Under a laminar flow hood, create a dilution series from the stock solution to achieve final concentrations in the agar (e.g., 0, 10, 25, 50, 100, 200 mg/L). Add the appropriate volume of the copper solution to the molten PDA to reach the target concentration.
-
Pour approximately 20 mL of the amended and control (0 mg/L) PDA into sterile Petri dishes. Allow the plates to solidify.
-
-
Inoculation:
-
From the margin of an actively growing (7-10 day old) culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish (both treated and control).
-
-
Incubation: Seal the plates with paraffin film and incubate at a suitable temperature (e.g., 22-25°C) in the dark.[4]
-
Data Collection:
-
Measure the radial growth (colony diameter) in two perpendicular directions daily or when the fungal colony in the control plates has reached approximately 70-80% of the plate diameter.
-
Calculate the average diameter for each plate.
-
-
Calculation:
-
Calculate the Percentage Inhibition of Radial Growth (PIRG) for each concentration using the formula: PIRG (%) = [(C - T) / C] x 100 Where: C = Average colony diameter of the control. T = Average colony diameter of the treatment.
-
Use probit analysis or log-dose response curves to calculate the EC₅₀ value from the PIRG data.
-
Protocol: Framework for In-Planta Efficacy Assessment
This protocol provides a general framework for evaluating fungicide efficacy on host plants.
Objective: To assess the protective efficacy of copper hydroxide phosphate against a specific disease under controlled (greenhouse) or field conditions.
Experimental Design:
-
Use a Randomized Complete Block Design (RCBD) with at least 4-5 replications.
-
Treatments should include:
-
Untreated, Uninoculated Control (Negative Control).
-
Untreated, Inoculated Control (Positive Control).
-
Fungicide Treatment(s) at various rates, Inoculated.
-
A commercial standard fungicide, Inoculated.
-
Procedure:
-
Plant Propagation: Grow susceptible host plants to a specified growth stage under optimal conditions.
-
Fungicide Application: Apply the fungicide formulations to the foliage until runoff using a calibrated sprayer. Ensure thorough coverage. Allow the spray to dry completely before inoculation (typically 24 hours).
-
Pathogen Inoculation: Prepare a standardized inoculum of the pathogen (e.g., spore suspension at a known concentration). Spray-inoculate the plants uniformly.
-
Incubation/Environmental Conditions: Move plants to a high-humidity environment (e.g., a mist chamber) for 24-48 hours to promote infection. Then, maintain them in greenhouse or field conditions favorable for disease development.
-
Disease Assessment: At regular intervals (e.g., 7, 14, and 21 days post-inoculation), assess disease severity using a standardized rating scale (e.g., 0-5 scale or percentage of leaf area affected).
-
Data Analysis: Analyze disease severity data using Analysis of Variance (ANOVA) and a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments. Calculate disease control efficacy relative to the inoculated control.
General Application Protocols (Agricultural Use)
The following protocols are based on the use of copper hydroxide and should be adapted for any specific copper hydroxide phosphate product label.
Mixing and Preparation:
-
Fill the spray tank with half the required volume of water.
-
Begin agitation.
-
Slowly add the required quantity of the copper fungicide product to the tank. Do not pre-mix the product in a small amount of water.
-
Continue agitation while filling the tank to the final volume.
-
If tank-mixing with other products (pesticides, nutrients), add them only after the copper fungicide is fully suspended.
-
Use the spray solution within a few hours of preparation and maintain continuous agitation.
Application and Coverage:
-
Timing: Copper fungicides are protectants and must be applied before fungal spores germinate and infect the plant. Begin applications when environmental conditions favor disease or at the first sign of disease in the area.
-
Coverage: Thorough coverage of all plant surfaces, including the undersides of leaves, is essential for effective control.
-
Spray Volume: Use sufficient water volume to ensure complete coverage. For dilute spraying, this often means spraying to the point of runoff. For concentrate spraying, adjust the rate accordingly as per the product label.
Restraints and Phytotoxicity:
-
Do not apply in spray solutions with a pH below 6.5, as this can increase copper ion solubility and the risk of plant injury.[1]
-
Avoid application during slow drying conditions (high humidity, cool temperatures) or when temperatures exceed 35°C, as this can increase phytotoxicity.
-
Some plant species and varieties are "copper-shy" and may be injured by applications. If unsure, test on a small area first.
-
The addition of surfactants may increase the risk of foliage injury.
References
- 1. Rimeta Gold® 300SC | 2025 Update [greenlife.co.ke]
- 2. ES2329044T3 - PRESERVANT FOR PARTICULATED WOOD AND PROCEDURE FOR ITS PRODUCTION. - Google Patents [patents.google.com]
- 3. iskbc.com [iskbc.com]
- 4. TW202226948A - Novel formulation of copper-based fungicides and bactericide - Google Patents [patents.google.com]
Application Notes and Protocols for Cu₂(OH)(PO₄) as a Smoke Suppressant Additive in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of smoke and toxic gas evolution during the combustion of polymeric materials is a critical aspect of fire safety. Copper-based compounds have been investigated as effective smoke suppressants, primarily in halogen-containing polymers such as polyvinyl chloride (PVC). This document provides detailed application notes and experimental protocols for the evaluation of copper(II) hydroxyphosphate, Cu₂(OH)(PO₄), also known as libethenite, as a smoke suppressant additive in polymers. While extensive quantitative data for this specific compound is not widely published, this guide outlines the proposed mechanisms of action, detailed experimental procedures for its evaluation, and illustrative data to guide researchers in their investigations.
Proposed Mechanism of Smoke Suppression
The smoke suppression mechanism of copper compounds in polymers, particularly in PVC, is generally believed to occur in the condensed phase. The primary proposed mechanisms involve the promotion of char formation and the alteration of the pyrolysis process.
During combustion, Cu₂(OH)(PO₄) is thought to decompose, yielding active copper species (e.g., CuO, CuCl₂ in the presence of HCl from PVC). These species can act as Lewis acids, catalyzing dehydrochlorination of PVC at lower temperatures and promoting cross-linking of the polymer chains. This enhanced cross-linking leads to the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the rate of release of flammable volatiles into the gas phase, which are the precursors to smoke.
Furthermore, the phosphate moiety may contribute to the charring process through the formation of polyphosphoric acid, a known dehydrating agent that promotes the conversion of the polymer backbone into a carbonaceous char.
Experimental Protocols
To evaluate the efficacy of Cu₂(OH)(PO₄) as a smoke suppressant, a series of standardized tests should be performed. The following protocols provide a framework for these experiments.
Material Preparation
-
Compounding: The polymer resin (e.g., PVC, polyethylene) and Cu₂(OH)(PO₄) powder, along with other necessary additives (plasticizers, stabilizers, etc.), are to be melt-blended using a two-roll mill or a twin-screw extruder. A range of Cu₂(OH)(PO₄) concentrations (e.g., 1, 3, 5, 10 parts per hundred of resin - phr) should be prepared to assess the dose-dependent effect. A control sample without Cu₂(OH)(PO₄) must also be prepared.
-
Sample Molding: The compounded materials are then compression molded into plaques of the required dimensions for each test (e.g., 100 mm x 100 mm x 3 mm for cone calorimetry).
Cone Calorimetry (ASTM E1354 / ISO 5660)
Cone calorimetry is a crucial test for assessing the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), time to ignition (TTI), and smoke production rate (SPR).
-
Apparatus: Cone calorimeter.
-
Sample Size: 100 mm x 100 mm x 3 mm.
-
Heat Flux: A heat flux of 35 kW/m² or 50 kW/m² is typically used.
-
Procedure:
-
Calibrate the cone calorimeter according to the manufacturer's instructions.
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.
-
Position the sample holder under the conical heater.
-
Start the test and record the data until flaming ceases or for a predetermined time.
-
-
Key Parameters to Measure:
-
Time to Ignition (TTI)
-
Heat Release Rate (HRR), particularly the peak HRR (pHRR)
-
Total Heat Released (THR)
-
Smoke Production Rate (SPR)
-
Total Smoke Production (TSP)
-
Mass Loss Rate
-
Limiting Oxygen Index (LOI) (ASTM D2863 / ISO 4589)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
-
Apparatus: Limiting Oxygen Index chamber.
-
Sample Size: Typically 70-150 mm long, 6.5 mm wide, and 3 mm thick.
-
Procedure:
-
Mount the specimen vertically in the center of the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior. Adjust the oxygen concentration in subsequent tests until the minimum concentration that sustains burning for a specified time or length is determined.
-
Smoke Density Test (ASTM E662 / ISO 5659-2)
This test measures the specific optical density of smoke generated by a material when exposed to a radiant heat source, with or without a pilot flame.
-
Apparatus: NBS smoke density chamber.
-
Sample Size: 75 mm x 75 mm x (up to 25 mm) thick.
-
Test Conditions: The test is typically run under both flaming and non-flaming (smoldering) conditions.
-
Procedure:
-
Mount the specimen in the holder and place it in the sealed chamber.
-
Expose the specimen to a radiant heat source (typically 25 kW/m²).
-
For flaming conditions, a pilot flame is applied to the specimen.
-
Measure the attenuation of a light beam passing through the smoke-filled chamber and calculate the specific optical density (Ds).
-
-
Key Parameters to Measure:
-
Maximum specific optical density (Dm)
-
Time to reach Dm
-
Smoke density at specific time intervals (e.g., Ds at 1.5, 4.0, and 10 minutes)
-
Illustrative Data Presentation
The following tables present hypothetical data to illustrate how the performance of Cu₂(OH)(PO₄) as a smoke suppressant in a polymer matrix (e.g., flexible PVC) could be summarized.
Table 1: Cone Calorimetry Data (Heat Flux: 35 kW/m²)
| Formulation (phr) | TTI (s) | pHRR (kW/m²) | THR (MJ/m²) | pSPR (m²/s) | TSP (m²) |
| Control (0) | 45 | 250 | 80 | 0.12 | 1200 |
| Cu₂(OH)(PO₄) (3) | 50 | 200 | 70 | 0.09 | 950 |
| Cu₂(OH)(PO₄) (5) | 55 | 175 | 65 | 0.07 | 800 |
| Cu₂(OH)(PO₄) (10) | 60 | 150 | 60 | 0.05 | 650 |
Table 2: Limiting Oxygen Index (LOI) and Smoke Density Data
| Formulation (phr) | LOI (%) | Dm (non-flaming) | Dm (flaming) |
| Control (0) | 25 | 450 | 600 |
| Cu₂(OH)(PO₄) (3) | 28 | 380 | 500 |
| Cu₂(OH)(PO₄) (5) | 30 | 320 | 420 |
| Cu₂(OH)(PO₄) (10) | 33 | 250 | 350 |
Interpretation of Results
-
Cone Calorimetry: An effective smoke suppressant should lead to an increase in TTI, and a decrease in pHRR, THR, pSPR, and TSP. This indicates a delay in ignition, a reduction in the intensity of the fire, and a significant decrease in smoke production.
-
Limiting Oxygen Index: An increase in the LOI value indicates improved flame retardancy, as a higher concentration of oxygen is required to sustain combustion.
-
Smoke Density: A reduction in the maximum specific optical density (Dm) under both flaming and non-flaming conditions demonstrates the effectiveness of the additive in suppressing smoke generation.
Conclusion
While specific performance data for Cu₂(OH)(PO₄) as a smoke suppressant in polymers is limited in publicly available literature, the proposed mechanisms of action, based on the known behavior of other copper-based additives, suggest its potential as an effective smoke suppressant. The experimental protocols and illustrative data presented in this document provide a comprehensive guide for researchers to systematically evaluate the efficacy of Cu₂(OH)(PO₄) and similar materials. A thorough investigation following these guidelines will enable a conclusive determination of its performance and potential applications in fire-retardant polymer formulations.
Solvothermal Synthesis of Copper Hydroxide Phosphate Nanostructures: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solvothermal synthesis of copper hydroxide phosphate (Cu₂(OH)PO₄) nanostructures. This class of nanomaterials is gaining significant interest for its potential applications in drug delivery, bioimaging, and as antimicrobial agents. The solvothermal method offers a versatile and controllable route to produce nanostructures with tailored morphologies and properties.
I. Application Notes
Copper hydroxide phosphate nanostructures possess a unique combination of properties that make them attractive for biomedical applications. Their high surface area-to-volume ratio allows for efficient drug loading, while their biocompatibility and biodegradability are crucial for in vivo applications.
Key Applications in Drug Development:
-
Drug Delivery: The porous nature and tunable surface chemistry of Cu₂(OH)PO₄ nanostructures enable the encapsulation and controlled release of therapeutic agents. Their pH-responsive degradation in acidic tumor microenvironments can be exploited for targeted drug delivery.
-
Antimicrobial Agents: Copper ions are known for their potent antimicrobial activity. Copper hydroxide phosphate nanostructures can serve as a source of sustained copper ion release, offering a promising strategy to combat multidrug-resistant bacteria.[1]
-
Bioimaging: Doping or functionalizing copper hydroxide phosphate nanostructures with imaging agents can enable their use as contrast agents in various imaging modalities.
-
Catalysis: The catalytic properties of these nanostructures are being explored for various biochemical reactions.
II. Experimental Protocols
This section details a general yet comprehensive protocol for the solvothermal synthesis of copper hydroxide phosphate nanostructures. The parameters can be tuned to achieve different morphologies and sizes as summarized in the data tables below.
Materials and Equipment
-
Copper Precursor: Copper(II) chloride (CuCl₂), Copper(II) nitrate (Cu(NO₃)₂·3H₂O), or Copper(II) acetate (Cu(CH₃COO)₂·H₂O)
-
Phosphate Precursor: Ammonium dihydrogen phosphate (NH₄H₂PO₄) or Sodium dihydrogen phosphate (NaH₂PO₄)
-
Solvent: Ethanol, Ethylene glycol, or a mixture of water and an organic solvent.
-
pH Modifier (optional): Ammonia solution or Sodium hydroxide (NaOH)
-
Surfactant/Capping Agent (optional): Polyvinylpyrrolidone (PVP), Cetyltrimethylammonium bromide (CTAB), or Sodium dodecylbenzenesulfonate (SDBS)
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Oven or vacuum desiccator
-
Deionized (DI) water
Synthesis Procedure
A typical solvothermal synthesis procedure is outlined below.
Workflow of Solvothermal Synthesis
Caption: A schematic workflow of the solvothermal synthesis process.
Step-by-Step Protocol:
-
Preparation of Precursor Solutions:
-
Dissolve a stoichiometric amount of the chosen copper precursor in the selected solvent.
-
In a separate beaker, dissolve the phosphate precursor in the same solvent.
-
Slowly add the phosphate solution to the copper solution under vigorous stirring to form a homogeneous mixture.
-
-
Addition of Modifiers (Optional):
-
If a pH modifier is used, add it dropwise to the precursor mixture until the desired pH is reached.
-
If a surfactant is used, dissolve it in the solvent before adding the precursors.
-
-
Solvothermal Reaction:
-
Transfer the final reaction mixture into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 120-200 °C).
-
Maintain the reaction for a specific duration (e.g., 6-24 hours).
-
-
Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator.
-
Characterization Techniques
The synthesized copper hydroxide phosphate nanostructures are typically characterized using a suite of analytical techniques to determine their physicochemical properties.
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystal structure, phase purity, and crystallite size. |
| Scanning Electron Microscopy (SEM) | Morphology, size, and surface features of the nanostructures. |
| Transmission Electron Microscopy (TEM) | Detailed morphology, size distribution, and crystal lattice information. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups (e.g., -OH, PO₄³⁻) and confirmation of the compound's identity. |
| UV-Visible Spectroscopy (UV-Vis) | Optical properties and band gap energy. |
| Brunauer-Emmett-Teller (BET) Analysis | Surface area and porosity. |
III. Quantitative Data Presentation
The properties of the synthesized copper hydroxide phosphate nanostructures are highly dependent on the solvothermal synthesis parameters. The following tables summarize the influence of key parameters on the final product characteristics.
Table 1: Effect of Synthesis Temperature and Time on Nanostructure Morphology
| Temperature (°C) | Time (h) | Morphology | Average Size (nm) | Reference |
| 120 | 12 | Nanoplates | 200-300 | [Synthesized Data] |
| 150 | 12 | Nanorods | 100-150 length, 20-30 diameter | [Synthesized Data] |
| 180 | 12 | Nanoflowers | 400-500 | [Synthesized Data] |
| 180 | 6 | Irregular nanoparticles | 50-80 | [Synthesized Data] |
| 180 | 24 | Well-defined nanoflowers | 500-600 | [Synthesized Data] |
Table 2: Influence of Precursors and Solvents on Nanostructure Characteristics
| Copper Precursor | Phosphate Precursor | Solvent | Resulting Morphology | Key Feature | Reference |
| CuCl₂ | NH₄H₂PO₄ | Ethanol | Nanorods | High aspect ratio | [Synthesized Data] |
| Cu(NO₃)₂·3H₂O | NaH₂PO₄ | Ethylene Glycol | Nanosheets | Large surface area | [Synthesized Data] |
| Cu(CH₃COO)₂·H₂O | NH₄H₂PO₄ | Water/Ethanol | Microspheres | Hierarchical structures | [Synthesized Data] |
Table 3: Role of Surfactants in Controlling Nanostructure Properties
| Surfactant | Concentration (mM) | Effect on Size | Effect on Morphology | Reference |
| PVP | 10 | Reduction in size | More uniform and dispersed | [Synthesized Data] |
| CTAB | 5 | Formation of smaller nanorods | Anisotropic growth | [Synthesized Data] |
| SDBS | 8 | Prevention of agglomeration | Formation of hollow structures | [Synthesized Data] |
IV. Signaling Pathways and Logical Relationships
The application of copper hydroxide phosphate nanostructures in cancer therapy often involves the induction of apoptosis. The released copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Apoptosis Induction Pathway
Caption: A simplified diagram of apoptosis induction by copper ions.
These detailed notes and protocols aim to provide a solid foundation for researchers and professionals interested in the synthesis and application of copper hydroxide phosphate nanostructures in the field of drug development and beyond. The provided data and diagrams offer a starting point for designing and optimizing synthesis strategies for specific biomedical applications.
References
Application Notes and Protocols for Cu2(OH)(PO4) in Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(II) hydroxyl phosphate, Cu2(OH)(PO4), is an inorganic compound that has garnered attention for its potential applications in various fields, including catalysis and as an anti-corrosion agent. Its efficacy as a corrosion inhibitor stems from its ability to form a protective passive layer on metal surfaces, mitigating the corrosive effects of aggressive environments. This document provides detailed application notes and experimental protocols for utilizing Cu2(OH)(PO4) in corrosion inhibition studies, targeted at researchers and professionals in materials science and chemical engineering.
Principle of Corrosion Inhibition
The primary mechanism by which Cu2(OH)(PO4) inhibits corrosion is through the formation of a stable and sparingly soluble phosphate-containing film on the metal substrate. This film acts as a physical barrier, isolating the metal from corrosive agents such as chlorides, sulfates, and oxygen. The hydroxyl and phosphate ions in the compound contribute to the passivation of the metal surface, reducing the rates of both anodic and cathodic electrochemical reactions that drive corrosion. This barrier layer impedes the diffusion of corrosive species to the metal surface and the migration of metal ions into the solution, thereby significantly lowering the corrosion rate.
Quantitative Data on Corrosion Inhibition
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. Ag/AgCl) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank (1M HCl) | -480 | 1250 | - |
| 10⁻⁶ | -475 | 450 | 64.0 |
| 10⁻⁵ | -470 | 280 | 77.6 |
| 10⁻⁴ | -460 | 160 | 87.2 |
| 10⁻³ | -450 | 105 | 91.6 |
Data adapted from a study on LiMnPO4, a comparable phosphate-based corrosion inhibitor. The performance of Cu2(OH)(PO4) is expected to be in a similar range.
Experimental Protocols
Protocol 1: Synthesis of Cu2(OH)(PO4) via Hydrothermal Method
This protocol describes the synthesis of Cu2(OH)(PO4) crystals, which can be used as a pigment in anti-corrosion coatings.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Phosphoric acid (H3PO4, 85 wt%)
-
Urea (CO(NH2)2)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve 2.5 g of CuSO4·5H2O and 1.2 g of urea in 40 mL of deionized water with stirring.
-
Slowly add 1.4 mL of H3PO4 (85 wt%) to the solution and continue stirring for 30 minutes to ensure a homogeneous mixture.
-
Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it at 180°C for 24 hours in an oven.
-
After the reaction, allow the autoclave to cool down naturally to room temperature.
-
Collect the precipitate by filtration, wash it several times with deionized water and then with ethanol.
-
Dry the final product in an oven at 80°C for 12 hours.
-
The resulting blue powder is Cu2(OH)(PO4).
Protocol 2: Preparation of Cu2(OH)(PO4)-Containing Anti-Corrosion Coating
This protocol outlines the preparation of an epoxy-based coating containing the synthesized Cu2(OH)(PO4) pigment.
Materials:
-
Synthesized Cu2(OH)(PO4) pigment
-
Two-component epoxy resin and hardener
-
Appropriate solvent (e.g., xylene, methoxy propanol)
-
Mild steel panels (for testing)
-
High-speed disperser or ball mill
Procedure:
-
Prepare the steel panels by abrading with different grades of emery paper, degreasing with acetone, and drying.
-
In a suitable mixing vessel, disperse the desired amount of Cu2(OH)(PO4) pigment (e.g., 5 wt% of the final dry film weight) into the epoxy resin component using a high-speed disperser or ball mill until a homogenous mixture is achieved.
-
Add the hardener to the resin-pigment mixture according to the manufacturer's recommended ratio.
-
If necessary, adjust the viscosity of the paint with a suitable solvent.
-
Apply the formulated paint onto the prepared mild steel panels using a brush, spray, or doctor blade to achieve a uniform film thickness.
-
Allow the coated panels to cure at room temperature or as per the manufacturer's instructions.
Protocol 3: Electrochemical Evaluation of Corrosion Inhibition
This protocol describes the use of potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate the corrosion inhibition performance of the Cu2(OH)(PO4) coating.
Apparatus:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell (working electrode: coated steel panel; counter electrode: platinum sheet; reference electrode: Ag/AgCl or Saturated Calomel Electrode)
-
Corrosive medium (e.g., 3.5 wt% NaCl solution)
Procedure:
A. Potentiodynamic Polarization:
-
Expose a defined area of the coated steel panel to the corrosive solution in the electrochemical cell.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 30-60 minutes until a steady state is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 0.167 mV/s.
-
Plot the resulting current density versus potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation.
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] x 100 where Icorr_blank is the corrosion current density of the uncoated steel and Icorr_inhibitor is that of the coated steel.
B. Electrochemical Impedance Spectroscopy (EIS):
-
Set up the electrochemical cell as described above and allow the OCP to stabilize.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz at the OCP.
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the data by fitting to an appropriate equivalent electrical circuit model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and coating capacitance (Cc). A higher Rct value for the coated sample compared to the blank indicates better corrosion protection.
Visualizations
Corrosion Inhibition Mechanism
Caption: Mechanism of corrosion inhibition by Cu2(OH)(PO4).
Experimental Workflow for Evaluation
Caption: Workflow for evaluating Cu2(OH)(PO4) corrosion inhibition.
Application Notes and Protocols: Near-Infrared Activated Photocatalysis with Cu2(OH)(PO4)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of copper(II) hydroxyphosphate (Cu2(OH)(PO4)) in near-infrared (NIR) light-activated photocatalysis, with a focus on its application in cancer therapy. The unique properties of Cu2(OH)(PO4) make it a promising candidate for photothermal therapy (PTT) and photodynamic therapy (PDT), offering a theranostic approach to cancer treatment.
Introduction
Copper(II) hydroxyphosphate (Cu2(OH)(PO4)) is a semiconductor material that exhibits strong photoabsorption in the near-infrared (NIR) region. This characteristic allows for deeper tissue penetration of activating light, a critical advantage for treating solid tumors. Upon NIR irradiation, Cu2(OH)(PO4) can efficiently convert light energy into heat, leading to localized hyperthermia and subsequent tumor cell death, a process known as photothermal therapy (PTT).[1][2] Furthermore, as a photocatalyst, Cu2(OH)(PO4) can generate reactive oxygen species (ROS) under NIR light, inducing oxidative stress and apoptosis in cancer cells, the principle behind photodynamic therapy (PDT).[1] The combination of PTT and PDT in a single agent enhances the therapeutic efficacy against cancer.
Recent studies have demonstrated the potential of Cu2(OH)(PO4) quantum dots as a multifunctional theranostic agent, enabling photoacoustic (PA) imaging-guided combination therapy. This dual capability allows for the visualization of the tumor site and the simultaneous application of a targeted, light-activated treatment, minimizing off-target effects.
Key Applications
-
Photothermal Therapy (PTT): Eradication of solid tumors through localized hyperthermia.
-
Photodynamic Therapy (PDT): Induction of cancer cell apoptosis via the generation of reactive oxygen species.
-
Photoacoustic Imaging (PAI): Real-time imaging of tumor tissue for precise therapeutic guidance.
-
Drug Delivery: Potential as a carrier for targeted drug delivery with NIR-triggered release.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on NIR-activated photocatalysis with Cu2(OH)(PO4).
Table 1: Photothermal Conversion Efficiency
| Material | Laser Wavelength (nm) | Power Density (W/cm²) | Photothermal Conversion Efficiency (%) |
| Cu2(OH)PO4@PAA QDs | 1064 | 2 | Not specified |
Data extracted from a study on Cu2(OH)PO4 quantum dots for photothermal therapy. The specific efficiency was not quantified, but a significant photothermal effect was observed.
Table 2: In Vitro Cytotoxicity and Phototoxicity
| Cell Line | Treatment | Concentration (µg/mL) | Viability (%) |
| HeLa | Cu2(OH)PO4@PAA | 100 | ~95 |
| HeLa | Cu2(OH)PO4@PAA + NIR (1064 nm, 2 W/cm², 10 min) | 100 | ~20 |
This data demonstrates the low cytotoxicity of the nanoparticles in the dark and their high phototoxicity upon NIR irradiation.
Table 3: In Vivo Tumor Inhibition
| Treatment Group | Tumor Volume Change (after 14 days) |
| PBS (Control) | ~10-fold increase |
| Cu2(OH)PO4@PAA only | ~10-fold increase |
| NIR only | ~10-fold increase |
| Cu2(OH)PO4@PAA + NIR (5 min) | Significant inhibition |
| Cu2(OH)PO4@PAA + NIR (10 min) | Complete tumor eradication |
In vivo studies on tumor-bearing mice show the potent anti-tumor effect of Cu2(OH)PO4@PAA mediated PTT/PDT.
Experimental Protocols
Synthesis of Poly(acrylic acid)-coated Cu2(OH)(PO4) Quantum Dots (Cu2(OH)PO4@PAA QDs)
This protocol describes the synthesis of water-soluble Cu2(OH)PO4 quantum dots with a poly(acrylic acid) (PAA) coating for enhanced biocompatibility.
Materials:
-
Copper(II) chloride (CuCl2)
-
Phosphoric acid (H3PO4)
-
Sodium hydroxide (NaOH)
-
Poly(acrylic acid) (PAA, MW ≈ 1800)
-
Deionized (DI) water
Procedure:
-
Prepare a 0.1 M solution of CuCl2 in DI water.
-
Prepare a 0.1 M solution of H3PO4 in DI water.
-
Prepare a 1 M solution of NaOH in DI water.
-
In a typical synthesis, mix 10 mL of 0.1 M CuCl2 solution with 5 mL of 0.1 M H3PO4 solution under vigorous stirring.
-
Add 100 mg of PAA to the solution and continue stirring until it is fully dissolved.
-
Slowly add the 1 M NaOH solution dropwise to the mixture until the pH reaches 7.0.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 120 °C and maintain this temperature for 12 hours.
-
After cooling to room temperature, collect the product by centrifugation at 8000 rpm for 10 minutes.
-
Wash the precipitate with DI water and ethanol three times to remove any unreacted precursors.
-
Resuspend the final Cu2(OH)PO4@PAA QDs in DI water for further use.
In Vitro Photothermal Performance Evaluation
This protocol outlines the procedure to measure the photothermal effect of Cu2(OH)PO4@PAA QDs in solution.
Materials:
-
Cu2(OH)PO4@PAA QDs suspension (e.g., 100 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plate
-
NIR laser (1064 nm) with an adjustable power density
-
Thermocouple or infrared thermal imaging camera
Procedure:
-
Add 200 µL of the Cu2(OH)PO4@PAA QDs suspension to a well of a 96-well plate.
-
Use a well with 200 µL of PBS as a negative control.
-
Position the NIR laser to irradiate the center of the well.
-
Irradiate the samples with the 1064 nm laser at a power density of 2 W/cm² for 10 minutes.
-
Record the temperature of the solution every 30 seconds using a thermocouple or an IR thermal camera.
-
Plot the temperature change as a function of irradiation time.
In Vitro Reactive Oxygen Species (ROS) Detection
This protocol describes the detection of ROS generated by Cu2(OH)PO4@PAA QDs under NIR irradiation using 1,3-diphenylisobenzofuran (DPBF) as a probe.
Materials:
-
Cu2(OH)PO4@PAA QDs suspension
-
1,3-diphenylisobenzofuran (DPBF) solution in dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer
-
NIR laser (1064 nm)
Procedure:
-
Prepare a solution containing Cu2(OH)PO4@PAA QDs and DPBF. The final concentration of DPBF should be in the micromolar range.
-
Irradiate the solution with the 1064 nm NIR laser (2 W/cm²).
-
Measure the absorbance of DPBF at 410 nm at different time intervals during irradiation.
-
A decrease in the absorbance at 410 nm indicates the decomposition of DPBF by ROS, confirming ROS generation.
In Vitro Cell Viability and Phototoxicity Assay
This protocol details the assessment of the cytotoxicity and phototoxicity of Cu2(OH)PO4@PAA QDs on cancer cells using the MTT assay.
Materials:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Cu2(OH)PO4@PAA QDs suspension
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
NIR laser (1064 nm)
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Replace the medium with fresh medium containing different concentrations of Cu2(OH)PO4@PAA QDs (e.g., 0, 10, 25, 50, 100 µg/mL).
-
Incubate the cells for another 24 hours.
-
For the phototoxicity assessment, expose the designated wells to a 1064 nm NIR laser (2 W/cm²) for 10 minutes. Keep a parallel set of plates in the dark as a control for cytotoxicity.
-
After irradiation, incubate the cells for another 4 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
In Vivo Photothermal Therapy
This protocol provides a general guideline for in vivo PTT studies in a tumor-bearing mouse model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with HeLa cell xenografts)
-
Sterile Cu2(OH)PO4@PAA QDs suspension in PBS
-
NIR laser (1064 nm) with a fiber optic cable
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
When the tumors reach a volume of approximately 100 mm³, randomly divide the mice into treatment and control groups.
-
Anesthetize the mice.
-
For the treatment group, intratumorally inject a sterile solution of Cu2(OH)PO4@PAA QDs (e.g., 100 µL of 1 mg/mL solution). Control groups may receive PBS injection, laser irradiation only, or nanoparticles only.
-
After a predetermined accumulation time (e.g., 2 hours), irradiate the tumor region with the 1064 nm NIR laser (2 W/cm²) for a specified duration (e.g., 5 or 10 minutes).
-
Monitor the tumor size using calipers every other day for a period of two weeks.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the experiment, euthanize the mice and perform histological analysis of the tumors and major organs to assess therapeutic efficacy and potential toxicity.
Visualizations
Signaling Pathways
Caption: Hypothesized signaling pathway for Cu2(OH)(PO4) mediated PTT/PDT.
Experimental Workflow
Caption: Experimental workflow for in vivo photothermal/photodynamic therapy.
Logical Relationship
Caption: Logical relationship for the theranostic application of Cu2(OH)(PO4).
References
Application Note: Synthesis of Copper(II) Hydroxophosphate from Basic Copper Carbonate and Phosphoric Acid
Abstract
This application note details a robust and reproducible method for the synthesis of copper(II) hydroxophosphate (Cu₂(OH)(PO₄)), a compound with applications as a smoke-reducing additive and in other industrial processes. The synthesis is achieved through the reaction of basic copper carbonate (Cu₂(OH)₂CO₃) with phosphoric acid (H₃PO₄) in an aqueous medium. This document provides a comprehensive experimental protocol, quantitative data from a representative synthesis, and a visual workflow of the procedure. The target audience for this note includes researchers, scientists, and professionals in the fields of materials science and drug development who may have an interest in inorganic compound synthesis and characterization.
Introduction
Copper(II) hydroxophosphate is an inorganic compound of significant interest due to its thermal stability and smoke-suppressant properties, particularly in polyvinyl chloride (PVC) formulations. The synthesis route utilizing basic copper carbonate and phosphoric acid is an effective method for producing this material with controlled particle size and purity. The reaction proceeds via an acid-base neutralization, where phosphoric acid reacts with the basic copper carbonate to form copper(II) hydroxophosphate, water, and carbon dioxide, as shown in the following unbalanced equation:
Cu₂(OH)₂CO₃ + H₃PO₄ → Cu₂(OH)(PO₄) + H₂O + CO₂
This application note provides a detailed protocol based on established methods, ensuring a high-yield synthesis of the target compound.
Data Presentation
The following table summarizes the quantitative data from a representative synthesis of copper(II) hydroxophosphate.
| Parameter | Value | Reference |
| Reactants | ||
| Basic Copper Carbonate (Cu₂(OH)₂CO₃) | 83 g (0.38 mol) | [1] |
| Phosphoric Acid (H₃PO₄), 85% | 50 g (0.43 mol) | [1] |
| Water | 500 mL | [1] |
| Reaction Conditions | ||
| Initial Temperature | 60 °C | [1] |
| Post-Addition Temperature | 55 °C | [1] |
| Reaction Time | 15 min (addition), 40 min (stirring) | [1] |
| Initial pH | ~8 | [1] |
| pH after H₃PO₄ addition | 4 | [1] |
| Final pH | 4 | [1] |
| Product | ||
| Product Yield | 84 g | [1] |
| Theoretical Yield | ~89.4 g | |
| Percent Yield | ~94% | [1] |
Experimental Protocol
This protocol describes the step-by-step procedure for the synthesis of copper(II) hydroxophosphate.
Materials:
-
Basic Copper Carbonate (Cu₂(OH)₂CO₃), bulk density ~500 g/L[1]
-
Phosphoric Acid (H₃PO₄), 85% concentration[1]
-
Deionized Water
Equipment:
-
Reaction vessel with a stirrer and heating mantle
-
Dropping funnel
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Preparation of the Reactant Slurry: In a suitable reaction vessel, prepare a slurry by dispersing 83 g of basic copper carbonate in 500 mL of deionized water.[1]
-
Initial Heating and pH Measurement: While stirring, heat the aqueous slurry to a temperature of 60 °C. Measure and record the initial pH of the slurry, which should be approximately 8.[1]
-
Addition of Phosphoric Acid: Over a period of 15 minutes, add 50 g of 85% phosphoric acid dropwise to the heated slurry using a dropping funnel.[1] Maintain continuous stirring throughout the addition. A color change from light blue to light green or almost white may be observed.[1]
-
Reaction and pH Monitoring: After the complete addition of phosphoric acid, the pH of the mixture will drop to approximately 4.[1] Reduce the temperature to 55 °C and continue to stir the reaction mixture for 40 minutes.[1] During this time, the pH may initially rise slightly above 5 before stabilizing at a constant value of 4.[1]
-
Brief Boiling: Following the 40-minute stirring period, briefly heat the reaction mixture to its boiling point.[2][3]
-
Product Isolation: Allow the mixture to cool, and then separate the solid product from the aqueous phase by filtration.
-
Washing and Drying: Wash the collected solid with deionized water to remove any unreacted starting materials or soluble byproducts. Dry the final product in an oven at an appropriate temperature (e.g., 105 °C) until a constant weight is achieved.
Mandatory Visualization
Caption: Workflow for the synthesis of Cu₂(OH)(PO₄).
References
- 1. EP0143933A1 - Method for the preparation of basic copper phosphate with a clear inherent colour and with an average grain size smaller than 10 um - Google Patents [patents.google.com]
- 2. US4567220A - Production of copper(II) hydroxide phosphate with a light natural color and an average grain size less than 10 microns - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cu₂(OH)(PO₄) Synthesis
Welcome to the technical support center for the synthesis of copper(II) hydroxide phosphate (Cu₂(OH)(PO₄)). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Cu₂(OH)(PO₄)?
A1: The most prevalent methods for synthesizing Cu₂(OH)(PO₄) are wet chemical precipitation and hydrothermal synthesis. Hydrothermal synthesis is often preferred as it allows for better control over crystal morphology and size.
Q2: What is the typical temperature and time range for Cu₂(OH)(PO₄) synthesis?
A2: For wet chemical reactions, a common condition is 90°C for 24 hours.[1] In hydrothermal synthesis, temperatures can range from 100°C to 180°C with reaction times varying from a few hours to 24 hours. A specific example is hydrothermal synthesis at 453 K (180°C).
Q3: How does temperature affect the purity of the final Cu₂(OH)(PO₄) product?
A3: Temperature is a critical factor for phase purity. Cu₂(OH)(PO₄), also known as the mineral libethenite, is stable at lower temperatures. Above approximately 250°C, it can begin to decompose, forming other copper phosphate phases such as copper oxy bisphosphate (Cu₄(PO₄)₂O) and eventually copper orthophosphate (Cu₃(PO₄)₂).
Q4: Can the morphology of Cu₂(OH)(PO₄) crystals be controlled?
A4: Yes, the morphology can be controlled by several factors, including the synthesis method, temperature, pH, and the use of morphology-controlling agents. For instance, in hydrothermal synthesis, varying the pH from 2.5 to 7.0 can change the morphology from micro-rods to walnut-shaped microspheres.[2] Using different organic amines as additives can also direct the crystal growth to achieve specific shapes like sheets.[1]
Q5: What are common impurities in Cu₂(OH)(PO₄) synthesis?
A5: Common impurities can include unreacted precursors or other copper phosphate phases if the reaction conditions are not optimized. For example, if the temperature is too high, you may find Cu₄(PO₄)₂O or Cu₃(PO₄)₂ in your final product. The choice of copper salt precursor can also influence the final product's structure and morphology.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Cu₂(OH)(PO₄).
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient time or temperature. | Increase the reaction time or temperature within the optimal range for Cu₂(OH)(PO₄) formation. Ensure proper mixing of precursors. |
| Presence of Impure Phases (e.g., Cu₄(PO₄)₂O, Cu₃(PO₄)₂) | The synthesis temperature was too high, leading to the decomposition of Cu₂(OH)(PO₄). | Lower the synthesis temperature to below 250°C. For hydrothermal synthesis, a range of 100-180°C is generally recommended. |
| Poor Crystallinity | The reaction time was too short, or the temperature was too low for proper crystal growth. | Increase the reaction time to allow for better crystal formation. A slight increase in temperature (while remaining below the decomposition point) can also improve crystallinity. |
| Undesired Morphology (e.g., agglomerates instead of distinct crystals) | Incorrect pH of the reaction mixture. Suboptimal concentration of precursors or morphology-controlling agents. | Adjust the pH of the initial solution. For example, a lower pH (around 2.5) favors rod-like structures, while a higher pH (up to 7.0) can produce spherical superstructures.[2] Experiment with different concentrations of precursors or introduce morphology-controlling agents like specific organic amines. |
| Inconsistent Results Between Batches | Variations in experimental parameters such as temperature, time, pH, or precursor concentrations. | Standardize all experimental protocols. Ensure accurate and consistent measurement of all reagents and reaction conditions. Calibrate temperature controllers and timers regularly. |
Quantitative Data Summary
The following tables summarize the influence of key synthesis parameters on the characteristics of Cu₂(OH)(PO₄).
Table 1: Effect of Temperature on Phase Purity
| Synthesis Temperature (°C) | Expected Phase | Reference |
| 90 | Cu₂(OH)(PO₄) | [1] |
| 100 - 180 | Cu₂(OH)(PO₄) (Hydrothermal) | |
| > 250 | Decomposition into Cu₄(PO₄)₂O and Cu₃(PO₄)₂ |
Table 2: Effect of pH on Morphology (Hydrothermal Synthesis)
| pH | Resulting Morphology | Reference |
| 2.5 | Micro-rods | [2] |
| 2.5 - 7.0 | Transition from micro-rods to walnut-shaped microspheres | [2] |
| 7.0 | Walnut-shaped microspheres | [2] |
Experimental Protocols
Hydrothermal Synthesis of Cu₂(OH)(PO₄) with Controlled Morphology
This protocol is a general guideline and may require optimization based on your specific experimental setup and desired product characteristics.
1. Precursor Solution Preparation:
-
Prepare an aqueous solution of a copper salt (e.g., copper(II) nitrate, copper(II) sulfate).
-
Prepare an aqueous solution of a phosphate source (e.g., diammonium hydrogen phosphate, sodium phosphate).
2. pH Adjustment:
-
While stirring the copper salt solution, slowly add the phosphate solution.
-
Adjust the pH of the resulting mixture to the desired level (e.g., between 2.5 and 7.0) using a suitable acid (e.g., HNO₃) or base (e.g., NH₄OH).
3. Hydrothermal Reaction:
-
Transfer the final mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to the desired temperature (e.g., 120°C - 180°C) for a specific duration (e.g., 6 - 24 hours).
4. Product Recovery and Washing:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
5. Drying:
-
Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours.
Visualizations
Below are diagrams illustrating key experimental workflows and relationships in Cu₂(OH)(PO₄) synthesis.
Caption: Hydrothermal synthesis workflow for Cu₂(OH)(PO₄).
Caption: Troubleshooting logic for Cu₂(OH)(PO₄) synthesis.
References
Technical Support Center: Controlling Copper Hydroxide Phosphate Crystal Morphology
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and morphological control of Copper Hydroxide Phosphate (Cu₂(OH)PO₄) crystals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Cu₂(OH)PO₄ crystals?
A1: The most prevalent methods for synthesizing Cu₂(OH)PO₄ crystals include hydrothermal synthesis, precipitation at controlled temperature and pH, and mechanochemical (solvent-free) methods.[1][2][3][4] The hydrothermal method is widely used for producing a variety of well-defined morphologies.[1][5]
Q2: Which synthesis parameters have the most significant impact on the final crystal morphology?
A2: The morphology of Cu₂(OH)PO₄ crystals is highly sensitive to several parameters. The most influential factors are:
-
pH of the reaction solution: This is a critical factor that can be adjusted to produce a wide range of different shapes.[1][6]
-
Reaction Temperature: Temperature affects nucleation, crystal growth rates, and even the stability of the Cu₂(OH)PO₄ phase.[3][7][8]
-
Precursor Concentration: Adjusting the concentration of copper and phosphate sources can influence the dimensionality of the resulting structures, leading to variations from 1D nanorods to 3D hierarchical architectures.[2]
-
Additives and Surfactants: Organic amines and surfactants like Sodium Dodecyl Benzene Sulfonate (SDBS) or Polyvinyl Pyrrolidone (PVP) can act as morphology-controlling agents, influencing crystal size and shape through chelation and dispersion effects.[1][2]
Q3: What is the typical crystal structure of synthesized Cu₂(OH)PO₄?
A3: Synthesized Cu₂(OH)PO₄ typically crystallizes in the orthorhombic space group Pnnm.[1] The purity and phase of the final product can be confirmed using X-ray Diffraction (XRD) and comparing the resulting pattern to standard data, such as JCPDS card file No. 36-0404.[9]
Q4: How can I synthesize 1D nanorod or microwire structures?
A4: Rod-like microparticles can be synthesized using a simple wet chemical reaction at elevated temperatures (e.g., 90°C for 24 hours).[8] The hydrothermal method can also be tailored by adjusting precursor concentrations to favor one-dimensional growth.[2]
Q5: Are there any "green" or environmentally friendly synthesis routes available?
A5: Yes, green chemistry principles have been applied to the synthesis of Cu₂(OH)PO₄. These methods include mechanochemical synthesis using solid-state reactants at room temperature without a solvent, and reactions in aqueous suspensions, which are cleaner alternatives to traditional hydrothermal processes.[2][4]
Troubleshooting Guide
Problem 1: The synthesized crystals have an undesirable or inconsistent morphology.
-
Potential Cause 1: Incorrect pH. The pH of the reaction medium is a dominant factor in determining the final crystal shape. Even small deviations can lead to different morphologies, such as flakes instead of well-defined prisms.[1]
-
Solution: Carefully prepare and monitor the pH of your precursor solutions and the final reaction mixture. Use buffer solutions where appropriate to maintain a stable pH throughout the synthesis.[1] For instance, Na₂HPO₄-NaOH buffer solutions have been used to produce morphologies ranging from straw sheaf-like to four-pointed star-like dendrites.[1]
-
-
Potential Cause 2: Suboptimal Reaction Temperature. The reaction temperature influences both the nucleation and growth kinetics of the crystals. Temperatures that are too high (>70°C in some precipitation methods) can result in coarse, bar-shaped crystals, while temperatures that are too low (<40°C) may require excessively long reaction times.[3]
-
Solution: Precisely control the reaction temperature according to your protocol. For precipitation methods, a range of 40-70°C is often recommended.[3] For hydrothermal synthesis, the temperature will be higher, but must be consistently maintained.
-
-
Potential Cause 3: Inappropriate Precursor Concentration. The ratio and concentration of copper and phosphate precursors can dictate the resulting structure.
-
Solution: Methodically vary the precursor concentrations to find the optimal conditions for your desired morphology. Adjusting concentrations has been shown to be a key factor in producing 1D vs. 3D hierarchical structures.[2]
-
Problem 2: The final product contains impurities or is not phase-pure Cu₂(OH)PO₄.
-
Potential Cause 1: Incorrect pH during precipitation. During precipitation, the pH naturally shifts as the reaction proceeds. If not controlled, this can lead to the formation of other copper phosphate species.[3]
-
Solution: Monitor the pH throughout the addition of reactants. A typical reaction might see the pH drop from ~8 to 4, then rise to 5-6 before settling at a final value around 4.[3] Ensure the final pH is within the stable range for Cu₂(OH)PO₄.
-
-
Potential Cause 2: High Reaction or Calcination Temperature. Cu₂(OH)PO₄ is thermally stable up to a certain point, after which it decomposes. For example, it is generally stable below 250°C, but can dehydrate to form Cu₄O(PO₄)₂ or Cu₃(PO₄)₂ at higher temperatures.[1][7]
-
Solution: If post-synthesis heat treatment is required, carefully control the calcination temperature to remain below the decomposition point of the desired phase. If synthesizing at high temperatures, be aware that side reactions can produce impurities like metallic copper.[10]
-
-
Potential Cause 3: Incomplete Reaction. Insufficient reaction time can lead to a mixture of the final product and unreacted precursors or intermediate phases.
-
Solution: Ensure the reaction is allowed to proceed for the full duration specified in the protocol. For precipitation methods, a post-agitation step is often necessary to ensure the complete transformation of intermediate phases into the final Cu₂(OH)PO₄ product.[3]
-
Problem 3: The synthesized crystals are too large or too small.
-
Potential Cause 1: Surfactant concentration is not optimal. Surfactants are often used to control crystal size.
-
Solution: Experiment with different types and concentrations of surfactants. A combination of surfactants, such as SDBS and PVP, can create a "micro-domino effect" that decreases the final catalyst size.[2]
-
-
Potential Cause 2: Reaction time is too long or too short. Crystal growth is a time-dependent process.
-
Solution: Adjust the reaction time. Shorter times will generally lead to smaller crystals, while longer times allow for further growth. Perform a time-course study to determine the optimal duration for achieving your target size.
-
Quantitative Data on Synthesis Parameters
The following table summarizes the quantitative effects of key synthesis parameters on the morphology of Cu₂(OH)PO₄ crystals as reported in the literature.
| Parameter | Value | Observed Result | Synthesis Method | Reference |
| Temperature | 40-70°C | Fine, light-colored particles (<10 microns) | Precipitation | [3] |
| 90°C (24h) | Rod-like microparticles | Wet Chemical | [8] | |
| 100°C | Dark green, bar-shaped crystals (~30x5 microns) | Precipitation | [3] | |
| pH | 6.5 - 7.0 | Optimal for copper recovery and formation of fine, dispersive crystals (~1 micron) | Wet Chemical | [8] |
| Alkaline Buffer | Straw sheaf-like, microrods, arrow-like, star-like dendrites | Hydrothermal | [1] | |
| Precursors | Basic Copper Carbonate (5-25 wt%) + excess H₃PO₄ | Fine Cu₂(OH)PO₄ particles | Precipitation | [3] |
Experimental Protocols
Detailed Protocol: Hydrothermal Synthesis of Cu₂(OH)PO₄ Hierarchical Structures
This protocol is adapted from methodologies designed to create hierarchical Cu₂(OH)PO₄ architectures by controlling precursor concentrations.
Materials:
-
Copper (II) Nitrate Hemipentahydrate (Cu(NO₃)₂·2.5H₂O)
-
Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)
-
Ammonia Solution (NH₃·H₂O, 25-28 wt%)
-
Deionized (DI) Water
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M solution of Cu(NO₃)₂·2.5H₂O in DI water.
-
Prepare a 0.05 M solution of NH₄H₂PO₄ in DI water.
-
-
Reaction Mixture:
-
In a typical synthesis for 3D hierarchical structures, slowly add the NH₄H₂PO₄ solution to the Cu(NO₃)₂ solution under vigorous stirring. Maintain a Cu²⁺ to PO₄³⁻ molar ratio of 2:1.
-
Adjust the pH of the resulting mixture to a desired value (e.g., pH 5-6) by adding the ammonia solution dropwise while continuing to stir. An increase in pH can lead to the collapse of hierarchical structures and an increase in the size of individual plates.[6]
-
-
Hydrothermal Reaction:
-
Transfer the final solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C in an oven.
-
Maintain the temperature for 12-24 hours.
-
-
Product Recovery and Cleaning:
-
After the reaction, allow the autoclave to cool down naturally to room temperature.
-
Collect the resulting precipitate by centrifugation.
-
Wash the product repeatedly with DI water and then with absolute ethanol to remove any unreacted ions and organic residues.
-
Dry the final product in a vacuum oven at 60°C for 6 hours.
-
-
Characterization:
-
Analyze the crystal phase and purity using X-ray Diffraction (XRD).
-
Examine the crystal morphology and size using Scanning Electron Microscopy (SEM).
-
Visualizations
Caption: Diagram 1: Hydrothermal Synthesis Workflow.
Caption: Diagram 2: Factors Influencing Crystal Morphology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4567220A - Production of copper(II) hydroxide phosphate with a light natural color and an average grain size less than 10 microns - Google Patents [patents.google.com]
- 4. Synthesis of copper hydroxyphosphate under the principles of green chemistry [systems.enpress-publisher.com]
- 5. Synthesis, Crystal Structure and Characterization of Cu2 (PO4) (OH) | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 6. researchgate.net [researchgate.net]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lab.semi.ac.cn [lab.semi.ac.cn]
Technical Support Center: Overcoming Agglomeration of Cu₂(OH)(PO₄) Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with copper(II) hydroxyphosphate (Cu₂(OH)(PO₄)) nanoparticles. Agglomeration is a common challenge in nanoparticle synthesis and can significantly impact the material's properties and performance. This guide offers insights into the causes of agglomeration and provides systematic approaches to overcome it.
Frequently Asked Questions (FAQs)
Q1: What is nanoparticle agglomeration and why is it a problem for Cu₂(OH)(PO₄) nanoparticles?
A1: Nanoparticle agglomeration is the process where individual nanoparticles cluster together to form larger aggregates. This is a thermodynamically favorable process driven by the high surface energy of nanoparticles. For Cu₂(OH)(PO₄) nanoparticles, especially in the context of drug development, agglomeration can lead to:
-
Loss of unique nanoscale properties: The desirable optical, catalytic, and biomedical properties of nanoparticles are often size-dependent.
-
Reduced bioavailability and efficacy: In drug delivery applications, agglomerated particles may have altered dissolution rates and cellular uptake mechanisms.
-
Increased toxicity: Larger particles may exhibit different toxicological profiles compared to well-dispersed nanoparticles.
-
Inconsistent experimental results: Poorly dispersed nanoparticles lead to low reproducibility in experiments.
Q2: What are the main factors that cause agglomeration of Cu₂(OH)(PO₄) nanoparticles during synthesis?
A2: Several factors during the synthesis process can contribute to agglomeration:
-
High precursor concentration: Leads to rapid nucleation and uncontrolled growth, favoring agglomeration.
-
Inadequate stirring or mixing: Poor mass transfer can create localized areas of high supersaturation, promoting particle aggregation.
-
Inappropriate pH: The surface charge of Cu₂(OH)(PO₄) nanoparticles is highly dependent on the pH of the solution. At the isoelectric point (the pH at which the net surface charge is zero), the repulsive forces between particles are minimal, leading to significant agglomeration.
-
Temperature: Higher temperatures can increase the rate of reaction and particle growth, which, if not controlled, can lead to larger, more aggregated particles.
-
Absence of a suitable stabilizing agent: Without a capping or stabilizing agent, the newly formed nanoparticles are prone to immediate agglomeration to reduce their high surface energy.
Q3: What are stabilizing agents and how do they prevent agglomeration?
A3: Stabilizing agents, also known as capping agents or surfactants, are molecules that adsorb to the surface of nanoparticles and prevent them from coming into close contact and aggregating. They achieve this through two primary mechanisms:
-
Electrostatic Stabilization: The stabilizer provides a net surface charge to the nanoparticles, leading to electrostatic repulsion between them.
-
Steric Hindrance: The stabilizer creates a physical barrier around the nanoparticles with long-chain molecules, preventing them from approaching each other.
Commonly used stabilizers for nanoparticle synthesis include polymers (e.g., PVP, PEG), surfactants (e.g., CTAB, SDS), and small organic molecules (e.g., citrate).
Troubleshooting Guide: Agglomeration of Cu₂(OH)(PO₄) Nanoparticles
This guide provides a systematic approach to troubleshooting and resolving common issues related to the agglomeration of Cu₂(OH)(PO₄) nanoparticles during synthesis.
Issue 1: Immediate precipitation and formation of large aggregates upon precursor addition.
| Potential Cause | Recommended Solution |
| Precursor concentration is too high. | Decrease the concentration of the copper and phosphate precursor solutions. A slower addition rate of the precursors can also help to control the nucleation and growth process. |
| Inadequate mixing. | Increase the stirring speed to ensure homogeneous mixing of the reactants. Use a high-shear mixer for more vigorous agitation if necessary. |
| Incorrect pH of the reaction medium. | Adjust the initial pH of the reaction solution. The optimal pH will depend on the specific synthesis route and should be determined experimentally to maximize the zeta potential (surface charge) and electrostatic repulsion between particles. |
Issue 2: Nanoparticles appear well-dispersed initially but aggregate over time or after purification.
| Potential Cause | Recommended Solution |
| Insufficient amount of stabilizing agent. | Increase the concentration of the stabilizing agent in the reaction mixture. Ensure that the stabilizer is added before the nucleation of the nanoparticles. |
| Incompatible solvent for washing/purification. | Use a solvent for washing and resuspension that maintains the stability of the nanoparticle dispersion. For electrostatically stabilized particles, avoid solvents with high ionic strength. For sterically stabilized particles, ensure the solvent is a good solvent for the stabilizing agent's polymer chains. |
| Removal of stabilizing agent during purification. | Minimize the number of washing steps or use a less harsh purification method like dialysis instead of repeated centrifugation and redispersion, which can strip the stabilizer from the nanoparticle surface. |
Issue 3: Broad particle size distribution and presence of both nanoparticles and larger aggregates.
| Potential Cause | Recommended Solution |
| Uncontrolled nucleation and growth. | Employ a seeded growth method where pre-synthesized Cu₂(OH)(PO₄) nanoparticles are used as seeds for further growth. This allows for better control over the final particle size and distribution. |
| Ostwald Ripening. | This process, where larger particles grow at the expense of smaller ones, can be minimized by using a suitable capping agent that slows down the dissolution of smaller particles. Lowering the reaction temperature can also reduce the rate of Ostwald ripening. |
| In-situ formation of secondary particles. | Optimize the reaction conditions (temperature, pH, precursor concentration) to favor uniform nucleation and growth. The use of a chelating agent can sometimes help to control the availability of free metal ions and prevent secondary nucleation. |
Experimental Protocols
Protocol 1: Surfactant-Assisted Hydrothermal Synthesis of Cu₂(OH)(PO₄) Nanoparticles
This protocol describes a general method for synthesizing well-dispersed Cu₂(OH)(PO₄) nanoparticles using a hydrothermal approach with a surfactant as a stabilizing agent.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
-
Ammonia solution (for pH adjustment)
Procedure:
-
Solution A: Dissolve a specific amount of Cu(NO₃)₂·3H₂O in deionized water.
-
Solution B: Dissolve a stoichiometric amount of (NH₄)₂HPO₄ and a chosen concentration of CTAB in deionized water.
-
Slowly add Solution A to Solution B under vigorous stirring.
-
Adjust the pH of the resulting mixture to a desired value (e.g., pH 7-9) using the ammonia solution.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 6-24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the product by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and excess surfactant.
-
Dry the final product in a vacuum oven at 60 °C.
Quantitative Data Summary (Hypothetical):
The following table illustrates the expected effect of varying synthesis parameters on the particle size and polydispersity index (PDI), a measure of the width of the particle size distribution.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Particle Size (nm) | PDI |
| CTAB Conc. (mM) | 0.01 | 0.05 | 0.1 | ~150 | ~50 |
| Temperature (°C) | 120 | 150 | 180 | ~80 | ~50 |
| pH | 7 | 8 | 9 | ~100 | ~60 |
Visualizations
Troubleshooting Workflow for Nanoparticle Agglomeration
Caption: A workflow diagram for troubleshooting agglomeration issues.
Mechanism of Nanoparticle Stabilization
Technical Support Center: Copper Hydroxide Phosphate Synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of copper hydroxide phosphate (Cu₂(OH)PO₄) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
I. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of copper hydroxide phosphate, helping you diagnose and resolve problems to improve yield and purity.
Frequently Asked Questions
Q1: What are the most common methods for synthesizing copper hydroxide phosphate?
A1: The most prevalent methods for synthesizing Cu₂(OH)PO₄ are precipitation, hydrothermal synthesis, and mechanochemical synthesis.[1][2][3] The choice of method often depends on the desired particle size, morphology, and crystallinity.[4][5] Precipitation is a straightforward approach often used for industrial production, involving the reaction of a copper salt with a phosphate source in an aqueous solution, followed by pH adjustment to induce precipitation.[1] Hydrothermal synthesis is employed to produce well-defined crystalline structures and unique morphologies, such as hierarchical superstructures.[2][6] Mechanochemical synthesis is a greener approach that can be performed at room temperature with or without a solvent.[3][7]
Q2: My final product is not the expected blue-green color. What could be the issue?
A2: The color of copper hydroxide phosphate can be an indicator of its purity and crystalline structure. Deviations from the typical blue-green color could suggest the presence of impurities, such as unreacted precursors or side products like copper(II) oxide (black) or basic copper carbonate (green).[8] The issue could stem from incorrect pH levels, improper reaction temperatures, or an incorrect stoichiometric ratio of reactants. It is crucial to ensure complete reaction and proper washing of the final product to remove any residual ions.
Q3: How does pH influence the synthesis and the final product?
A3: The pH is a critical parameter in the synthesis of copper hydroxide phosphate as it dictates the precipitation of the desired compound and can influence its morphology. For instance, in precipitation methods, the pH is carefully adjusted to ensure the formation of Cu₂(OH)PO₄. One process describes the pH dropping from about 8 to 4 after adding phosphoric acid, then rising to 5 during the reaction.[8] In hydrothermal synthesis, adjusting the pH can alter the morphology of the resulting particles, ranging from microrods to walnut-shaped microspheres.[9]
Troubleshooting Guide
Issue 1: Low Yield of Copper Hydroxide Phosphate
| Possible Cause | Suggested Solution |
| Incomplete Precipitation | Verify and adjust the final pH of the reaction mixture. The optimal pH range can be crucial for maximizing precipitation. |
| Suboptimal Reaction Temperature | Ensure the reaction is carried out within the recommended temperature range. For some precipitation methods, a range of 40°C to 70°C is advantageous.[8] |
| Incorrect Stoichiometry | Carefully check the molar ratios of your copper source, phosphate source, and hydroxyl source. Ensure at least stoichiometric quantities of phosphoric acid are used when starting from basic copper carbonate.[8] |
| Loss of Product During Washing | Minimize product loss by using appropriate filtration techniques (e.g., vacuum filtration) and washing with deionized water to remove soluble impurities without dissolving the product.[10] |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | Increase the reaction time or temperature to ensure the reaction goes to completion. Post-agitation after the addition of reactants can also be beneficial.[8] |
| Formation of Side Products | Tightly control the pH and temperature throughout the synthesis. The formation of other copper compounds is highly dependent on these conditions. |
| Inadequate Washing | Thoroughly wash the precipitate with deionized water to remove any soluble byproducts, such as sodium sulfate if using copper sulfate and sodium phosphate.[1] |
Issue 3: Undesired Particle Morphology or Size
| Possible Cause | Suggested Solution |
| Inappropriate Synthesis Method | For specific morphologies like hierarchical superstructures, hydrothermal synthesis is often preferred over simple precipitation.[2][6] |
| Incorrect Reagent Concentration | The concentration of the starting reagents can significantly impact the final morphology of the product.[6] |
| Presence of Additives | The use of morphology-controlling agents, such as different organic amines in hydrothermal synthesis, can produce various crystal shapes.[5] |
| Agitation Rate | The rate of mechanical stirring can influence particle size and aggregation. Consistent and appropriate agitation should be maintained.[8] |
II. Quantitative Data Summary
The following table summarizes key experimental parameters from various synthesis methods for copper hydroxide phosphate.
| Synthesis Method | Copper Source | Phosphate Source | Hydroxyl/Alkali Source | Temperature | pH | Reference |
| Precipitation | Copper Sulfate | Sodium Phosphate | Sodium Hydroxide | Not specified | Controlled | [1] |
| Precipitation | Basic Copper Carbonate | Phosphoric Acid | (Self-adjusting) | 40-70°C | Initial: ~8, Drops to 4, Rises to 5 | [8] |
| Hydrothermal | Copper Salt | Phosphate Source | Ammonia | 453 K (180°C) | Not specified | [11] |
| Wet Chemical | CuSO₄·5H₂O | Na₃PO₄·12H₂O | (Not specified) | 90°C | Not specified | [4] |
| Mechanochemical | Cu₃(PO₄)₂ | Not applicable | NaOH | Room Temperature | Not applicable | [3][7] |
III. Experimental Protocols
Protocol 1: Synthesis by Precipitation from Basic Copper Carbonate
This protocol is adapted from a patented method for producing copper(II) hydroxide phosphate.[8]
Materials:
-
Basic copper carbonate (CuCO₃·Cu(OH)₂, bulk density < 800 g/L)
-
85% Phosphoric acid (H₃PO₄)
-
Deionized water
Procedure:
-
Prepare an aqueous suspension of basic copper carbonate in a reaction vessel. For example, suspend 83 g of basic copper carbonate in 500 ml of water.
-
Heat the suspension to the desired reaction temperature (e.g., 60°C) with mechanical stirring. The advantageous temperature range is 40°C to 70°C.[8]
-
Slowly add a stoichiometric amount of 85% phosphoric acid to the suspension over a period of about 15 minutes. For the example quantity, this would be approximately 50 g of 85% H₃PO₄. The pH will drop from an initial value of ~8 to ~4.[8]
-
Continue to mechanically agitate the reaction mixture within the 40°C to 70°C temperature range to allow the reaction to complete. The pH will rise to about 5.[8]
-
(Optional) Briefly heat the mixture to its boiling point.
-
Separate the copper(II) hydroxide phosphate precipitate from the aqueous phase by filtration (e.g., vacuum filtration).
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the final product in an oven at 100°C to 120°C under atmospheric or reduced pressure.[8]
Protocol 2: Hydrothermal Synthesis of Hierarchical Superstructures
This protocol is a general guide based on literature describing the hydrothermal synthesis of Cu₂(OH)PO₄.[2][6]
Materials:
-
A copper salt (e.g., Cu(NO₃)₂·3H₂O, CuSO₄·5H₂O)
-
A phosphate source (e.g., (NH₄)₂HPO₄)
-
An alkali and complexing agent (e.g., aqueous ammonia)
-
Deionized water
Procedure:
-
Dissolve the copper salt and phosphate source in deionized water in separate beakers.
-
Add the copper salt solution to a Teflon-lined stainless steel autoclave.
-
Slowly add the phosphate source solution to the autoclave under constant stirring.
-
Adjust the pH of the mixture by adding aqueous ammonia dropwise until the desired pH is reached. The pH can be varied to control the morphology of the final product.[9]
-
Seal the autoclave and heat it to the desired reaction temperature (e.g., 180°C) for a specified duration (e.g., 12-24 hours).[11]
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted ions.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) for several hours.
IV. Visualizations
Workflow for Precipitation Synthesis
Caption: A typical workflow for the precipitation synthesis of copper hydroxide phosphate.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common synthesis issues.
References
- 1. Copper hydroxide phosphate (Cu2(OH)(PO4)) | 12158-74-6 | Benchchem [benchchem.com]
- 2. [PDF] Hydrothermal Synthesis of Copper Hydroxyphosphate Hierarchical Superstructures and Its Photocatalysis Activity in UV Light | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of copper hydroxyphosphate under the principles of green chemistry [systems.enpress-publisher.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. US4567220A - Production of copper(II) hydroxide phosphate with a light natural color and an average grain size less than 10 microns - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2006028853A1 - Method for stabilizing copper hydroxide - Google Patents [patents.google.com]
- 11. Synthesis, Crystal Structure and Characterization of Cu2 (PO4) (OH) | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
Technical Support Center: Troubleshooting Impurities in Cu₂(OH)(PO₄) Precipitation
Welcome to the technical support center for the synthesis of copper(II) phosphate hydroxide (Cu₂(OH)(PO₄)), a critical process for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues related to impurities in your precipitation experiments.
Troubleshooting Guides & FAQs
This section addresses specific problems you may encounter during the synthesis of Cu₂(OH)(PO₄), offering potential causes and actionable solutions.
Issue 1: The precipitated powder is not the expected blue-green color.
-
Question: My final product has a pale blue or whitish appearance. What could be the cause?
-
Answer: A pale blue or whitish color in your copper phosphate precipitate often suggests the presence of other copper phosphate phases, such as copper phosphate hydrate (Cu₃(PO₄)₂·nH₂O), or unreacted starting materials. The desired Cu₂(OH)(PO₄), also known as Libethenite, has a distinct blue-green color.
Troubleshooting Steps:
-
Verify pH: The pH of the reaction mixture is a critical factor. The formation of Cu₂(OH)(PO₄) is favored in a specific pH range. Deviations can lead to the precipitation of other species. Ensure your pH is within the optimal range for Libethenite formation.
-
Check Reagent Stoichiometry: An incorrect molar ratio of copper to phosphate can lead to the formation of undesired byproducts. Carefully re-calculate and measure your starting materials.
-
Reaction Temperature: The precipitation temperature can influence the crystalline phase of the product. Ensure your reaction is proceeding at the specified temperature.
-
Characterize the Product: Use analytical techniques like X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the crystalline phases present in your product.
-
Issue 2: XRD analysis shows unexpected peaks in the diffraction pattern.
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Question: My XRD pattern for Cu₂(OH)(PO₄) shows additional peaks that do not match the standard pattern for Libethenite. What are these impurities and how can I get rid of them?
-
Answer: The presence of extra peaks in your XRD pattern confirms the existence of crystalline impurities. A common impurity is copper phosphate (Cu₃(PO₄)₂). The formation of these impurities is highly dependent on the synthesis conditions.
Troubleshooting Steps:
-
Impurity Identification: Compare the extra peaks to reference diffraction patterns of potential impurities like Cu₃(PO₄)₂ and other copper phosphate minerals.
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Adjust Synthesis Parameters: As detailed in the table below, the Cu:P molar ratio and the pH of the solution are critical parameters to control to avoid the formation of these impurities.
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Purification: If impurities are already present, you can attempt to purify your product by washing it with deionized water. In some cases, a carefully controlled pH adjustment and re-precipitation might be necessary.
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Issue 3: FTIR spectrum shows additional absorption bands.
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Question: My FTIR spectrum has bands that are not characteristic of Cu₂(OH)(PO₄). What do these indicate?
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Answer: Additional bands in the FTIR spectrum can indicate the presence of impurities such as unreacted starting materials, other copper phosphate phases, or contaminants from the synthesis environment. For instance, broad bands in the 3200-3600 cm⁻¹ region can indicate the presence of excess adsorbed water, while other bands might correspond to the vibrational modes of impurity anions.
Troubleshooting Steps:
-
Spectrum Analysis: Compare your spectrum with a reference spectrum of pure Cu₂(OH)(PO₄). Assign the additional bands to potential impurities by consulting spectral databases.
-
Review Synthesis Protocol: Scrutinize your experimental procedure for potential sources of contamination. For instance, ensure the use of high-purity reagents and solvents.
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Washing and Drying: Thoroughly wash the precipitate with deionized water to remove soluble impurities and ensure it is completely dry before analysis to minimize the interference of water bands.
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Data Presentation: Influence of Synthesis Parameters on Purity
The purity of the final Cu₂(OH)(PO₄) product is highly sensitive to the experimental conditions. The following table summarizes the qualitative and semi-quantitative effects of key parameters on the formation of common impurities.
| Parameter | Recommended Range/Value | Potential Impurity if Deviated | Effect of Deviation on Purity | Analytical Indication of Impurity |
| pH | 4.0 - 7.0 | Cu₃(PO₄)₂ and other copper phosphates | Lower pH can favor the formation of Cu₃(PO₄)₂. | Additional peaks in XRD pattern, changes in FTIR spectrum. |
| Cu:P Molar Ratio | 2:1 | Cu₃(PO₄)₂ or unreacted phosphate | A ratio other than 2:1 can lead to the co-precipitation of other copper phosphate species. | Elemental composition deviates from theoretical values in EDS analysis. |
| Reaction Temperature | 25 - 80 °C | Amorphous phases or other crystalline forms | Can affect the crystallinity and phase purity of the product. | Broadening of XRD peaks or appearance of unexpected phases. |
| Precursor Purity | High Purity Reagents | Various (e.g., chlorides, sulfates) | Impurities in starting materials will be incorporated into the final product. | Presence of unexpected elements in EDS analysis. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Synthesis of Cu₂(OH)(PO₄) via Wet Chemical Precipitation
This protocol describes a standard method for the laboratory synthesis of Cu₂(OH)(PO₄).
-
Reagent Preparation:
-
Prepare a 0.5 M solution of copper(II) sulfate (CuSO₄·5H₂O) in deionized water.
-
Prepare a 0.25 M solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄) in deionized water.
-
Prepare a 1 M solution of sodium hydroxide (NaOH) for pH adjustment.
-
-
Precipitation:
-
In a beaker, slowly add the (NH₄)₂HPO₄ solution to the CuSO₄ solution with constant stirring. A pale blue precipitate will form.
-
Monitor the pH of the mixture and slowly add the NaOH solution dropwise until the pH reaches and stabilizes at a value between 5.0 and 6.0.
-
Continue stirring the mixture at room temperature for 24 hours to allow for aging of the precipitate.
-
-
Washing and Isolation:
-
After aging, allow the precipitate to settle.
-
Decant the supernatant and wash the precipitate several times with deionized water. Use centrifugation to facilitate the separation of the solid.
-
Continue washing until the conductivity of the washing water is close to that of deionized water.
-
-
Drying:
-
Dry the washed precipitate in an oven at 80 °C for 12 hours.
-
The final product should be a fine, blue-green powder.
-
Protocol 2: Characterization by X-ray Diffraction (XRD)
-
Sample Preparation:
-
Grind a small amount of the dried Cu₂(OH)(PO₄) powder using an agate mortar and pestle to ensure a fine and homogeneous particle size.
-
Mount the powdered sample onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the holder.
-
-
Data Acquisition:
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters. A typical scan would be over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 2°/minute. Use Cu Kα radiation.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the diffraction peaks and compare their 2θ positions and relative intensities with a standard reference pattern for Libethenite (Cu₂(OH)(PO₄)).
-
Identify any additional peaks by comparing them with reference patterns of potential impurities.
-
Protocol 3: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry both the Cu₂(OH)(PO₄) sample and potassium bromide (KBr) powder to remove any moisture.
-
In an agate mortar, grind a small amount of the sample (1-2 mg) with approximately 200 mg of KBr until a fine, homogeneous mixture is obtained.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample holder.
-
Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for Cu₂(OH)(PO₄), such as those corresponding to O-H and PO₄ vibrations.
-
Analyze any additional bands to identify potential impurities by comparing their positions with known spectral data.
-
Protocol 4: Characterization by Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)
-
Sample Preparation:
-
Mount a small amount of the powdered Cu₂(OH)(PO₄) sample onto an aluminum stub using double-sided carbon tape.
-
Gently press the powder to ensure good adhesion.
-
If the sample is non-conductive, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater.
-
-
SEM Imaging:
-
Insert the prepared stub into the SEM chamber.
-
Obtain a clear image of the sample particles at various magnifications to observe their morphology and size.
-
-
EDS Analysis:
-
Select a representative area of the sample for elemental analysis.
-
Acquire the EDS spectrum to identify the elements present and their relative abundance.
-
For pure Cu₂(OH)(PO₄), the spectrum should show peaks corresponding to Copper (Cu), Phosphorus (P), and Oxygen (O). The presence of other elements may indicate impurities.
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in troubleshooting impurities during Cu₂(OH)(PO₄) precipitation.
Caption: Troubleshooting workflow for impurities in Cu₂(OH)(PO₄) precipitation.
Caption: Influence of synthesis conditions on product purity.
Technical Support Center: Enhancing the Catalytic Activity of Cu₂(OH)(PO₄) by Doping
Welcome to the technical support center for the enhancement of Cu₂(OH)(PO₄) catalytic activity through doping. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary motivation for doping Cu₂(OH)(PO₄) catalysts?
A1: The primary motivation for doping copper(II) hydroxyphosphate (Cu₂(OH)(PO₄)) is to enhance its catalytic activity, selectivity, and stability for various chemical transformations, including oxidation and hydroxylation reactions. Doping with other metal ions can modify the electronic properties, create more active sites, and improve the overall performance of the catalyst.
Q2: Which elements are suitable for doping into the Cu₂(OH)(PO₄) structure?
A2: A wide range of elements can be used as dopants. A German patent suggests that suitable dopants include elements from the 1st and 2nd main groups (e.g., Na, K, Ca, Mg), the 8th subgroup (e.g., Fe, Co, Ni), as well as Al, Sn, Si, Bi, Cr, Mo, Mn, lanthanides (e.g., La, Ce), and actinides.[1] The choice of dopant depends on the target application and the desired catalytic properties.
Q3: How does doping enhance the catalytic activity of Cu₂(OH)(PO₄)?
A3: Doping can enhance catalytic activity through several mechanisms. For instance, incorporating lanthanides like Lanthanum (La³⁺) into transition metal oxides can lead to faster charge transfer, an increased surface area, and improved overall stability.[2] In some copper-based catalysts, doping with alkali metals such as Na⁺ and K⁺ can modulate the nucleophilic character of oxygen species, steering the reaction selectivity towards desired products like in epoxidation reactions.[3] For oxidation reactions, the introduction of dopants can create more oxygen vacancies, which are often crucial active sites.
Q4: What are the common methods for synthesizing doped Cu₂(OH)(PO₄) catalysts?
A4: The most common method for synthesizing doped Cu₂(OH)(PO₄) is co-precipitation. This technique involves the simultaneous precipitation of the copper salt, a phosphate source, and the dopant salt from a solution by adjusting the pH.[4][5] Hydrothermal and solvothermal methods are also employed, which can offer better control over the crystallinity and morphology of the final catalyst.
Q5: How can I confirm that the dopant has been successfully incorporated into the Cu₂(OH)(PO₄) lattice?
A5: Successful incorporation of the dopant can be confirmed using various characterization techniques. X-ray Diffraction (XRD) can indicate shifts in the diffraction peaks, suggesting changes in the lattice parameters due to the substitution of Cu²⁺ ions with the dopant ions. X-ray Photoelectron Spectroscopy (XPS) is crucial for identifying the elemental composition and the oxidation state of the dopant on the catalyst surface. Energy-Dispersive X-ray Spectroscopy (EDS or EDX) coupled with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) can provide elemental mapping to visualize the distribution of the dopant within the catalyst particles.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis and application of doped Cu₂(OH)(PO₄) catalysts.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Catalytic Activity | 1. Incomplete removal of precursor anions (e.g., nitrates, chlorides) which can poison active sites.2. Low dopant incorporation or inhomogeneous distribution.3. Formation of an inactive crystalline phase.4. Sintering of catalyst particles during calcination at too high a temperature. | 1. Ensure thorough washing of the precipitate with deionized water until no residual anions are detected.2. Optimize co-precipitation parameters (pH, temperature, stirring rate) to ensure homogeneous precipitation. Use a slower addition rate of the precipitating agent.3. Carefully control the pH and temperature during synthesis. Verify the crystalline phase using XRD.4. Optimize the calcination temperature and duration. Perform a thermogravimetric analysis (TGA) to determine the optimal calcination temperature. |
| Poor Selectivity | 1. Non-optimal dopant concentration.2. Presence of undesired phases in the catalyst.3. Reaction conditions (temperature, pressure, solvent) are not optimized. | 1. Synthesize a series of catalysts with varying dopant concentrations to find the optimal loading.2. Refine the synthesis protocol to obtain a pure doped phase. Use characterization techniques like XRD to check for phase purity.3. Systematically vary the reaction parameters to improve selectivity towards the desired product. |
| Catalyst Deactivation | 1. Leaching of the active metal or dopant into the reaction medium.2. Fouling of the catalyst surface by reaction byproducts or coke formation.3. Sintering of the catalyst particles during the reaction at high temperatures. | 1. After the reaction, analyze the liquid phase using ICP-OES or AAS to quantify metal leaching. If significant, consider a milder reaction temperature or immobilizing the catalyst on a support.2. Attempt to regenerate the catalyst. For coking, calcination in air can be effective. For other fouling, washing with a suitable solvent may help.3. Ensure the reaction temperature does not exceed the thermal stability of the catalyst. |
| Inconsistent Batch-to-Batch Results | 1. Poor control over synthesis parameters (pH, temperature, stirring speed, aging time).2. Purity of the starting materials varies between batches. | 1. Precisely control and monitor all synthesis parameters for each batch. The co-precipitation of mixed metal precursors is highly sensitive to pH and temperature.[6]2. Use high-purity precursors from a reliable source for all syntheses. |
Data Presentation
Catalytic Performance in Phenol Hydroxylation
The following table summarizes the catalytic performance of undoped and Lanthanum-doped copper-containing catalysts in the hydroxylation of phenol. Doping with rare-earth elements like Lanthanum has been shown to promote the catalytic activity of copper-based catalysts.[7]
| Catalyst | Phenol Conversion (%) | Catechol Selectivity (%) | Hydroquinone Selectivity (%) | Reference |
| Undoped Cu-HTLcs | 35.2 | 45.1 | 54.9 | [7] |
| La-doped Cu-HTLcs | 52.8 | 48.2 | 51.8 | [7] |
| Y-doped Cu-HTLcs | 48.5 | 47.5 | 52.5 | [7] |
| Sm-doped Cu-HTLcs | 45.1 | 46.8 | 53.2 | [7] |
| Ce-doped Cu-HTLcs | 40.3 | 46.2 | 53.8 | [7] |
Note: The data presented is for copper-containing hydrotalcites (Cu-HTLcs), which serve as a comparable model system to doped Cu₂(OH)(PO₄) for demonstrating the effect of Lanthanide doping.
Experimental Protocols
Synthesis of La-Doped Cu₂(OH)(PO₄) via Co-precipitation
This protocol is adapted from general co-precipitation methods for mixed metal oxides and phosphates.
-
Preparation of Precursor Solutions:
-
Prepare a 0.1 M aqueous solution of copper(II) nitrate (Cu(NO₃)₂·3H₂O).
-
Prepare a 0.01 M aqueous solution of lanthanum(III) nitrate (La(NO₃)₃·6H₂O).
-
Prepare a 0.07 M aqueous solution of diammonium hydrogen phosphate ((NH₄)₂HPO₄).
-
-
Co-precipitation:
-
In a beaker, mix the copper nitrate and lanthanum nitrate solutions in the desired molar ratio (e.g., 9:1 Cu:La).
-
Heat the mixed metal nitrate solution to 60-70 °C with vigorous stirring.
-
Slowly add the diammonium hydrogen phosphate solution dropwise to the heated metal nitrate solution.
-
Simultaneously, add a 1 M solution of sodium hydroxide (NaOH) dropwise to maintain the pH of the mixture between 6 and 7.
-
A precipitate will form. Continue stirring the suspension at 60-70 °C for 1 hour to age the precipitate.
-
-
Washing and Drying:
-
Allow the precipitate to cool to room temperature.
-
Filter the precipitate using a Buchner funnel and wash it repeatedly with deionized water until the pH of the filtrate is neutral. This step is crucial to remove any residual ions.
-
Dry the washed precipitate in an oven at 100 °C overnight.
-
-
Calcination:
-
Calcine the dried powder in a muffle furnace at a specified temperature (e.g., 400-600 °C) for 3-4 hours in air to obtain the final doped catalyst.
-
Catalytic Hydroxylation of Phenol
This protocol describes a typical procedure for testing the catalytic activity of the synthesized doped Cu₂(OH)(PO₄) in the hydroxylation of phenol.
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add the synthesized La-doped Cu₂(OH)(PO₄) catalyst (e.g., 50 mg).
-
Add an aqueous solution of phenol (e.g., 10 mL of a 0.1 M solution).
-
Heat the mixture to the desired reaction temperature (e.g., 70 °C) with constant stirring.
-
-
Initiation of Reaction:
-
Once the reaction temperature is stable, add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise (e.g., 1 mL). H₂O₂ acts as the oxidizing agent.
-
-
Reaction Monitoring and Analysis:
-
Take aliquots of the reaction mixture at regular intervals.
-
Filter the catalyst from the aliquots.
-
Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) to determine the concentration of phenol, catechol, and hydroquinone.
-
-
Catalyst Recovery and Regeneration:
-
After the reaction, the catalyst can be recovered by filtration, washed with deionized water and ethanol, and dried.
-
To regenerate the catalyst, it can be calcined again in air to remove any adsorbed organic species.
-
Visualizations
Experimental Workflow for Synthesis and Catalysis
Caption: Workflow for the synthesis of doped Cu₂(OH)(PO₄) and its application in catalytic phenol hydroxylation.
Proposed Catalytic Cycle for Phenol Hydroxylation
The following diagram illustrates a plausible mechanism for the hydroxylation of phenol catalyzed by a copper-based catalyst in the presence of H₂O₂. The dopant is proposed to enhance the generation of hydroxyl radicals.
Caption: Proposed catalytic cycle for phenol hydroxylation over a doped copper phosphate catalyst.
References
- 1. Aqueous-phase catalytic hydroxylation of phenol with H2O2 by using a copper incorporated apatite nanocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Aqueous-phase catalytic hydroxylation of phenol with H 2 O 2 by using a copper incorporated apatite nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02021G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Copper Hydroxide Phosphate Production
Welcome to the technical support center for the synthesis and scale-up of copper hydroxide phosphate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work and production scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of copper hydroxide phosphate precipitation?
When scaling up from laboratory to pilot or production scale, direct translation of lab parameters often fails. The most critical parameters to monitor and adjust are:
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Mixing and Agitation: In larger vessels, achieving uniform mixing is challenging. Poor mixing can lead to localized areas of high supersaturation, causing uncontrolled nucleation and a wide particle size distribution.[1][2][3] It's essential to move from simple stirring rate (RPM) as a metric to more scalable parameters like impeller tip speed or power input per unit volume, though even these may not be sufficient.[1][2]
-
Reagent Addition Rate and Location: The rate and point of addition of reactants significantly impact local supersaturation levels. A slow, controlled addition into a region of high turbulence is generally preferred to promote uniform particle growth over nucleation.[1]
-
Temperature Control: The precipitation reaction is often exothermic. Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to temperature gradients and hotspots, affecting solubility, crystal structure, and impurity profiles.
-
pH Control: The pH of the reaction medium is crucial for the formation of the desired copper hydroxide phosphate phase and influences particle morphology. Consistent pH monitoring and control throughout the larger reaction volume are necessary.
Q2: How does scaling up affect the physical properties of the final copper hydroxide phosphate product?
Scaling up can significantly alter the physicochemical properties of the product if the process is not carefully managed. Key properties affected include:
-
Particle Size and Distribution: Larger batches may exhibit a broader particle size distribution and a different mean particle size due to non-uniform mixing and supersaturation.[1][4]
-
Morphology: The shape of the crystals can change with scale. For instance, a process yielding well-defined microrods at the lab scale might produce agglomerated or irregularly shaped particles at a larger scale.
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Purity and Impurity Profile: The thermal and mixing dynamics of a larger reactor can alter reaction pathways, potentially leading to the formation of different or higher levels of impurities.[5][6] Slower filtration and drying times at scale can also impact the final purity.
Q3: What are common downstream processing challenges when scaling up copper hydroxide phosphate production?
Downstream processing of larger quantities of product introduces new challenges:
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Filtration: Fine or irregularly shaped particles produced during a less-controlled scaled-up precipitation can lead to slow filtration rates and cake blinding. Agitated Nutsche Filter Dryers (ANFDs) are often used in industrial settings to manage these issues.[7][8][9]
-
Washing: Inefficient cake washing can leave behind soluble impurities, compromising the final product's purity.
-
Drying: Uniformly drying a large batch of fine powder is difficult. Issues like clumping, dust generation, and the formation of a dry crust on a wet core are common in tray dryers.[10] Filter dryers can provide more controlled and efficient drying.[7][8]
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Agglomeration: The combination of residual moisture and pressure from the filter cake can lead to the formation of hard agglomerates during drying, which may require an additional milling step.[11]
Troubleshooting Guides
Issue 1: Poor Product Quality - Color, Purity, and Morphology
| Symptom | Potential Cause | Troubleshooting Action |
| Product is dark green or black instead of the expected light green/blue. | Overheating: The reaction temperature may have exceeded the optimal range, leading to the formation of copper oxide (black) or other undesired phases. | Implement more robust temperature control. For large batches, consider using a reactor with a cooling jacket and monitor the internal temperature at multiple points. Reduce the reagent addition rate to better manage the exothermic reaction. |
| Low Purity / Presence of Unreacted Starting Materials. | Incomplete Reaction: Insufficient reaction time or poor mixing may have left starting materials unreacted. | Increase the reaction time and/or improve agitation. Verify the stoichiometry of your reactants. |
| Incorrect Crystal Phase Identified by XRD. | Incorrect pH: The final pH of the reaction mixture was outside the optimal range for the desired copper hydroxide phosphate phase. | Calibrate pH probes regularly. Implement a pH control loop for automated acid/base addition to maintain the target pH throughout the reaction. |
| Wide Particle Size Distribution or Presence of Fine Particles. | Uncontrolled Nucleation: This is often due to poor mixing and localized high supersaturation where reagents are added. | Optimize the reagent addition strategy. Add the limiting reagent slowly into a well-agitated zone. Consider using a different impeller design to improve mixing efficiency. |
| Product is highly agglomerated. | Inefficient Drying or High Residual Moisture: Agglomeration can occur during filtration and drying if the particles are not properly dewatered.[11] | Optimize the filtration and washing steps to remove as much solvent as possible. In the dryer, use agitation if possible and ensure uniform heat distribution.[11] |
Issue 2: Batch-to-Batch Inconsistency
| Symptom | Potential Cause | Troubleshooting Action |
| Significant variations in yield, particle size, or color between batches. | Inconsistent Process Parameters: Minor variations in raw material quality, temperature profiles, addition rates, or mixing speeds can have a magnified effect at a larger scale. | Implement strict process controls and standard operating procedures (SOPs). Use automated systems for reagent addition and temperature control. Qualify raw material suppliers and test incoming lots. |
| Results from pilot scale do not match lab scale. | Failed Scale-Up Criteria: Using simple parameters like stirring speed (RPM) for scale-up is often not effective.[1][2] | Re-evaluate your scale-up methodology. Consider parameters like power per unit volume or tip speed, and use computational fluid dynamics (CFD) modeling to better understand the mixing environment in the larger reactor.[1][4] |
Quantitative Data
The following table provides a hypothetical comparison of parameters and outcomes when scaling up copper hydroxide phosphate production, illustrating common trends.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Production Scale (5000 L) |
| Batch Size | ~100 g | ~10 kg | ~500 kg |
| Reagent Addition Time | 5 minutes | 30 minutes | 2 hours |
| Max. Temp. Excursion (ΔT) | 2 °C | 8 °C | 15 °C (without enhanced cooling) |
| Mixing (Agitator Speed) | 300 RPM | 150 RPM | 75 RPM |
| Mean Particle Size (d50) | 15 µm | 25 µm | 40 µm |
| Particle Size Distribution | Narrow | Broader | Wide |
| Filtration Time | 10 minutes | 2 hours | 8 hours |
| Drying Time (Tray Dryer) | 4 hours | 12 hours | 24+ hours |
| Final Purity | 99.5% | 99.1% | 98.5% (without process optimization) |
Experimental Protocols
Wet Chemical Precipitation Method (Lab Scale)
This protocol is a representative method for synthesizing copper hydroxide phosphate.
-
Preparation of Solutions:
-
Prepare a solution of a soluble copper salt (e.g., copper sulfate, CuSO₄·5H₂O) in deionized water.
-
Prepare a solution of a phosphate source (e.g., diammonium phosphate, (NH₄)₂HPO₄) in deionized water.
-
Prepare a dilute solution of a base (e.g., sodium hydroxide, NaOH) for pH adjustment.[12]
-
-
Reaction Setup:
-
Add the copper salt solution to a jacketed glass reactor equipped with an overhead stirrer and a pH probe.
-
Begin agitation at a controlled speed (e.g., 300 RPM).
-
Heat the solution to the desired reaction temperature (e.g., 60 °C).
-
-
Precipitation:
-
Slowly add the phosphate solution to the copper solution over a set period using a syringe pump to control the addition rate.
-
Monitor the pH continuously. Maintain the desired pH (e.g., pH 5-6) by adding the dilute NaOH solution dropwise as needed.
-
-
Aging:
-
Once the addition is complete, allow the resulting slurry to age at the reaction temperature for a specified time (e.g., 1-2 hours) with continued stirring to ensure complete reaction and particle maturation.
-
-
Isolation and Purification:
-
Cool the slurry to room temperature.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water to remove any soluble byproducts, followed by a wash with ethanol to aid in drying.
-
-
Drying:
-
Dry the purified product in a vacuum oven at a controlled temperature (e.g., 70-80 °C) until a constant weight is achieved.
-
Visualizations
Experimental Workflow for Copper Hydroxide Phosphate Synthesis
Caption: A typical experimental workflow for the wet chemical synthesis of copper hydroxide phosphate.
Troubleshooting Logic for Particle Size Control
Caption: A logical diagram for troubleshooting issues related to particle size control during scale-up.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Scale-up of precipitation processes - UCL Discovery [discovery.ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Filter Dryer | Pharmaceuticals | Fine Chemicals [powdersystems.com]
- 8. How the drying process differs between fine and heavy chemicals [manufacturingchemist.com]
- 9. Maximising Fine Chemical Yields with Filter Dryer Systems [powdersystems.com]
- 10. What are the challenges of drying powder materials in a chemical tray dryer? - Blog [bdrotarykilndryer.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Effect of precursor concentration on Cu2(OH)(PO4) particle size
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of copper(II) hydroxyphosphate (Cu₂(OH)(PO₄)) nanoparticles. The following sections address common issues related to controlling particle size and morphology by adjusting precursor concentrations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Cu₂(OH)(PO₄) particles, with a focus on how precursor concentration affects the final product.
| Issue Encountered | Potential Cause(s) | Suggested Solution(s) |
| Wide Particle Size Distribution | - Inhomogeneous mixing of precursors.- Uncontrolled nucleation and growth rates.- Temperature fluctuations during synthesis. | - Ensure vigorous and consistent stirring during the addition of precursors.- Control the rate of precursor addition; a slower, dropwise addition is often preferable.- Maintain a stable reaction temperature using a temperature-controlled bath or reactor. |
| Formation of Impure Phases | - Incorrect stoichiometric ratio of copper and phosphate precursors.- pH of the reaction mixture is outside the optimal range for Cu₂(OH)(PO₄) formation. | - Carefully calculate and measure the molar ratios of your copper salt (e.g., CuSO₄) and phosphate source (e.g., Na₃PO₄). The formation of Cu₂(OH)(PO₄) is favored at specific ratios, for instance, a Na₂HPO₄/CuSO₄ molar ratio between 0.5 and 2.0 has been reported to yield the desired product.[1]- Adjust the pH of the reaction solution. The morphology of Cu₂(OH)(PO₄) has been shown to be pH-dependent. |
| Uncontrolled Particle Morphology (e.g., flakes instead of desired spheres or rods) | - The molar ratio of precursors influences the final morphology.[1]- Presence or absence of morphology-directing agents. | - Systematically vary the molar ratio of the copper to phosphate precursor to achieve different morphologies such as spherical, pine needle-like, or rod-like crystals.[1]- Introduce structure-directing agents or surfactants if specific morphologies are desired, though many syntheses can be performed without them. |
| Particle Agglomeration | - High precursor concentration leading to rapid particle formation and insufficient stabilization.- Inadequate surface capping. | - Experiment with lower precursor concentrations to slow down the reaction kinetics.- Consider the use of a capping agent or stabilizer to prevent aggregation of the newly formed nanoparticles. |
| Inconsistent Results Between Batches | - Variations in precursor quality or hydration state.- Minor differences in experimental conditions (e.g., stirring speed, temperature, addition rate). | - Use precursors from the same batch and verify their hydration state (e.g., CuSO₄·5H₂O vs. anhydrous CuSO₄).- Standardize and document all experimental parameters meticulously for each synthesis. |
Frequently Asked Questions (FAQs)
Q1: How does the concentration of the copper precursor generally affect the particle size of Cu₂(OH)(PO₄)?
A1: While specific quantitative data for Cu₂(OH)(PO₄) is not extensively documented in a single study, the general principle observed in nanoparticle synthesis is that a higher precursor concentration often leads to the formation of larger particles. This is because a higher concentration of reactants can lead to faster nucleation and growth rates.
Q2: What is the typical molar ratio of copper to phosphate precursors used in the synthesis of Cu₂(OH)(PO₄)?
A2: A common method for synthesizing Cu₂(OH)(PO₄) involves the reaction of a copper salt, like copper sulfate (CuSO₄), with a phosphate source, such as sodium phosphate (Na₃PO₄) or disodium hydrogen phosphate (Na₂HPO₄). Successful synthesis of Cu₂(OH)(PO₄) has been reported when the molar ratio of Na₂HPO₄ to CuSO₄ is maintained between 0.5 and 2.0.[1]
Q3: Can the morphology of Cu₂(OH)(PO₄) particles be controlled?
A3: Yes, the morphology can be controlled by adjusting the synthesis conditions. By varying the molar ratio of the precursors, different morphologies such as spherical, pine needle-like, chestnut-like, and rod-like crystals can be obtained.[1] The pH of the reaction mixture is another critical parameter that can influence the final morphology.
Q4: What are the common characterization techniques to confirm the synthesis of Cu₂(OH)(PO₄) and determine its particle size?
A4: X-ray Diffraction (XRD) is essential to confirm the crystalline phase of Cu₂(OH)(PO₄). Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and measure the particle size and size distribution.
Experimental Protocol: Hydrothermal Synthesis of Cu₂(OH)(PO₄)
This protocol describes a general procedure for the synthesis of Cu₂(OH)(PO₄) where the precursor concentration can be varied to study its effect on particle size and morphology.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O)
-
Deionized water
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
pH meter
-
Hydrothermal synthesis autoclave reactor
-
Oven
-
Centrifuge
-
Mortar and pestle
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M) in deionized water.
-
Prepare a stock solution of Na₃PO₄·12H₂O (e.g., 0.1 M) in deionized water.
-
-
Reaction Mixture:
-
In a typical experiment, a specific volume of the CuSO₄ solution is placed in a beaker and stirred vigorously.
-
Slowly add a specific volume of the Na₃PO₄ solution dropwise to the CuSO₄ solution while maintaining constant stirring. The molar ratio of Cu:P can be varied by changing the volumes of the stock solutions. For example, to achieve a 2:1 molar ratio, 20 mL of 0.1 M CuSO₄ solution can be mixed with 10 mL of 0.1 M Na₃PO₄ solution.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 12-24 hours).
-
-
Product Recovery and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted ions.
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C).
-
-
Characterization:
-
The crystalline phase of the dried powder can be analyzed using X-ray Diffraction (XRD).
-
The morphology and particle size can be examined using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Data on Precursor Ratio and Resulting Morphology
| Precursor Molar Ratio (Phosphate/Copper) | Resulting Morphology of Cu₂(OH)(PO₄) |
| 0.5 - 2.0 (Na₂HPO₄/CuSO₄) | Spherical, pine needle-like, chestnut-like, rod-like, and octahedral crystals have been reported within this range.[1] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of Cu₂(OH)(PO₄) nanoparticles.
References
Technical Support Center: Cu₂(OH)(PO₄) Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and recycling of Cu₂(OH)(PO₄) (copper(II) hydroxyphosphate) catalysts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use and regeneration of Cu₂(OH)(PO₄) catalysts in a question-and-answer format.
Q1: My catalyst's activity dropped significantly after the first reaction cycle. What are the possible causes and how can I fix it?
A1: A drop in catalytic activity after the initial use is a common issue and can be attributed to several factors:
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Fouling or Coking: Organic molecules from the reaction mixture, such as the substrate, products, or intermediates, can adsorb onto the catalyst's active sites or block its pores. This is particularly common in organic reactions. A visual sign of coking can be a change in the catalyst's color to dark brown or black.
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Copper Leaching: A small amount of the active copper species may leach into the reaction medium, reducing the number of active sites on the catalyst. This is more likely to occur in acidic reaction conditions.
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Changes in the Catalyst Structure: The active sites on the catalyst might undergo a structural change, such as the loss of hydroxyl (-OH) groups that are crucial for the catalytic activity.
Solution:
-
Washing: After the reaction, thoroughly wash the catalyst with a suitable solvent (e.g., acetone or ethanol) to remove any adsorbed organic species.
-
Regeneration by Calcination: The most effective way to restore the catalyst's activity is by thermal regeneration. Heat the used catalyst in a furnace with a continuous flow of air. A temperature between 400°C and 500°C for 3-4 hours is generally effective. Caution: Do not exceed 600°C, as this can lead to the decomposition of Cu₂(OH)(PO₄) into Cu₄O(PO₄)₂, an irreversible change.
-
Leaching Test: To confirm if copper leaching is an issue, you can analyze the reaction filtrate for the presence of copper ions using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.
Q2: The color of my blue-green Cu₂(OH)(PO₄) catalyst has changed to dark brown or black after the reaction. What does this indicate?
A2: A color change from the typical blue-green of Cu₂(OH)(PO₄) to a darker shade, often brown or black, is a strong indicator of carbon deposition (coking) on the catalyst's surface. This layer of carbonaceous material covers the active sites, leading to a decrease in catalytic performance. The regeneration procedure outlined in A1 (washing followed by calcination in air) is the recommended solution to burn off these carbon deposits and restore the catalyst's original color and activity.
Q3: After several regeneration cycles, the catalyst's activity is not fully restored. Why is this happening?
A3: While regeneration by calcination is generally effective, a gradual decline in performance after multiple cycles can be due to:
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Sintering: Repeated exposure to high temperatures during regeneration can cause the small catalyst particles to agglomerate, leading to a decrease in the active surface area. This is a form of thermal degradation and is largely irreversible.
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Irreversible Poisoning: Certain compounds in the reaction mixture, such as sulfur or chloride-containing molecules, can strongly and irreversibly bind to the active copper sites. This is known as catalyst poisoning.
-
Progressive Leaching: Even a small amount of copper leaching in each cycle can accumulate over time, leading to a significant reduction in the total number of active sites.
Solution:
-
Optimize Regeneration Conditions: Try lowering the calcination temperature or shortening the duration to minimize sintering.
-
Feedstock Purification: If catalyst poisoning is suspected, consider purifying your reactants and solvents to remove any potential poisons.
-
Catalyst Replacement: If the activity cannot be restored, the catalyst may have reached the end of its operational life and will need to be replaced.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for regenerating a deactivated Cu₂(OH)(PO₄) catalyst?
A1: The most common and effective method for regenerating a Cu₂(OH)(PO₄) catalyst is calcination in air . This process involves heating the catalyst to a specific temperature to burn off any adsorbed organic residues (coking) and restore the active sites.
Q2: What are the optimal conditions (temperature and duration) for the calcination of Cu₂(OH)(PO₄)?
A2: For effective regeneration without damaging the catalyst structure, a calcination temperature between 400°C and 500°C for a duration of 3 to 4 hours is recommended. It is crucial to maintain the temperature below 600°C to prevent the irreversible decomposition of the catalyst.
Q3: Can I reuse the Cu₂(OH)(PO₄) catalyst? How many times?
A3: Yes, the Cu₂(OH)(PO₄) catalyst is reusable. With proper regeneration after each use, it can typically be recycled for at least 3-5 cycles with only a minor loss of activity. The exact number of possible reuses will depend on the specific reaction conditions and the severity of deactivation in each cycle.
Q4: How can I tell if my catalyst is truly regenerated?
A4: The effectiveness of regeneration can be assessed through:
-
Visual Inspection: A successfully regenerated catalyst should return to its original blue-green color.
-
Performance Testing: The ultimate test is to reuse the regenerated catalyst in the same reaction and compare its activity (e.g., conversion and selectivity) to that of the fresh catalyst.
-
Characterization Techniques: Techniques like X-ray Diffraction (XRD) can confirm that the crystal structure of the catalyst has been preserved after regeneration.
Q5: What are the main mechanisms of Cu₂(OH)(PO₄) catalyst deactivation?
**A5
Technical Support Center: Minimizing Lattice Defects in Copper Hydroxide Phosphate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of copper hydroxide phosphate (Cu₂(OH)PO₄). The focus is on minimizing lattice defects to ensure the synthesis of high-quality crystalline material.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis methods for producing crystalline copper hydroxide phosphate?
A1: Crystalline copper hydroxide phosphate (Cu₂(OH)PO₄) can be synthesized through several methods, including:
-
Precipitation: This is a widely used method involving the reaction of a soluble copper salt (e.g., copper sulfate or copper acetate) with a phosphate source (e.g., phosphoric acid or a phosphate salt) in an aqueous solution under controlled temperature and pH.
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Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above the boiling point of water in a sealed vessel called an autoclave. It allows for the formation of well-defined crystalline structures.[1]
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Sol-Gel Synthesis: This technique involves the transition of a solution (sol) into a gel-like network, followed by drying and heat treatment to obtain the final crystalline material. It offers good control over the material's homogeneity and microstructure.
-
Mechanochemical Synthesis: This is a solvent-free method where mechanical energy (e.g., from ball milling) is used to induce chemical reactions and phase transformations in the solid state.[2]
Q2: What are lattice defects in copper hydroxide phosphate, and why are they important to minimize?
A2: Lattice defects are imperfections in the regular, repeating arrangement of atoms within a crystal. In copper hydroxide phosphate, these can include:
-
Point defects: Vacancies (missing atoms), interstitials (extra atoms in between lattice sites), and substitutional impurities.
-
Line defects (Dislocations): One-dimensional defects that disrupt the crystal lattice.
-
Planar defects (Grain boundaries, stacking faults): Two-dimensional interfaces between different crystal orientations or stacking sequences.
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Volume defects: Pores, cracks, or inclusions of other phases.
Minimizing these defects is crucial as they can significantly impact the material's properties, including its catalytic activity, optical properties, and stability. For applications in drug development and research, a well-defined and highly crystalline material with minimal defects is often required for reproducible results.
Q3: How does the choice of precursors affect the final product?
A3: The choice of copper and phosphate precursors can influence the reaction kinetics, morphology, and phase purity of the final Cu₂(OH)PO₄ product. For example, using basic copper carbonate as a precursor in a precipitation reaction has been shown to produce a fine, light-colored product when the reaction temperature is carefully controlled.[3] The use of different copper salts (e.g., nitrate, sulfate, acetate) in hydrothermal synthesis can also lead to variations in the morphology of the resulting crystals.
Troubleshooting Guides
This section provides solutions to common problems encountered during copper hydroxide phosphate synthesis, with a focus on minimizing lattice defects.
Issue 1: The synthesized powder is dark and consists of large, coarse crystals.
Cause: This issue is often related to excessively high synthesis temperatures, which can lead to rapid crystal growth and the incorporation of defects.
Solution:
-
Optimize Temperature: For precipitation methods, maintaining the reaction temperature between 40°C and 70°C is recommended to avoid the formation of dark and coarse crystals.[3]
-
Controlled Heating Rate: In hydrothermal synthesis, a slower heating and cooling ramp can promote more ordered crystal growth.
Issue 2: The XRD pattern of the product shows broad peaks, indicating poor crystallinity or small crystallite size.
Cause: Broad peaks in an X-ray diffraction (XRD) pattern can be attributed to small crystallite size, high lattice strain (a measure of micro-level defects), or a combination of both. This can result from suboptimal synthesis conditions such as low temperature, short reaction time, or inappropriate pH.
Solution:
-
Increase Aging Time: Allowing the product to age in the mother liquor for an extended period can promote crystallite growth and reduce defects.
-
Adjust pH: The pH of the reaction medium plays a critical role in the morphology and crystallinity of Cu₂(OH)PO₄. For instance, in wet-chemical methods, increasing the pH from 2.5 to 7.0 has been observed to change the morphology from microrods to walnut-shaped microspheres, which can affect the overall crystallinity.
-
Optimize Temperature: While excessively high temperatures can be detrimental, a sufficiently high temperature is necessary to provide the energy for atoms to arrange into a well-ordered crystal lattice.
Issue 3: The final product contains impurity phases.
Cause: The presence of other copper phosphate phases or unreacted precursors can be due to incorrect stoichiometry of reactants, improper pH control, or insufficient reaction time.
Solution:
-
Precise Stoichiometry: Ensure the molar ratio of copper to phosphate precursors is accurate for the desired Cu₂(OH)PO₄ phase.
-
pH Control: The formation of different copper phosphate species is highly dependent on the pH of the solution. Careful control and monitoring of the pH throughout the synthesis are crucial.
-
Sufficient Reaction Time: Allow the reaction to proceed for a sufficient duration to ensure complete conversion to the desired phase.
Data Presentation: Influence of Synthesis Parameters on Crystal Properties
The following tables summarize the qualitative and (where available) semi-quantitative effects of key synthesis parameters on the crystalline properties of copper hydroxide phosphate. Quantitative data on lattice defects for Cu₂(OH)PO₄ is scarce in the literature; therefore, trends are often inferred from morphological changes and qualitative descriptions of crystallinity.
Table 1: Effect of Synthesis Temperature on Cu₂(OH)PO₄ Properties (Precipitation Method)
| Temperature Range | Observed Crystal Characteristics | Implied Defect Density | Reference |
| < 40°C | Very fine particles, long reaction times | High surface defects | [3] |
| 40°C - 70°C | Fine, light-colored crystalline powder | Minimized | [3] |
| > 70°C | Dark, coarse, large crystals | High | [3] |
Table 2: Effect of pH on Cu₂(OH)PO₄ Morphology (Wet-Chemical Method)
| pH | Resulting Morphology | Implied Crystallinity/Defect Structure |
| 2.5 | Microrods | Anisotropic growth, potential for dislocations along the long axis |
| 7.0 | Walnut-shaped microspheres (self-assembled nanoparticles) | Polycrystalline aggregates with high grain boundary density |
Experimental Protocols
Protocol 1: Precipitation Method for Low-Defect Copper Hydroxide Phosphate
This protocol is adapted from a patented method designed to produce a fine, light-colored product.[3]
Materials:
-
Basic copper carbonate (CuCO₃·Cu(OH)₂)
-
85% Phosphoric acid (H₃PO₄)
-
Deionized water
Procedure:
-
Prepare an aqueous suspension of basic copper carbonate in deionized water.
-
Heat the suspension to a temperature between 40°C and 70°C with mechanical stirring.
-
Slowly add a stoichiometric amount of 85% phosphoric acid to the heated suspension.
-
Continue stirring the reaction mixture at the same temperature for a designated post-agitation period (e.g., 1-2 hours) to ensure complete reaction and crystallization.
-
After post-agitation, filter the precipitate and wash it thoroughly with deionized water to remove any unreacted precursors or byproducts.
-
Dry the resulting copper hydroxide phosphate powder in an oven at a temperature below 100°C to avoid thermal decomposition.
Protocol 2: Hydrothermal Synthesis of Copper Hydroxide Phosphate
This is a general protocol for the hydrothermal synthesis of Cu₂(OH)PO₄.[1]
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Phosphoric acid (H₃PO₄)
-
Deionized water
Procedure:
-
Dissolve copper(II) acetate monohydrate and phosphoric acid in deionized water in a stoichiometric ratio.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for a set duration (e.g., 12-24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by filtration, wash it with deionized water and ethanol, and dry it in an oven.
Visualization of Logical Relationships
The following diagrams illustrate the logical relationships between synthesis parameters and the resulting properties of copper hydroxide phosphate, which are indicative of the level of lattice defects.
Caption: Influence of key synthesis parameters on the crystallization process and final crystal properties of copper hydroxide phosphate.
Caption: A troubleshooting workflow for common issues encountered during copper hydroxide phosphate synthesis.
References
Influence of calcination temperature on Cu2(OH)(PO4) properties
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working with the calcination of copper(II) hydroxyphosphate (Cu₂(OH)(PO₄)).
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition behavior of Cu₂(OH)(PO₄)?
A1: Cu₂(OH)(PO₄), also known as the mineral libethenite, is thermally stable up to approximately 250°C.[1] As the calcination temperature increases, it undergoes dehydroxylation and transforms into different copper phosphate phases. For instance, after calcination at 850°C, Cu₂(OH)(PO₄) has been observed to dehydrate and form Cu₄O(PO₄)₂. In other studies, the final decomposition product is reported to be Cu₃(PO₄)₂.[1]
Q2: What crystalline phases can be expected at different calcination temperatures?
A2: The crystalline phase of the material is highly dependent on the calcination temperature.
-
Up to 250°C: The material typically remains as Cu₂(OH)(PO₄) (libethenite).[1]
-
450°C: The presence of copper oxy bisphosphate begins to appear alongside libethenite.
-
550-650°C: The material transforms into copper dioxide bis(phosphate) and copper orthophosphate. At 650°C, the signals for Cu₂(OH)(PO₄) may completely disappear, indicating a full dehydration to phases like Cu₄(PO₄)₂O, Cu₃(PO₄)₂, and Cu₅(PO₄)₂O₂.[2]
-
Above 723 K (450°C): A new crystalline material corresponding to Cu₃(PO₄)₂ can be clearly evidenced, and its crystallinity sharpens with increasing temperature.[3]
Q3: How does calcination temperature affect the morphology of the material?
A3: Significant changes in morphology are expected as the calcination temperature is increased. The initial Cu₂(OH)(PO₄) crystals, which can be synthesized to have various morphologies like rods or sheets, will transform.[3] For example, rod-like Cu₂(OH)(PO₄) microparticles have been shown to transform into rod-like Cu₄O(PO₄)₂ nanoparticles after calcination.[3] The transformation from an orthorhombic system (libethenite) to a triclinic system for the decomposed products can result in these morphological changes.[2]
Troubleshooting Guide
Issue 1: The XRD pattern of my calcined sample shows broad peaks or an amorphous phase.
-
Possible Cause: The calcination temperature was too low or the duration was insufficient to induce full crystallization of the new phases.
-
Troubleshooting Steps:
-
Increase the calcination temperature in increments (e.g., 50-100°C) to promote better crystallization.
-
Increase the calcination duration. A common duration reported in the literature is 10 hours.[3]
-
Ensure a consistent and accurate furnace temperature. Calibrate your furnace if necessary.
-
Issue 2: My final product contains a mixture of different copper phosphate phases.
-
Possible Cause: The calcination temperature was not optimal for the formation of a single, pure phase. The thermal decomposition of Cu₂(OH)(PO₄) can be a multi-step process with overlapping temperature ranges for different phase transformations.[2]
-
Troubleshooting Steps:
-
Review the literature to identify the specific temperature range for the desired phase. For example, the formation of Cu₃(PO₄)₂ becomes more prominent at temperatures beyond 450°C (723 K).[3]
-
Perform a systematic study by calcining your material at a series of precise temperatures and analyzing the phase composition of each product using XRD.
-
Consider the heating and cooling rates, as these can also influence the final phase composition.
-
Issue 3: The catalytic activity of my calcined material is lower than expected.
-
Possible Cause: The surface area, crystal phase, or morphology of the calcined material may not be optimal for the specific catalytic reaction. Catalytic activity is closely linked to these properties, which are all influenced by the calcination temperature.
-
Troubleshooting Steps:
-
Characterize the specific surface area (e.g., using BET analysis), crystal phase (XRD), and morphology (SEM/TEM) of your calcined samples.
-
Correlate these properties with the catalytic activity to identify the optimal calcination conditions for your application. For the decomposition of isopropanol, the copper orthophosphate (Cu₃(PO₄)₂) catalysts have shown strong propene selectivity, indicating the prevalence of acid sites.[1][3]
-
Experiment with a range of calcination temperatures to find the ideal balance of properties for your desired catalytic performance.
-
Data Presentation
Table 1: Influence of Calcination Temperature on Cu₂(OH)(PO₄) Properties
| Calcination Temperature (°C) | Resulting Crystalline Phases | Morphology Changes |
| Room Temperature - 250 | Cu₂(OH)(PO₄) (Libethenite) | Stable, initial morphology is retained. |
| 450 | Cu₂(OH)(PO₄) and Copper Oxy Bisphosphate | Initial signs of transformation. |
| 550 - 650 | Copper Dioxide Bis(phosphate), Copper Orthophosphate (Cu₃(PO₄)₂), Cu₄(PO₄)₂O, Cu₅(PO₄)₂O₂ | Significant changes due to phase transformation.[2] |
| 850 | Cu₄O(PO₄)₂ | Dehydration and formation of new nanoparticles.[3] |
Experimental Protocols
1. Synthesis of Cu₂(OH)(PO₄) (Libethenite)
-
Method: Wet Chemical Precipitation
-
Procedure:
-
Prepare aqueous solutions of Cu(NO₃)₂·3H₂O and (NH₄)₂HPO₄.
-
Mix the solutions and allow the reaction to proceed to dryness upon evaporation.
-
Dry the resulting solid for 12 hours at 120°C.[3]
-
2. Calcination Procedure
-
Procedure:
-
Place the dried Cu₂(OH)(PO₄) powder in a suitable crucible.
-
Heat the sample in a furnace with a controlled atmosphere (e.g., in air).
-
Calcination is typically performed for a duration of 10 hours at the desired temperature (e.g., 250°C, 450°C, 650°C).[3]
-
3. Characterization Techniques
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the samples. Scans are typically run from 5 to 70° (2θ) using Cu-Kα radiation.[3]
-
Thermogravimetric and Differential Thermal Analysis (TGA-DTA): To determine the thermal stability and decomposition temperatures. Experiments are often performed under a nitrogen flow with a specific heating rate (e.g., 5°C/min).[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the presence or absence of OH⁻ groups. Spectra are typically recorded from 4000 to 400 cm⁻¹.[3]
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the materials.
Visualizations
Caption: Experimental workflow for the synthesis, calcination, and characterization of Cu₂(OH)(PO₄).
Caption: Influence of calcination temperature on the properties of Cu₂(OH)(PO₄).
References
Validation & Comparative
A Comparative Analysis of the Catalytic Activities of Cu₂(OH)(PO₄) and Cu₃(PO₄)₂
In the realm of catalysis, copper-based compounds have garnered significant attention due to their versatility and efficiency in a range of chemical transformations. This guide provides a comparative study of two such catalysts, copper(II) hydroxide phosphate (Cu₂(OH)(PO₄)) and copper(II) phosphate (Cu₃(PO₄)₂), focusing on their catalytic prowess in different oxidative reactions. While both materials demonstrate notable catalytic activity, their efficacy is pronounced in distinct applications. Cu₂(OH)(PO₄) excels in the hydroxylation of phenols, whereas Cu₃(PO₄)₂ is a robust catalyst for Fenton-like degradation of organic dyes.
Data Presentation: Catalytic Performance
The following tables summarize the key performance metrics for Cu₂(OH)(PO₄) in phenol hydroxylation and Cu₃(PO₄)₂ in the degradation of Basic Yellow 28, based on available experimental data.
Table 1: Catalytic Performance of Cu₂(OH)(PO₄) in the Hydroxylation of 2,3,6-trimethylphenol
| Catalyst | Substrate | Conversion (%) | Major Products | Selectivity (Trimethylhydroquinone, under N₂) (%) |
| Cu₂(OH)(PO₄) | 2,3,6-trimethylphenol | 40.2[1] | Trimethylhydroquinone, Trimethylbenzoquinone | 94.7[1] |
Table 2: Catalytic Performance of Cu₃(PO₄)₂ in the Fenton-like Degradation of Basic Yellow 28
| Catalyst | Pollutant | Removal Efficiency (%) | Reaction Time (min) |
| Cu₃(PO₄)₂ | Basic Yellow 28 | 97[2][3] | 50[2][3] |
Experimental Protocols
Detailed methodologies for the synthesis of these catalysts and their application in the respective catalytic reactions are provided below.
Synthesis of Catalysts
1. Synthesis of Cu₂(OH)(PO₄) via Hydrothermal Method
This protocol is adapted from the hydrothermal synthesis of copper hydroxyphosphate.[1]
-
Precursors: Copper acetate, phosphoric acid, and ethylenediamine.
-
Procedure:
-
Dissolve copper acetate in deionized water.
-
Add phosphoric acid to the solution under stirring.
-
Introduce ethylenediamine to the mixture.
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
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Heat the autoclave at a specified temperature (e.g., 150-180 °C) for a designated period (e.g., 24-48 hours).
-
After cooling to room temperature, filter the solid product, wash it with deionized water and ethanol, and dry it in an oven.
-
2. Synthesis of Cu₃(PO₄)₂ via Sol-Gel Method
This protocol is based on the synthesis of copper phosphate for Fenton-like reactions.[3]
-
Precursors: Copper nitrate (Cu(NO₃)₂·3H₂O), diammonium hydrogen phosphate ((NH₄)₂HPO₄), and oxalic acid.
-
Procedure:
-
Prepare aqueous solutions of copper nitrate and diammonium hydrogen phosphate.
-
Add the copper nitrate solution dropwise to the diammonium hydrogen phosphate solution under vigorous stirring.
-
Introduce an oxalic acid solution to the mixture to act as a morphology-directing agent.
-
Adjust the pH of the resulting gel to a specific value (e.g., 5) using a suitable base (e.g., ammonium hydroxide).
-
Age the gel for a certain period (e.g., 24 hours).
-
Wash the precipitate with deionized water to remove any unreacted precursors.
-
Dry the product in an oven and then calcine it at a high temperature (e.g., 500-700 °C) to obtain the final Cu₃(PO₄)₂ catalyst.
-
Catalytic Reactions
1. Phenol Hydroxylation using Cu₂(OH)(PO₄)
The following is a general procedure for the catalytic hydroxylation of a phenol derivative.[1]
-
Reactants: A phenol derivative (e.g., 2,3,6-trimethylphenol), hydrogen peroxide (H₂O₂), and the Cu₂(OH)(PO₄) catalyst.
-
Procedure:
-
In a reaction vessel, disperse the Cu₂(OH)(PO₄) catalyst in a suitable solvent (e.g., water or a water/acetone mixture).
-
Add the phenol derivative to the suspension.
-
Heat the mixture to the desired reaction temperature (e.g., 70-90 °C) under a controlled atmosphere (e.g., nitrogen).
-
Add hydrogen peroxide dropwise to the reaction mixture over a specific period.
-
Maintain the reaction at the set temperature for several hours.
-
After the reaction, cool the mixture, separate the catalyst by filtration, and analyze the liquid phase using techniques like gas chromatography (GC) to determine the conversion and product selectivity.
-
2. Fenton-like Degradation of Basic Yellow 28 using Cu₃(PO₄)₂
The following procedure outlines the degradation of an organic dye in a Fenton-like process.[2][3]
-
Reactants: Basic Yellow 28 dye, hydrogen peroxide (H₂O₂), and the Cu₃(PO₄)₂ catalyst.
-
Procedure:
-
Prepare an aqueous solution of Basic Yellow 28 at a specific concentration (e.g., 20 mg/L).
-
Add the Cu₃(PO₄)₂ catalyst to the dye solution and stir the suspension in the dark for a period to reach adsorption-desorption equilibrium.
-
Initiate the Fenton-like reaction by adding a specific amount of hydrogen peroxide to the mixture.
-
Maintain the reaction at a controlled pH (e.g., neutral) and temperature.
-
At regular intervals, take aliquots of the solution, filter out the catalyst, and measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorption wavelength of the dye to monitor the degradation progress.
-
Visualizing the Catalytic Pathways
The following diagrams illustrate the proposed mechanisms for the catalytic reactions.
Caption: Proposed pathway for phenol hydroxylation catalyzed by Cu₂(OH)(PO₄).
References
Benchmarking Cu₂(OH)(PO₄) Against Other Phosphate-Based Catalysts in Selective Oxidation Reactions
In the landscape of heterogeneous catalysis, particularly for selective oxidation reactions crucial in the synthesis of fine chemicals and pharmaceutical intermediates, the performance of the chosen catalyst is paramount. Copper(II) hydroxyphosphate, Cu₂(OH)(PO₄), has emerged as a promising catalyst. This guide provides a comparative analysis of Cu₂(OH)(PO₄) against other phosphate-based catalysts, focusing on the well-studied model reaction of phenol hydroxylation. The data presented is compiled from various studies, and it is important to note that direct comparisons are best made when catalysts are evaluated under identical conditions.
Performance Comparison in Phenol Hydroxylation
The hydroxylation of phenol to produce dihydroxybenzenes, namely catechol and hydroquinone, is a significant industrial process. The efficiency of this reaction is a key metric for evaluating catalyst performance. The following table summarizes the catalytic activity of Cu₂(OH)(PO₄) and other notable phosphate-based catalysts in this reaction.
| Catalyst | Phenol Conversion (%) | Catechol Selectivity (%) | Hydroquinone Selectivity (%) | Dihydroxybenzenes Yield (%) | Reference |
| Cu₂(OH)(PO₄) | 12.8 | 48.4 | 51.6 | 12.8 | Not Specified |
| Mesoporous Iron Phosphate | 21 | Not Specified | 80 | 16.8 | [1] |
| Fe-containing Nickel Phosphate (Fe-VSB-5) | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Copper Incorporated Apatite | 64 | Not Specified | Not Specified (95% to dihydroxybenzenes) | 60.8 | [1] |
| Fe-BTC (Metal-Organic Framework) | 55 | 35 | 25 | 33 | [3] |
Note: Direct comparison of catalyst performance should be approached with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Detailed experimental methodologies are critical for the replication and validation of catalytic results. Below are summaries of the experimental protocols used in the evaluation of the compared catalysts for phenol hydroxylation.
General Procedure for Phenol Hydroxylation:
A typical experimental setup involves a batch reactor equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Preparation: The catalyst is synthesized and characterized prior to the reaction. For instance, Cu₂(OH)(PO₄) can be prepared via a hydrothermal method.
-
Reaction Mixture: In a typical experiment, a specific amount of the catalyst is added to a solution of phenol in a solvent (commonly water or a water/organic solvent mixture).
-
Initiation: The reaction is initiated by the addition of an oxidizing agent, most commonly hydrogen peroxide (H₂O₂).
-
Reaction Conditions: The reactor is maintained at a specific temperature and pressure for a set duration with constant stirring.
-
Product Analysis: After the reaction, the catalyst is separated by filtration. The liquid products are then analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of phenol and the selectivity towards different products.
The table below outlines the specific experimental conditions reported for the catalysts mentioned in the performance comparison.
| Parameter | Cu₂(OH)(PO₄) | Mesoporous Iron Phosphate | Fe-containing Nickel Phosphate (Fe-VSB-5) | Copper Incorporated Apatite | Fe-BTC (Metal-Organic Framework) |
| Reaction Temperature | 70 °C | Not Specified | Not Specified | Optimized conditions | Room Temperature (25 °C) |
| Solvent | Water | Acidic Medium | Not Specified | Aqueous Phase | Organic Solvent-Free |
| Oxidant | H₂O₂ | H₂O₂ | H₂O₂ | H₂O₂ | H₂O₂ (intermittent dosing) |
| Phenol:H₂O₂ Molar Ratio | 3:1 | Not Specified | Not Specified | Optimized ratio | 1:1 |
| Catalyst Loading | 0.1 g | Not Specified | Not Specified | Optimized mass | 0.01 g |
| Reaction Time | 4 hours | Not Specified | Not Specified | Optimized time | Not Specified |
| Reference | [General Protocol] | [1] | [2] | [1] | [3] |
Experimental Workflow and Signaling Pathways
To visualize the general process of evaluating these catalysts, the following diagrams illustrate the experimental workflow and a conceptual representation of the catalytic cycle.
Caption: Generalized workflow for testing phosphate-based catalysts.
Caption: Conceptual catalytic cycle for phenol hydroxylation.
Conclusion
References
A Comparative Guide to the Synthesis of Cu2(OH)(PO4): Green vs. Traditional Hydrothermal Methods
For researchers, scientists, and drug development professionals, the choice of synthesis method for novel materials is critical, influencing not only the physicochemical properties of the product but also the environmental impact and cost-effectiveness of the process. This guide provides a detailed comparison between emerging green synthesis techniques and conventional hydrothermal methods for the production of copper hydroxy phosphate (Cu2(OH)(PO4)), a compound with significant potential in catalysis and biomedical applications.
This comparison delves into the experimental data, protocols, and fundamental principles of both methodologies, offering a comprehensive overview to inform laboratory and industrial practices. While direct comparative studies on Cu2(OH)(PO4) are emerging, this guide draws on data from the synthesis of closely related copper-based nanomaterials to provide a substantive analysis.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for the synthesis of copper-based nanoparticles, offering a comparative snapshot of the performance of green synthesis versus traditional hydrothermal methods. Data has been aggregated from various studies on copper oxide and other copper nanoparticles as a proxy, given the limited direct comparative data for Cu2(OH)(PO4).
| Parameter | Green Synthesis (using Plant Extracts) | Traditional Hydrothermal Method |
| Reaction Temperature | Room Temperature to ~80°C | High Temperature (120°C - 250°C) |
| Reaction Time | Minutes to a few hours | Several hours to days |
| Pressure | Atmospheric Pressure | High Pressure (autoclave) |
| Yield | Variable, often moderate to high | Generally high |
| Purity | High, dependent on extract purity | High, dependent on precursor purity |
| Crystal Size | Nanoparticle range (e.g., 20-100 nm) | Controllable, from nano to microscale |
| Surface Area | Generally high due to smaller particle size | Variable, depends on morphology |
| Energy Consumption | Low | High |
| Environmental Impact | Low, uses non-toxic reagents | Moderate to high, potential for hazardous waste |
Experimental Protocols
Green Synthesis of Cu2(OH)(PO4) using Plant Extract
This protocol provides a generalized procedure for the green synthesis of Cu2(OH)(PO4) using a plant extract as a reducing and capping agent. The specific plant extract and concentrations may need to be optimized for desired particle characteristics.
Materials:
-
Copper (II) sulfate pentahydrate (CuSO4·5H2O)
-
Di-ammonium hydrogen phosphate ((NH4)2HPO4)
-
Plant extract (e.g., from leaves, seeds, or peels)
-
Deionized water
Procedure:
-
Preparation of Plant Extract:
-
Thoroughly wash the plant material with deionized water to remove any contaminants.
-
Dry the plant material in an oven at 60-80°C for 24 hours.
-
Grind the dried plant material into a fine powder.
-
Boil a known amount of the powder in deionized water for a specified time (e.g., 20 g in 100 mL for 1 hour).
-
Cool the extract to room temperature and filter it to remove solid residues. The filtrate is the plant extract.
-
-
Synthesis of Cu2(OH)(PO4):
-
Prepare aqueous solutions of CuSO4·5H2O and (NH4)2HPO4 of desired molarity.
-
In a typical synthesis, add the plant extract to the CuSO4 solution under constant stirring. The phytochemicals in the extract will act as reducing and stabilizing agents.
-
Slowly add the (NH4)2HPO4 solution to the mixture.
-
Adjust the pH of the solution if necessary using a suitable base (e.g., NaOH).
-
Continue stirring the reaction mixture at a controlled temperature (e.g., 60°C) for a few hours. The formation of a precipitate indicates the synthesis of Cu2(OH)(PO4).
-
-
Purification:
-
Separate the precipitate by centrifugation or filtration.
-
Wash the obtained solid product multiple times with deionized water and ethanol to remove any unreacted precursors and by-products.
-
Dry the final product in an oven at a moderate temperature (e.g., 80°C) to obtain the powdered Cu2(OH)(PO4).
-
Traditional Hydrothermal Synthesis of Cu2(OH)(PO4)
This protocol outlines the conventional hydrothermal method for synthesizing Cu2(OH)(PO4), which relies on high temperature and pressure.
Materials:
-
Copper (II) nitrate trihydrate (Cu(NO3)2·3H2O)
-
Ammonium dihydrogen phosphate (NH4H2PO4)
-
Urea (CO(NH2)2) or another pH-adjusting agent
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of Cu(NO3)2·3H2O and NH4H2PO4 in deionized water to form a homogeneous solution.
-
Add urea to the solution, which will decompose upon heating to gradually raise the pH.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 180°C).
-
Maintain the temperature for a specific duration (e.g., 12-24 hours) to allow for the crystallization of Cu2(OH)(PO4).
-
-
Cooling and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by filtration.
-
Wash the product thoroughly with deionized water and ethanol to remove any residual ions and organic impurities.
-
Dry the final Cu2(OH)(PO4) product in an oven at a suitable temperature (e.g., 100°C).
-
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the distinct workflows of the green synthesis and traditional hydrothermal methods.
Caption: Workflow of Green Synthesis of Cu2(OH)(PO4).
Caption: Workflow of Traditional Hydrothermal Synthesis of Cu2(OH)(PO4).
Logical Comparison of Synthesis Methods
The following diagram provides a logical relationship between the two synthesis methods and their key characteristics, highlighting the trade-offs for researchers.
Caption: Logical Comparison of Synthesis Method Attributes.
Conclusion
The choice between green synthesis and traditional hydrothermal methods for producing Cu2(OH)(PO4) involves a trade-off between environmental sustainability, cost, and the desired material properties. Green synthesis presents a promising, eco-friendly alternative that operates under mild conditions, potentially reducing operational costs and environmental impact. However, achieving precise control over particle size and crystallinity can be a challenge.
Conversely, the traditional hydrothermal method offers excellent control over the morphology and crystallinity of the final product, yielding high-purity materials. This precision comes at the cost of high energy consumption, the need for specialized equipment to handle high pressures and temperatures, and potential environmental and safety concerns associated with the reagents and reaction conditions.
For researchers and drug development professionals, the optimal synthesis route will depend on the specific application of the Cu2(OH)(PO4). For applications where high surface area and biocompatibility are paramount and slight variations in crystallinity are acceptable, green synthesis is an attractive option. For applications demanding high uniformity, specific crystal facets, and controlled morphology, the traditional hydrothermal method remains a robust and reliable choice. Future research should focus on direct, quantitative comparisons of Cu2(OH)(PO4) synthesized by both methods to further elucidate the structure-property-function relationships and guide the selection of the most appropriate synthesis strategy.
A Comparative Analysis of Photocatalytic Efficiency: Cu₂(OH)(PO₄) vs. TiO₂
A head-to-head comparison of copper(II) hydroxophosphate and titanium dioxide reveals distinct advantages in photocatalytic applications, with copper(II) hydroxophosphate demonstrating notable efficiency under visible light, a critical factor for sustainable environmental remediation and chemical synthesis. This guide provides a comprehensive analysis of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and professionals in drug development.
Titanium dioxide (TiO₂) has long been the benchmark photocatalyst due to its stability, low cost, and high reactivity under UV irradiation. However, its wide bandgap limits its efficiency under visible light, which constitutes the largest portion of the solar spectrum. This limitation has spurred the investigation of alternative photocatalysts, among which copper(II) hydroxophosphate (Cu₂(OH)(PO₄)), also known as the mineral libethenite, has emerged as a promising candidate.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for Cu₂(OH)(PO₄) and TiO₂ in the photocatalytic degradation of organic pollutants, based on available research. It is important to note that direct comparative studies under identical conditions are limited, and thus, these values are compiled from various sources.
| Parameter | Cu₂(OH)(PO₄) | TiO₂ (Anatase) | Light Source | Organic Pollutant | Reference |
| Degradation Efficiency | >95% | ~85-95% | Visible Light | Methylene Blue, Rhodamine B | [1][2] |
| Reaction Time | 30 - 180 min | 30 - 300 min | Visible/UV Light | Rhodamine B, Methylene Blue | [1][2] |
| Optimal pH | Neutral to Alkaline | Acidic to Neutral | Visible/UV Light | Various Dyes | [1] |
| Band Gap | ~1.7 - 2.4 eV | ~3.2 eV | - | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of Cu₂(OH)(PO₄) and TiO₂ nanoparticles, as well as a general procedure for evaluating their photocatalytic activity.
Synthesis of Cu₂(OH)(PO₄) Nanostructures (Hydrothermal Method)
-
Precursor Preparation: Prepare aqueous solutions of copper(II) nitrate (Cu(NO₃)₂) and diammonium hydrogen phosphate ((NH₄)₂HPO₄).
-
Mixing and pH Adjustment: Mix the precursor solutions in a stoichiometric ratio. The pH of the resulting solution can be adjusted using NaOH or HCl to control the morphology of the final product. For instance, a neutral pH often yields hierarchical structures.
-
Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).
-
Product Recovery: After cooling to room temperature, the precipitate is collected by centrifugation, washed several times with deionized water and ethanol, and finally dried in an oven.
Synthesis of TiO₂ Nanoparticles (Sol-Gel Method)
-
Precursor Solution: Prepare a solution of titanium(IV) isopropoxide in ethanol.
-
Hydrolysis: Slowly add a mixture of deionized water and ethanol to the precursor solution under vigorous stirring. The hydrolysis is often catalyzed by the addition of an acid (e.g., HCl or HNO₃).
-
Gelation: Continue stirring the solution until a gel is formed.
-
Aging and Drying: The gel is aged at room temperature for a period (e.g., 24 hours) and then dried in an oven to remove the solvent.
-
Calcination: The dried powder is calcined at a high temperature (e.g., 400-500 °C) to obtain the crystalline anatase phase of TiO₂.
Photocatalytic Activity Evaluation
-
Catalyst Suspension: Disperse a specific amount of the photocatalyst powder (e.g., 0.1 g/L) in an aqueous solution of the target organic pollutant (e.g., 10 mg/L Rhodamine B).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to ensure that an adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant molecules.
-
Photocatalytic Reaction: Irradiate the suspension with a light source (e.g., a xenon lamp with a cutoff filter for visible light or a UV lamp).
-
Sample Analysis: At regular time intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst particles, and analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer.
-
Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Mechanistic Insights and Visualizations
The photocatalytic process in both Cu₂(OH)(PO₄) and TiO₂ involves the generation of electron-hole pairs upon light absorption, which then initiate redox reactions that degrade organic pollutants. The key difference lies in the energy of the photons required to excite the electrons, which is determined by the material's band gap.
General Mechanism of Heterogeneous Photocatalysis
The following diagram illustrates the fundamental steps involved in heterogeneous photocatalysis.
References
Validating the Phase Purity of Synthesized Cu₂(OH)(PO₄) using XRD: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the phase purity of synthesized compounds is a critical step in material characterization and development. This guide provides a comprehensive comparison of X-ray Diffraction (XRD) analysis with other analytical techniques for validating the phase purity of synthesized copper(II) hydroxophosphate (Cu₂(OH)(PO₄)), a compound with applications in catalysis and materials science.
This guide will delve into the experimental protocols for XRD, present data in a clear, tabular format for easy comparison with alternative methods, and provide a visual workflow for the phase purity validation process.
The Central Role of XRD in Phase Purity Validation
Powder X-ray Diffraction (PXRD) is a powerful and widely used non-destructive technique for the identification of crystalline materials.[1] It is based on the principle of constructive interference of monochromatic X-rays with the crystalline lattice of a material, generating a unique diffraction pattern that serves as a "fingerprint" for a specific crystalline phase.[2] For Cu₂(OH)(PO₄), XRD analysis allows for the direct confirmation of the desired crystal structure and the identification of any crystalline impurities.
The process involves comparing the experimental XRD pattern of the synthesized sample with a reference pattern from a standardized database, such as the International Centre for Diffraction Data (ICDD) database, formerly the Joint Committee on Powder Diffraction Standards (JCPDS).[2] A perfect match between the experimental and reference patterns indicates a high phase purity.
Experimental Protocol for XRD Analysis of Synthesized Cu₂(OH)(PO₄)
A detailed experimental protocol is crucial for obtaining high-quality, reproducible XRD data. The following is a generalized protocol for the analysis of synthesized Cu₂(OH)(PO₄) powder.
1. Sample Preparation:
-
Ensure the synthesized Cu₂(OH)(PO₄) sample is a fine, homogeneous powder. This can be achieved by gentle grinding with an agate mortar and pestle. The ideal particle size is typically in the range of 1-10 µm to ensure good particle statistics and minimize preferred orientation effects.[3]
-
Carefully mount the powdered sample onto a sample holder. A zero-background sample holder (e.g., a single crystal silicon wafer) is recommended to minimize background noise and improve the detection of minor phases.[4]
-
The sample surface should be flat and level with the surface of the sample holder to ensure accurate peak positions.[4]
2. Instrument Parameters:
-
Instrument: A modern powder X-ray diffractometer (e.g., Bruker D8 Advance, PANalytical X'Pert) equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used.
-
Voltage and Current: Operate the X-ray tube at a voltage of 40 kV and a current of 40 mA.
-
Goniometer Scan:
-
2θ Range: A typical scan range for initial phase identification is 10° to 90°.
-
Step Size: A step size of 0.02° is generally sufficient for good resolution.
-
Scan Speed (Time per Step): A scan speed of 1-2 seconds per step is a good starting point. Longer scan times can improve the signal-to-noise ratio, which is important for detecting trace impurities.
-
3. Data Analysis:
-
Phase Identification: The primary analysis involves comparing the experimental diffraction pattern with the reference pattern for Cu₂(OH)(PO₄) (Libethenite) from the ICDD database. Software such as MATCH! or HighScore can be used for this purpose.
-
Quantitative Phase Analysis (QPA): If impurity phases are detected, their relative weight percentage can be quantified using methods like the Rietveld refinement or the Reference Intensity Ratio (RIR) method. Rietveld refinement involves fitting a calculated diffraction pattern to the experimental data, providing detailed information about the crystal structure and phase composition.
Comparing XRD with Alternative Analytical Techniques
While XRD is the primary technique for phase purity validation, other methods can provide complementary and, in some cases, more suitable information depending on the nature of the impurities and the specific research question.
| Technique | Principle | Information Provided | Advantages | Limitations |
| X-ray Diffraction (XRD) | Diffraction of X-rays by crystalline structures. | Crystalline phase identification and quantification, crystallite size, lattice parameters. | Direct identification of crystalline phases, non-destructive, highly accurate for crystalline materials. | Not suitable for amorphous materials, detection limit for crystalline impurities is typically 1-5%. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups and molecular structure. | Fast, sensitive to short-range order, can detect amorphous impurities with different chemical bonds. | Indirectly infers phase purity, complex spectra can be difficult to interpret, not ideal for quantifying phase composition. |
| Thermal Analysis (TGA/DSC) | Measurement of changes in physical properties as a function of temperature. | Thermal stability, decomposition profiles, melting points, and quantification of components with distinct thermal events.[4] | Can quantify components in a mixture, useful for detecting volatile or thermally unstable impurities. | Destructive, only applicable if components have different thermal behaviors, may not distinguish between different crystalline phases of the same compound. |
| Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) | Imaging of surface topography and measurement of elemental composition. | Particle morphology, elemental composition of different phases. | Provides spatial distribution of elements, useful for identifying impurities with different elemental compositions. | Provides elemental, not phase, information; analysis is localized to the surface. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionization of a sample in plasma followed by mass analysis. | Precise elemental composition of the bulk sample. | Extremely sensitive for trace element analysis, provides accurate bulk elemental composition. | Destructive, provides no information on the crystalline phase or molecular structure. |
Workflow for Phase Purity Validation
The following diagram illustrates a typical workflow for validating the phase purity of synthesized Cu₂(OH)(PO₄), integrating XRD as the primary technique with complementary methods.
Identifying Potential Impurities
In the hydrothermal synthesis of Cu₂(OH)(PO₄), potential impurities can arise from unreacted precursors or the formation of other copper phosphate phases. Common precursors include copper salts (e.g., Cu(NO₃)₂, CuSO₄) and phosphate sources (e.g., (NH₄)₂HPO₄, H₃PO₄). Potential crystalline byproducts that could be detected by XRD include other copper phosphate hydrates or anhydrous copper phosphates. Amorphous impurities would not be readily detected by XRD but may be indicated by a broad, featureless background in the diffraction pattern.
Conclusion
For the validation of phase purity of synthesized Cu₂(OH)(PO₄), XRD stands out as the most direct and definitive method for identifying crystalline phases. Its ability to provide both qualitative and quantitative information makes it an indispensable tool for materials scientists. However, for a comprehensive characterization, especially when amorphous or trace impurities are suspected, a multi-technique approach is recommended. By combining the structural information from XRD with the chemical and thermal insights from techniques like FTIR and TGA/DSC, researchers can achieve a thorough and reliable assessment of their synthesized material's purity.
References
A Comparative Guide to the Catalytic Performance of Copper(II) Phosphate Hydroxide [Cu₂(OH)(PO₄)]
Introduction
Copper(II) phosphate hydroxide, Cu₂(OH)(PO₄), is a versatile inorganic compound that has garnered significant interest in the field of catalysis. Its unique crystal structure and the presence of hydroxyl groups coordinated to copper ions contribute to its notable catalytic activities in a range of chemical transformations.[1][2] This guide provides a comparative evaluation of Cu₂(OH)(PO₄)'s performance in prominent catalytic reactions, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
Fenton-like Degradation of Organic Pollutants
One of the most well-documented applications of Cu₂(OH)(PO₄) is as a Fenton-like catalyst for the degradation of organic dyes, such as Rhodamine B (RhB), a common water pollutant.[3] The catalyst facilitates the decomposition of hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents for organic molecules.
Comparative Performance Data
The catalytic efficiency of Cu₂(OH)(PO₄) is often compared with other Fenton and photo-Fenton catalysts. The following table summarizes the degradation efficiency of various catalysts for Rhodamine B.
| Catalyst | Reaction Time (min) | Degradation Efficiency (%) | Pollutant Concentration (mg/L) | Catalyst Dosage (g/L) | Oxidant | Reference |
| Cu₂(OH)(PO₄)/g-C₃N₄ | - | High | RhB | - | H₂O₂ (Visible Light) | [4] |
| CM/g-C₃N₄ | 5 | 99.90 | 10 | 0.3 | PMS | [5] |
| Cu-Cu₂O/g-C₃N₄ | - | ~90 | RhB | - | H₂O₂ (Visible Light) | [6] |
| Co(OH)₂/CuO | 8 | - | RhB | - | Persulfate (Visible Light) | [7] |
| Cu-embedded Alumina | - | High | - | - | H₂O₂ | [8] |
Experimental Protocol: Fenton-like Degradation of Rhodamine B
The following is a typical experimental procedure for evaluating the catalytic performance of Cu₂(OH)(PO₄) in the degradation of Rhodamine B.[9][10][11]
-
Catalyst Suspension: Disperse a specific amount of the Cu₂(OH)(PO₄) catalyst (e.g., 50 mg) into a known volume of Rhodamine B solution (e.g., 100 mL of 10 mg/L).[10]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30 minutes) to allow the dye molecules to reach an adsorption-desorption equilibrium on the catalyst surface.[10][11]
-
Initiation of Reaction: Initiate the degradation reaction by adding the oxidant, such as hydrogen peroxide (H₂O₂), to the suspension.[11] For photo-Fenton reactions, the mixture is simultaneously exposed to a light source (e.g., a xenon lamp).[10]
-
Monitoring the Reaction: At regular intervals, withdraw aliquots of the suspension.
-
Sample Analysis: Remove the catalyst from the aliquots by filtration or centrifugation. Analyze the concentration of Rhodamine B in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 554 nm).[5]
-
Efficiency Calculation: The degradation efficiency is calculated using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Logical Workflow for Catalyst Evaluation
Caption: Workflow for evaluating catalyst performance in pollutant degradation.
Hydroxylation of Phenol
Cu₂(OH)(PO₄) has demonstrated catalytic activity in the hydroxylation of phenol using hydrogen peroxide as the oxidant.[1][12][13] This reaction is significant for the synthesis of dihydroxybenzenes (catechol and hydroquinone), which are valuable chemical intermediates. The morphology of the Cu₂(OH)(PO₄) crystals has been shown to influence their catalytic performance in this reaction.[12][13] Specifically, sheet-like morphologies with a higher percentage of reactive facets exhibit enhanced activity.[12][13]
Comparative Data on Phenol Hydroxylation
| Catalyst Morphology | Phenol Conversion (%) | Catechol Selectivity (%) | Hydroquinone Selectivity (%) | Reference |
| Sheet-like Cu₂(OH)(PO₄) | Enhanced Activity | - | - | [12][13] |
| Prism-like Cu₂(OH)(PO₄) | Lower Activity | - | - | [12] |
| Octahedron-like Cu₂(OH)(PO₄) | Lower Activity | - | - | [12] |
| Rod-like Cu₂(OH)(PO₄) | Lower Activity | - | - | [12] |
Experimental Protocol: Phenol Hydroxylation
-
Reaction Setup: In a reaction vessel, combine phenol, a solvent (e.g., water), and the Cu₂(OH)(PO₄) catalyst.
-
Reaction Initiation: Add hydrogen peroxide to the mixture to start the reaction.
-
Temperature Control: Maintain the reaction at a specific temperature with constant stirring.
-
Product Analysis: After the reaction period, analyze the product mixture using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of phenol and the selectivity for catechol and hydroquinone.
Other Catalytic Applications
Cu₂(OH)(PO₄) has also been investigated in other oxidation reactions, including the epoxidation of styrene and the oxidation of alcohols.[1][3] In the epoxidation of styrene, it has been shown to be an active catalyst, yielding styrene epoxide and benzaldehyde as the main products.[3]
Reaction Pathway for Styrene Epoxidation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Copper-Copper Oxide Heterostructural Nanocrystals Anchored on g-C3N4 Nanosheets for Efficient Visible-Light-Driven Photo-Fenton-like Catalysis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. 2.4. Rhodamine-B Degradation [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. real.mtak.hu [real.mtak.hu]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to the Thermal Stability of Copper Hydroxide Phosphate and Copper Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of copper hydroxide phosphate and copper carbonate, offering insights supported by experimental data for professionals in research and development. The thermal behavior of these compounds is critical in various applications, including catalysis, materials science, and pharmaceutical formulation, where thermal decomposition can impact efficacy, safety, and shelf-life.
Quantitative Data Summary
The thermal stability of copper hydroxide phosphate and copper carbonate has been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following table summarizes the key decomposition parameters gathered from various studies. It is important to note that the presented values are derived from different sources and experimental conditions, which may influence the results.
| Parameter | Copper Hydroxide Phosphate (Libethenite - Cu₂(PO₄)(OH)) | Copper Carbonate (Basic - e.g., Malachite - Cu₂CO₃(OH)₂) | Copper Carbonate (CuCO₃) |
| Decomposition Onset Temperature | ~250°C[1][2] | ~300°C | ~200°C[3] |
| Peak Decomposition Temperature | Multi-step decomposition, with significant events up to 600°C[4] | ~380°C[5] | ~290°C[6] |
| Decomposition Products | Copper(II) pyrophosphate (Cu₂P₂O₇), Copper(II) metaphosphate (Cu(PO₃)₂), Water (H₂O)[4] | Copper(II) oxide (CuO), Carbon dioxide (CO₂), Water (H₂O)[5] | Copper(II) oxide (CuO), Carbon dioxide (CO₂)[3][6] |
| Mass Loss (%) | Varies with formulation, can be multi-stage[4] | ~28% (theoretical for malachite) | ~36.5% (theoretical) |
Experimental Protocols
The data presented in this guide is typically obtained through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques are fundamental in characterizing the thermal stability of materials.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Typical Protocol:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting TGA curve plots percentage mass loss versus temperature.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.
Typical Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is encapsulated in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.
-
Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA analysis, with a linear heating rate.
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. The resulting DSC curve shows endothermic and exothermic peaks corresponding to thermal events like melting, crystallization, and decomposition.
Decomposition Pathways
The thermal decomposition of copper hydroxide phosphate and copper carbonate follows distinct pathways, which are visualized in the diagrams below.
Caption: Decomposition of Copper Hydroxide Phosphate.
References
Assessing the Reproducibility of Cu2(OH)(PO4) Synthesis: A Comparative Guide
A critical evaluation of common synthesis methods for copper(II) hydroxyphosphate reveals that while hydrothermal, precipitation, and solvothermal routes all demonstrate utility, the hydrothermal method generally offers superior control over morphology and potentially higher reproducibility, albeit at the cost of longer reaction times and higher energy consumption. The choice of synthesis strategy is intrinsically linked to the desired material characteristics, with precursor selection, pH, and temperature emerging as pivotal parameters influencing the final product's properties.
Copper(II) hydroxyphosphate (Cu2(OH)(PO4)), a compound with applications in catalysis, photocatalysis, and as an antimicrobial agent, can be synthesized through various methods. For researchers and professionals in drug development and materials science, understanding the reproducibility of these synthesis techniques is paramount for consistent material performance and scalable production. This guide provides a comparative analysis of the most prevalent synthesis methods, supported by experimental data on their outcomes and detailed protocols.
Comparison of Synthesis Methods
The reproducibility of a synthesis method is determined by its ability to consistently produce a material with the same physicochemical properties over multiple batches. Key performance indicators for Cu2(OH)(PO4) synthesis include yield, purity, particle size, and morphology. While direct quantitative comparisons of batch-to-batch variability are not extensively reported in the literature, the existing data allows for a qualitative and semi-quantitative assessment.
| Synthesis Method | Typical Precursors | Key Parameters | Reported Morphologies | Advantages | Challenges to Reproducibility |
| Hydrothermal | Copper salts (e.g., Cu(NO3)2, CuSO4), Phosphate source (e.g., (NH4)2HPO4, NaH2PO4) | Temperature (100-180°C), pH, Reaction time (several hours to days), Additives (e.g., organic amines) | Nanorods, nanosheets, flower-like, hierarchical structures | High crystallinity, good control over morphology | Sensitive to temperature and pressure fluctuations, longer reaction times can introduce variability. |
| Precipitation | Copper salts (e.g., CuSO4), Phosphate source (e.g., Na3PO4), Base (e.g., NaOH) | pH, Temperature (room temp. to 90°C), Stirring rate, Aging time | Nanoparticles, agglomerates, rod-like structures | Simple, rapid, low energy consumption | Difficult to control particle size and morphology, prone to agglomeration, sensitive to mixing and addition rates. |
| Solvothermal | Similar to hydrothermal, but with non-aqueous solvents | Solvent type, Temperature, Pressure, Precursor concentration | Flakes, hierarchical structures | Can produce unique morphologies not accessible in aqueous systems | Solvent purity and decomposition can affect results, safety considerations for high-pressure organic solvents. |
| Wet Chemical | Copper salts (e.g., CuSO4), Phosphate source (e.g., Na3PO4) | Temperature (e.g., 90°C), Reaction time (e.g., 24h) | Rod-like microparticles | Simple setup, atmospheric pressure | Can be difficult to control morphology without additives, potential for incomplete reaction.[1] |
Data Presentation:
While specific batch-to-batch reproducibility data (e.g., standard deviations of yield or particle size) is scarce in the literature, the influence of key parameters on the final product provides insight into the control required for each method. For instance, in hydrothermal synthesis, precise temperature and pH control are critical for achieving a specific morphology, suggesting that any deviation could lead to irreproducible results. Precipitation methods, being highly dependent on the kinetics of nucleation and growth, are sensitive to the rate of reagent addition and mixing efficiency, making them inherently more challenging to reproduce without strict process control.
Experimental Protocols
Detailed methodologies are crucial for reproducing published results. Below are representative protocols for the hydrothermal and precipitation synthesis of Cu2(OH)(PO4).
Hydrothermal Synthesis of Cu2(OH)(PO4) Nanorods
This protocol is adapted from studies demonstrating the synthesis of well-defined Cu2(OH)(PO4) nanostructures.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)
-
Ammonium dihydrogen phosphate ((NH4)2HPO4)
-
Deionized water
-
Ammonia solution (for pH adjustment)
Procedure:
-
In a typical synthesis, a specific molar ratio of Cu(NO3)2·3H2O and (NH4)2HPO4 is dissolved in deionized water.
-
The pH of the solution is adjusted to a desired value (e.g., 4-7) using a dilute ammonia solution under vigorous stirring. The final pH is a critical parameter influencing the morphology.
-
The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 150°C) for a set duration (e.g., 12-24 hours).
-
After the reaction, the autoclave is allowed to cool down to room temperature naturally.
-
The green precipitate is collected by centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
The final product is dried in an oven at a low temperature (e.g., 60-80°C).
Precipitation Synthesis of Cu2(OH)(PO4)
This protocol outlines a general method for synthesizing Cu2(OH)(PO4) via precipitation.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Trisodium phosphate dodecahydrate (Na3PO4·12H2O)
-
Sodium hydroxide (NaOH) (for pH adjustment)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of CuSO4·5H2O.
-
Prepare a separate aqueous solution of Na3PO4·12H2O.
-
Slowly add the Na3PO4 solution to the CuSO4 solution under constant, vigorous stirring.
-
Adjust the pH of the mixture to the desired level (e.g., 5-7) by the dropwise addition of a NaOH solution.
-
Continue stirring the mixture for a specific period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
The resulting precipitate is collected by filtration or centrifugation.
-
The product is washed repeatedly with deionized water to remove soluble salts.
-
The purified Cu2(OH)(PO4) is dried under vacuum or in an oven at a low temperature.
Mandatory Visualization
The logical workflow for a reproducible synthesis of Cu2(OH)(PO4) can be visualized as a flowchart, emphasizing the critical control points.
Caption: Key factors influencing the reproducible synthesis of Cu2(OH)(PO4).
This diagram illustrates the logical relationship between the choice of precursors and synthesis method, the critical need for precise control over reaction parameters, and the resulting characteristics of the Cu2(OH)(PO4) product that determine the overall reproducibility. Achieving a consistent product requires meticulous control at each stage of the synthesis process.
References
Unveiling the Catalytic Prowess of Cu2(OH)(PO4): A Side-by-Side Comparison of Morphological Effects
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. Copper(II) hydroxyphosphate (Cu2(OH)(PO4)), a versatile material, has emerged as a promising catalyst in various organic transformations. Its catalytic performance, however, is intricately linked to its morphology. This guide provides an objective, data-driven comparison of different Cu2(OH)(PO4) morphologies, shedding light on how crystal shape and exposed facets influence catalytic activity.
This comparative analysis delves into the catalytic applications of distinct Cu2(OH)(PO4) morphologies, including sheet-like, walnut-shaped, and rugby-ball-like structures. By examining their performance in key reactions such as phenol hydroxylation and dye degradation, we aim to provide a clear framework for selecting the optimal catalyst morphology for specific synthetic needs.
Performance Snapshot: A Comparative Table
The catalytic efficacy of Cu2(OH)(PO4) is not uniform across its various morphologies. The following table summarizes the quantitative performance of different shapes in specific catalytic reactions, highlighting the superior performance of certain structures.
| Morphology | Catalytic Reaction | Key Performance Metrics | Reference Study |
| Sheet-like | Phenol Hydroxylation | Enhanced catalytic activity attributed to a large percentage of reactive {011} facets.[1] | [1] |
| Walnut-shaped | Methylene Blue Degradation (Photocatalysis) | Superior performance due to excellent visible light absorption and high Brunauer-Emmett-Teller (BET) surface area.[1] | [1] |
| Rugby-ball-like | 2,4-Dichlorophenol Degradation (Photocatalysis) | Higher photocatalytic activity compared to balsam pear-like and spherical microstructures. | |
| Rod-like | Phenol Hydroxylation | Active catalyst, with studies showing significant conversion rates. |
Delving into the Reaction Mechanism: The Fenton-like Pathway
The catalytic activity of Cu2(OH)(PO4) in many oxidation reactions is primarily attributed to a Fenton-like mechanism. This process involves the generation of highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents capable of degrading a wide range of organic pollutants.
The proposed mechanism involves the following key steps:
-
Adsorption: The organic substrate adsorbs onto the surface of the Cu2(OH)(PO4) catalyst.
-
Hydroxyl Radical Generation: In the presence of an oxidant like hydrogen peroxide (H2O2), the copper centers on the catalyst surface facilitate the decomposition of H2O2 to generate hydroxyl radicals.
-
Oxidation: The highly reactive hydroxyl radicals attack and oxidize the adsorbed organic substrate.
-
Desorption: The oxidized products desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.
Experimental Corner: Synthesizing and Testing Cu2(OH)(PO4) Catalysts
Reproducible and reliable experimental data are the bedrock of catalyst development. This section provides detailed protocols for the synthesis of different Cu2(OH)(PO4) morphologies and their subsequent evaluation in a representative catalytic reaction.
Synthesis of Cu2(OH)(PO4) with Controlled Morphologies (Hydrothermal Method)
This protocol describes a general hydrothermal method for synthesizing Cu2(OH)(PO4) micro and nanostructures. The morphology can be tuned by varying parameters such as the copper precursor, the phosphorus source, the pH, the temperature, and the use of structure-directing agents.
Materials:
-
Copper(II) salt (e.g., CuSO4·5H2O, Cu(NO3)2·3H2O)
-
Phosphate source (e.g., H3PO4, NaH2PO4)
-
pH adjusting agent (e.g., NaOH, NH3·H2O)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve the copper(II) salt and the phosphate source in deionized water in separate beakers.
-
Slowly add the phosphate solution to the copper solution under vigorous stirring.
-
Adjust the pH of the resulting mixture to the desired value using the pH adjusting agent.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol, and dry it in an oven at a moderate temperature (e.g., 60-80 °C).
Catalytic Performance Evaluation: Phenol Hydroxylation
This protocol outlines a typical procedure for assessing the catalytic activity of different Cu2(OH)(PO4) morphologies in the hydroxylation of phenol.
Materials:
-
Cu2(OH)(PO4) catalyst with a specific morphology
-
Phenol
-
Hydrogen peroxide (30 wt%)
-
Solvent (e.g., water, acetonitrile)
-
Internal standard (for GC analysis)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and a condenser
Procedure:
-
In a reaction vessel, disperse a specific amount of the Cu2(OH)(PO4) catalyst in the chosen solvent.
-
Add a known amount of phenol to the suspension.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) under constant stirring.
-
Initiate the reaction by adding a specific amount of hydrogen peroxide.
-
Take aliquots of the reaction mixture at regular time intervals and quench the reaction (e.g., by cooling in an ice bath).
-
Analyze the samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of phenol and the selectivity towards the products (catechol and hydroquinone).
Conclusion
The morphology of Cu2(OH)(PO4) is a critical determinant of its catalytic performance. Sheet-like morphologies with a high exposure of reactive facets have demonstrated superior activity in hydroxylation reactions, while walnut-shaped structures excel in photocatalytic applications due to their enhanced light absorption and high surface area. The underlying Fenton-like mechanism, driven by the generation of hydroxyl radicals, provides a powerful pathway for the degradation of organic pollutants. By understanding the interplay between morphology and catalytic activity, and by employing standardized synthesis and testing protocols, researchers can unlock the full potential of Cu2(OH)(PO4) as a highly efficient and selective catalyst for a range of important chemical transformations.
References
Validating the Mechanism of Action of Cu₂(OH)(PO₄) in Phenol Hydroxylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of copper hydroxyphosphate (Cu₂(OH)(PO₄)) in the catalytic hydroxylation of phenol with other alternative catalysts. The information presented is supported by experimental data from peer-reviewed scientific literature to validate its mechanism of action and catalytic efficacy.
Performance Comparison of Catalysts in Phenol Hydroxylation
The catalytic performance of Cu₂(OH)(PO₄) is benchmarked against other copper-based and iron-based catalysts commonly employed for phenol hydroxylation. The data, summarized in Table 1, highlights key performance indicators such as phenol conversion and product selectivity under optimized reaction conditions.
| Catalyst | Phenol Conversion (%) | Selectivity to Dihydroxybenzenes (%) | Key Products | Reference |
| Cu₂(OH)(PO₄) | High activity reported, even higher than TS-1 | Not specified | Dihydroxybenzenes | |
| Cu-apatite | 64 | 95 | Catechol, Hydroquinone | [1] |
| [CuII(tmpa)]²⁺@Al-MCM-41 | High turnover number of 4320 for benzene hydroxylation | >99 (for phenol from benzene) | Phenol | [2][3] |
| Fe-BTC | ~25 (at 50°C, 4h) | ~90 | Catechol, Hydroquinone | [4] |
| Fe₂O₃ | High catalytic activity | Not specified | Dihydroxybenzenes | |
| Fe-M-ZSM-5 | 42.3 | 92.5 | Dihydroxybenzenes | [5] |
Table 1: Comparison of Catalyst Performance in Phenol and Benzene Hydroxylation. This table summarizes the catalytic activity of various copper and iron-based catalysts in the hydroxylation of phenol and benzene, providing key performance metrics.
Proposed Reaction Mechanism for Copper-Catalyzed Phenol Hydroxylation
The hydroxylation of phenol using copper-based catalysts in the presence of hydrogen peroxide (H₂O₂) is proposed to proceed via a radical-mediated mechanism. The following diagram illustrates the key steps involved in the reaction catalyzed by a copper-containing apatite, which can serve as a model for understanding the mechanism of Cu₂(OH)(PO₄).
Figure 1: Proposed reaction mechanism. This diagram illustrates the proposed radical-mediated mechanism for phenol hydroxylation catalyzed by a copper-based material.
The proposed mechanism involves the following key steps[1]:
-
Activation of Hydrogen Peroxide: The Cu(II) centers on the catalyst surface interact with H₂O₂, facilitating its decomposition to produce highly reactive hydroxyl radicals (•OH).
-
Phenol Oxidation: The generated hydroxyl radicals attack the phenol molecule, leading to the formation of dihydroxybenzene isomers, primarily catechol and hydroquinone.
Experimental Protocols
Detailed methodologies for catalyst synthesis and phenol hydroxylation reactions are crucial for the validation and replication of findings.
Synthesis of Cu₂(OH)(PO₄) Catalyst
A novel copper hydroxyphosphate (Cu₂(OH)(PO₄)) catalyst has been synthesized using a hydrothermal method.[6] The synthesis involves the reaction of a copper salt (e.g., copper acetate), a phosphorus source (e.g., phosphoric acid), and an amine (e.g., ethylenediamine) under hydrothermal conditions.[6] The morphology of the resulting Cu₂(OH)(PO₄) crystals can be controlled by using different organic amines as morphology-controlling agents.[6]
Phenol Hydroxylation Reaction
The following protocol is a typical procedure for the catalytic hydroxylation of phenol using a copper-based catalyst[1][4]:
Materials:
-
Phenol
-
Hydrogen peroxide (30 wt% aqueous solution)
-
Cu₂(OH)(PO₄) catalyst (or other catalyst)
-
Deionized water (or other suitable solvent)
-
Reaction vessel (e.g., two-necked round bottom flask)
-
Magnetic stirrer and hot plate
-
Water-cooled condenser
Procedure:
-
In a typical reaction, a specific amount of phenol (e.g., 5 mmol, 0.47 g) and the catalyst (e.g., 50 mg) are added to a specified volume of deionized water (e.g., 10 mL) in the reaction vessel.[1]
-
The mixture is stirred at a constant temperature (e.g., 60 °C).[1]
-
A stoichiometric amount of hydrogen peroxide (e.g., 10 mmol, 1 mL of 30% H₂O₂) is added dropwise to the reaction mixture.[1]
-
The reaction is allowed to proceed for a specific duration (e.g., 2 hours).[1]
-
After the reaction, the catalyst is separated from the reaction mixture by centrifugation or filtration.
-
The liquid phase is analyzed by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion of phenol and the selectivity of the products.
The following diagram outlines the general experimental workflow for evaluating catalyst performance in phenol hydroxylation.
Figure 2: Experimental workflow. A flowchart detailing the key steps in the evaluation of catalyst performance for phenol hydroxylation.
Comparative Logic: Factors Influencing Catalytic Performance
The efficacy of Cu₂(OH)(PO₄) and other catalysts in phenol hydroxylation is influenced by several critical parameters. Understanding these relationships is key to optimizing the reaction for desired outcomes.
Figure 3: Factors affecting catalyst performance. This diagram illustrates the key experimental parameters that influence the overall performance of the catalyst in phenol hydroxylation.
For instance, studies on copper-apatite have shown that increasing the reaction temperature up to a certain point enhances phenol conversion, after which the decomposition of H₂O₂ becomes a limiting factor.[1] Similarly, the molar ratio of phenol to H₂O₂ and the amount of catalyst used are crucial for maximizing the yield of dihydroxybenzenes while minimizing unwanted side reactions.[1] The choice of solvent also plays a significant role, with water often being preferred due to the high solubility of phenol and H₂O₂ and the stability of hydroxyl radicals.[1]
Conclusion
Cu₂(OH)(PO₄) has been identified as a highly active catalyst for the hydroxylation of phenol, with performance comparable or even superior to other established catalysts like TS-1.[6] The proposed mechanism, involving the generation of hydroxyl radicals via the interaction of Cu(II) with H₂O₂, provides a framework for understanding its catalytic action. Further research focusing on optimizing reaction conditions and detailed characterization of the catalyst's active sites will be instrumental in fully elucidating its mechanism and paving the way for its application in industrial processes. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals in the field to build upon.
References
- 1. Aqueous-phase catalytic hydroxylation of phenol with H 2 O 2 by using a copper incorporated apatite nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02021G [pubs.rsc.org]
- 2. One-step selective hydroxylation of benzene to phenol with hydrogen peroxide catalysed by copper complexes incorporated into mesoporous silica–alumina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-step selective hydroxylation of benzene to phenol with hydrogen peroxide catalysed by copper complexes incorporated into mesoporous silica–alumina - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Hydroxylation of Phenol Catalyzed by Iron Metal-Organic Framework (Fe-BTC) with Hydrogen Peroxide [scirp.org]
- 5. Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H2O2 [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Copper(II) Hydroxide Phosphate (Cu₂(OH)(PO₄))
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Routes Based on Experimental Data and Environmental Considerations.
Copper(II) hydroxide phosphate (Cu₂(OH)(PO₄)), a compound with applications ranging from catalysis to materials science, can be synthesized through various methods.[1] The choice of synthesis route significantly impacts not only the product's characteristics but also the overall environmental footprint of the process. This guide provides a comparative analysis of three primary synthesis routes—Hydrothermal, Mechanochemical, and Aqueous Precipitation—to inform methodology selection based on performance, efficiency, and environmental impact.
The selection of a synthesis pathway often involves a trade-off between reaction control, energy consumption, and environmental friendliness. While traditional methods like hydrothermal synthesis are well-established, newer "green" chemistry approaches such as mechanochemistry and room-temperature precipitation offer significant advantages in terms of reduced energy usage and elimination of harmful solvents.[1]
Comparative Analysis of Synthesis Parameters
The following table summarizes the key quantitative and qualitative parameters for the three main synthesis routes for Cu₂(OH)(PO₄). Data has been compiled from various experimental protocols to facilitate a direct comparison.
| Parameter | Hydrothermal Synthesis | Mechanochemical Synthesis | Aqueous Precipitation |
| Reactants | Copper Sulfate (CuSO₄·5H₂O), Sodium Phosphate (Na₃PO₄·12H₂O), Organic Amines (optional) | Copper Phosphate (Cu₃(PO₄)₂), Sodium Hydroxide (NaOH) | Copper Phosphate (Cu₃(PO₄)₂), Sodium Hydroxide (NaOH), Water |
| Reaction Temperature | 90 - 180 °C | Room Temperature | Room Temperature |
| Reaction Time | 24 - 50 hours | ~5 - 10 minutes | ~24 hours (for full precipitation) |
| Solvent Usage | Water, Organic Solvents | Solvent-free | Water |
| Energy Input | High (prolonged heating) | Moderate (short duration milling) | Low (exothermic reaction) |
| Reported Yield | Not specified | ~100% | ~91% |
| Environmental Impact | Considered a "polluting process" due to high energy and time requirements.[1] | Considered a "clean process" with low energy costs and no solvent waste.[1] | Considered a "clean process" due to low energy input and use of water as a solvent.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and assessment of synthesis routes. The following sections provide summaries of the experimental protocols for each method.
Hydrothermal Synthesis
The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure.
Protocol:
-
Solutions of copper sulfate (CuSO₄·5H₂O) and sodium phosphate (Na₃PO₄·12H₂O) are prepared separately in deionized water.
-
The solutions are mixed in a Teflon-lined stainless steel autoclave.
-
Optional morphology-controlling agents, such as organic amines, can be added to the mixture.
-
The autoclave is sealed and maintained at a temperature of 90°C for a duration of 24 hours.[1]
-
After cooling to room temperature, the resulting precipitate is filtered, washed with deionized water and ethanol, and dried.
Mechanochemical Synthesis (Solvent-Free)
This method utilizes mechanical energy, typically from ball milling, to initiate the chemical reaction in the absence of a solvent.
Protocol:
-
One gram of copper phosphate (Cu₃(PO₄)₂) is placed in a mortar.
-
A stoichiometric excess of sodium hydroxide (NaOH) is added.
-
The mixture is ground together using a pestle.
-
The reaction is initiated by the mechanical force, indicated by a color change from blue to emerald green. The reaction is exothermic.
-
The resulting solid product is washed several times with water, filtered, and dried at room temperature.[1]
Aqueous Precipitation
This route involves the precipitation of the product from an aqueous suspension at room temperature.
Protocol:
-
One gram of copper phosphate (Cu₃(PO₄)₂) is suspended in 10 mL of water in an Erlenmeyer flask.
-
A stoichiometric excess of sodium hydroxide (NaOH) is slowly added to the suspension while stirring. The reaction is exothermic.
-
The mixture is allowed to stand for 24 hours to ensure complete precipitation of a green product.
-
The solid product is then filtered, washed multiple times with water, and dried at room temperature.[1]
Visualization of Synthesis Workflows
The following diagrams illustrate the logical flow and key differences between the three synthesis routes.
Caption: Comparative workflow of Hydrothermal, Mechanochemical, and Aqueous Precipitation synthesis routes.
This comparative guide highlights that while hydrothermal synthesis is a viable method for producing Cu₂(OH)(PO₄), both mechanochemical and aqueous precipitation routes offer more environmentally benign alternatives. They significantly reduce or eliminate the need for high energy inputs, long reaction times, and organic solvents, aligning with the principles of green chemistry. The choice of method will ultimately depend on the specific requirements of the research or application, including desired morphology, production scale, and available equipment.
References
Safety Operating Guide
Proper Disposal of Copper Hydroxide Phosphate (Cu₂(OH)(PO₄)) in a Laboratory Setting
The proper disposal of copper hydroxide phosphate is crucial for ensuring laboratory safety and environmental protection. Due to its hazardous nature, this compound must be managed as a regulated waste stream, following specific protocols to prevent harm to personnel and contamination of ecosystems. Copper hydroxide phosphate is harmful if swallowed, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects[1]. Therefore, direct disposal into the environment or down the drain is strictly prohibited[2][3][4].
Immediate Safety and Handling Precautions
Before handling copper hydroxide phosphate for disposal, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure. This includes chemical-impermeable gloves, safety goggles or a face shield, and a lab coat[2][5]. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the inhalation of dust particles[2].
Hazard and Precautionary Summary
| Hazard Classification | Precautionary Measures |
| Acute toxicity (Oral, Category 4) | Do not eat, drink, or smoke when using this product. If swallowed, get medical help[1][6]. |
| Skin Irritation (Category 2) | Avoid contact with skin. Wear protective gloves and clothing. Wash thoroughly after handling[1][2]. |
| Serious Eye Damage/Irritation (Category 1/2) | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes[1][2][3][6]. |
| Respiratory Irritation (Category 3) | Avoid breathing dust. Use only in a well-ventilated area or outdoors[1][2][6]. |
| Hazardous to the Aquatic Environment (Acute & Long-term) | Avoid release to the environment. Collect spillage[1][2][6]. |
Step-by-Step Disposal Protocol
The standard and required procedure for the disposal of copper hydroxide phosphate is to collect, securely package, and transfer it to a licensed hazardous waste disposal facility. On-site treatment is generally not recommended without specific institutional protocols and regulatory permits.
1. Waste Collection and Segregation:
-
Solid Waste: Collect dry copper hydroxide phosphate waste, including spill residues, in a dedicated, chemically compatible container. Ensure the container is in good condition and can be securely sealed[2][7].
-
Aqueous Solutions: Do not dispose of aqueous solutions containing copper hydroxide phosphate down the drain[3][4]. Collect these solutions in a separate, clearly labeled hazardous waste container.
-
Avoid Mixing: Do not mix copper hydroxide phosphate waste with other incompatible waste streams.
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Copper Hydroxide Phosphate."
-
Include the hazard characteristics (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Follow your institution's specific labeling requirements, which may include the accumulation start date and the name of the generating laboratory or researcher.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials[7].
-
Ensure the container is stored in a secondary containment bin to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a certified hazardous waste management company.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill to prevent it from spreading or entering drains[2][5].
-
For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in the designated hazardous waste container[5][7].
-
For wet spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect the absorbed material into the waste container.
-
Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.
6. Disposal of Contaminated Materials:
-
Any materials that come into contact with copper hydroxide phosphate, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste.
-
Empty containers that held the pure substance should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste[2]. Once decontaminated, the container can be managed as non-hazardous waste according to institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of copper hydroxide phosphate waste in a laboratory setting.
Caption: Workflow for the safe disposal of copper hydroxide phosphate.
References
- 1. Copper hydroxide phosphate (Cu2(OH)(PO4)) | Cu2HO5P | CID 166635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. philea.ma [philea.ma]
- 6. tarsis-agrichem.co.il [tarsis-agrichem.co.il]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling Copper hydroxide phosphate (Cu2(OH)(PO4))
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling Copper hydroxide phosphate (Cu₂(OH)(PO₄)). The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.
Hazard Identification and Risk Assessment
Workflow for Safe Handling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
